molecular formula C7H13ClO2 B1594930 7-Chloroheptanoic acid CAS No. 821-57-8

7-Chloroheptanoic acid

Cat. No.: B1594930
CAS No.: 821-57-8
M. Wt: 164.63 g/mol
InChI Key: IGNBKLCFKTYIRI-UHFFFAOYSA-N
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Description

7-Chloroheptanoic acid is a useful research compound. Its molecular formula is C7H13ClO2 and its molecular weight is 164.63 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-chloroheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c8-6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNBKLCFKTYIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231564
Record name Heptanoic acid, 7-chloro-
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Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821-57-8
Record name 7-Chloroheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=821-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoic acid, 7-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoic acid, 7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Chloroheptanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloroheptanoic Acid: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 821-57-8) is a bifunctional organic molecule featuring a seven-carbon aliphatic chain terminated by a carboxylic acid and a chlorine atom.[1][2] This unique structure makes it a valuable intermediate in various fields of chemical synthesis, most notably in the pharmaceutical industry. Its strategic importance is primarily linked to its role as a key building block in the synthesis of Cilastatin.[3] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its degradation, thereby enhancing its efficacy.[3]

This guide offers a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, spectroscopic profile, synthetic methodologies, chemical reactivity, and applications, providing a consolidated resource for laboratory and industrial use.

Physicochemical and Molecular Properties

This compound exists as a clear to slightly yellow liquid or viscous solid.[4] The presence of both a polar carboxylic acid head and a nonpolar alkyl chloride tail imparts amphiphilic character to the molecule. The terminal chlorine atom's electronegativity influences the molecule's overall electronic distribution and reactivity.[3]

Table 1: Key Physicochemical Properties and Identifiers

PropertyValueSource
CAS Number 821-57-8[1][2]
Molecular Formula C₇H₁₃ClO₂[1][2][4]
Molecular Weight 164.63 g/mol [2][4]
IUPAC Name This compound[2]
Density 1.096 - 1.14 g/cm³[4][5]
Boiling Point 269.8 °C at 760 mmHg[5]
Flash Point 117 °C[5]
pKa (Predicted) 4.76 ± 0.10[1][5]
XLogP3 0.8[5]
Molecular Complexity 93.6[3][5]
Canonical SMILES C(CCCCl)CCC(=O)O[2][5]
InChIKey IGNBKLCFKTYIRI-UHFFFAOYSA-N[1][2]

The predicted pKa of ~4.76 is typical for a medium-chain carboxylic acid, indicating it will be deprotonated at physiological pH.[1][5] The molecular complexity value of 93.6 reflects its status as an intermediate halogenated carboxylic acid.[3][5]

Spectroscopic and Analytical Profile

Accurate characterization is essential for confirming the identity and purity of this compound. The following spectroscopic techniques are fundamental.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the key functional groups within this compound.[6] The spectrum is characterized by several distinct absorption bands:

  • O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[3][6]

  • C-H Stretch: Sharp peaks appear in the 2850-3000 cm⁻¹ range, corresponding to the stretching vibrations of the aliphatic methylene groups in the carbon chain.[3]

  • C=O Stretch: A strong, sharp absorption peak is observed between 1700-1750 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.[3]

  • C-Cl Stretch: A weaker absorption band in the fingerprint region, typically around 600-800 cm⁻¹, corresponds to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information for determining the molecular weight and confirming the structure through fragmentation analysis.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z ratio of 164, corresponding to the molecular weight of the compound.[3] Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 166 with about one-third the intensity of the M⁺ peak.

  • Key Fragmentation Patterns: Common fragmentation includes the loss of the carboxyl group (a loss of 45 mass units) and various cleavages along the alkyl chain.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis and Manufacturing Protocols

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.

Synthesis via 7-Chloro-2-oxoheptanoic Acid Intermediate

This route is well-documented and particularly relevant for pharmaceutical applications where high purity is paramount, such as in the synthesis of Cilastatin.[3] The process involves the preparation of an ethyl ester intermediate, which then undergoes condensation and hydrolysis.

G start Ethyl 7-chloro-2-oxoheptanoate step1 Condensation (Reflux with azeotropic water removal) start->step1 reagent1 (S)-2,2-dimethylcyclopropane carboxamide, p-TSA, Toluene reagent1->step1 intermediate Condensed Ester Intermediate step1->intermediate step2 Hydrolysis intermediate->step2 reagent2 Aqueous NaOH reagent2->step2 product_na Sodium 7-chloroheptanoate step2->product_na step3 Protonation & Extraction product_na->step3 reagent3 Acidification (e.g., HCl) reagent3->step3 purification Filtration & Crystallization (Ethyl Acetate/Cyclohexane) step3->purification final_product High-Purity This compound (>99.5%) purification->final_product

Caption: Workflow for high-purity synthesis of this compound.

Experimental Protocol: Condensation-Hydrolysis Method [3]

  • Condensation: Ethyl 7-chloro-2-oxoheptanoate is reacted with (S)-2,2-dimethylcyclopropane carboxamide in toluene. A catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux, and water is removed azeotropically to drive the reaction to completion.

  • Hydrolysis: The resulting ester intermediate is hydrolyzed using an aqueous solution of sodium hydroxide at a controlled temperature.

  • Workup and Extraction: The reaction mixture is cooled, and the aqueous layer containing the sodium salt of the acid is separated.

  • Acidification: The aqueous layer is acidified (e.g., with hydrochloric acid) to protonate the carboxylate, precipitating the free this compound.

  • Purification: The crude acid is extracted into an organic solvent. Final purification is achieved through filtration and recrystallization, often from a solvent mixture like ethyl acetate/cyclohexane, to yield the product with high purity (>99.5%).[3] The overall yield from this process is approximately 65%.[3]

Other Synthetic Routes
  • Two-Stage Acid Hydrolysis: An industrial method involves the acidic hydrolysis of a mixture of 1,6-dichlorohexane and 1-chloroheptanenitrile. This process simplifies production by converting these precursors directly into the target acid.[3]

  • Grignard Reaction: A patented method uses 1-bromo-5-chloropentane as a starting material. It is first converted into a single Grignard reagent, which then reacts with diethyl oxalate followed by hydrolysis to yield 7-chloro-2-oxoheptanoic acid, a closely related precursor.[8]

Chemical Reactivity and Applications

The dual functionality of this compound dictates its chemical behavior and makes it a versatile synthetic intermediate.

Core Reactivity

The molecule's reactivity is centered on its two functional groups:

  • Carboxylic Acid Group: Participates in standard carboxylic acid reactions, including esterification (e.g., with methanol or ethanol in the presence of an acid catalyst), reduction to an alcohol, and conversion to an acid chloride.[3]

  • Terminal Chlorine: The chlorine atom serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of various functional groups at the 7-position, such as hydroxyl (via hydrolysis), amino, or cyano groups.[3]

Reactivity cluster_Cl Reactions at C7 (Substitution) cluster_COOH Reactions at Carboxyl Group main This compound product_OH 7-Hydroxyheptanoic Acid main->product_OH Hydrolysis (H₂O) product_NH2 7-Aminoheptanoic Acid main->product_NH2 Amination (NH₃) product_ester Methyl 7-chloroheptanoate main->product_ester Esterification (MeOH, H⁺) product_alcohol 7-Chloroheptan-1-ol main->product_alcohol Reduction (e.g., LiAlH₄)

Caption: Key reaction pathways of this compound.

Key Applications
  • Pharmaceutical Synthesis: Its most significant application is as a precursor for Cilastatin , which protects carbapenem antibiotics from enzymatic degradation in the kidneys.[3] The condensation-hydrolysis method is preferred in pharmaceutical manufacturing due to its scalability and the high-purity product it yields.[3]

  • Specialty Chemicals and Materials: The hydrophobic alkyl chain makes it relevant in the production of specialty chemicals, fragrances, and surfactants.[3] It is also used in materials science for developing new polymers and modifying surfaces.[3]

  • Research and Development: In a research context, it serves as a versatile building block for synthesizing novel bioactive compounds and has been used in studies of metabolic pathways and enzyme interactions.[3] Some research has explored its use in developing cannabinoid analogs and other halogenated fatty acids with potential biological activities, including antimicrobial and anti-inflammatory effects.[3]

Analytical and Purification Methodologies

Analytical Methods

The analysis of this compound and its derivatives typically employs chromatographic techniques.

  • Gas Chromatography (GC): Due to the low volatility of the free acid, it is often converted to a more volatile ester (e.g., methyl 7-chloroheptanoate) before GC analysis, often coupled with mass spectrometry (GC-MS).[3] The Kovats retention index for this compound has been reported as 1374 on a standard non-polar column.[2][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the method of choice for quantifying carboxylic acids in complex matrices like plasma without derivatization.[10] While a specific method for this compound is not detailed in the provided results, validated methods exist for similar short- and medium-chain fatty acids, which can be adapted.[10] Sample preparation typically involves protein precipitation followed by direct injection.[10]

Purification

Achieving high purity is critical for pharmaceutical applications.

  • Recrystallization: This is a highly effective method for purifying the solid acid. A common solvent system is a mixture of ethyl acetate and cyclohexane, which allows for the effective removal of isomeric impurities.[3]

  • Distillation: While vacuum distillation can be used, care must be taken as some halogenated acid chlorides and related compounds can degrade at elevated temperatures.[11]

  • Chromatography: For small-scale purification, column chromatography using silica gel can be employed, though it requires careful handling due to the acidic nature of the compound.[11]

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not widely available, data from analogous compounds like heptanoic acid and other chlorinated alkanes provide guidance.[12][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[12][13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[12]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[4] Keep the container tightly closed.[12]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[12][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12][13]

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its bifunctional nature. The interplay between its terminal chlorine atom and carboxylic acid group provides a platform for a wide range of chemical transformations. Its indispensable role in the synthesis of the antibiotic potentiator Cilastatin underscores its significance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and analytical profile—as outlined in this guide—is essential for chemists and researchers aiming to leverage this versatile molecule in drug discovery, materials science, and beyond.

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  • This compound | 821-57-8 - Benchchem. (URL: )
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  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma... - PMC - NIH. (URL: [Link])

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Introduction: The Strategic Importance of 7-Chloroheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Chloroheptanoic Acid

This compound is a halogenated fatty acid derivative that serves as a critical intermediate in various fields of organic synthesis, most notably in the pharmaceutical industry.[1] Its bifunctional nature, possessing both a terminal carboxylic acid and a reactive chloro group, makes it a versatile building block for constructing more complex molecules.[2] The seven-carbon chain provides a specific lipophilic spacer, which is often crucial for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).

One of the most significant applications of this compound is as a key starting material in the synthesis of Cilastatin.[3][4] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the broad-spectrum carbapenem antibiotic, Imipenem, to prevent its degradation in the kidneys, thereby increasing its efficacy and reducing potential nephrotoxicity.[3] The purity and efficient production of this compound and its derivatives are therefore paramount to the successful manufacturing of this life-saving drug combination.[4] This guide provides an in-depth analysis of the prevalent and scientifically robust synthesis routes for this compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct starting materials. The choice of route is often a strategic decision based on factors such as starting material cost and availability, scalability, reaction safety, and desired purity of the final product. We will explore the most viable and well-documented pathways.

Diagram 1: Major Synthetic Pathways to this compound

Start1 1-Bromo-5-chloropentane Intermediate1 Grignard Reagent (5-Chloro-pentylmagnesium bromide) Start1->Intermediate1 Mg, Ether/THF Start2 Cycloheptanone Intermediate3 Oxidative Cleavage Start2->Intermediate3 Oxidizing Agent Start3 Pimelic Acid (Heptanedioic Acid) Intermediate4 Selective Monohalogenation (Conceptual) Start3->Intermediate4 Halogenating Agent Intermediate2 Ethyl 7-chloro-2-oxoheptanoate Intermediate1->Intermediate2 + Ethyloxalylmonochloride or Diethyl oxalate Product This compound Intermediate2->Product Hydrolysis Intermediate3->Product Further Steps (Less Common) Intermediate4->Product Challenging Selectivity

Caption: Overview of primary synthetic routes to this compound.

Quantitative Comparison of Synthesis Routes
Route Primary Starting Material Key Reagents Typical Overall Yield Advantages Challenges & Disadvantages
Grignard Synthesis 1-Bromo-5-chloropentaneMagnesium, Diethyl oxalate or Ethyloxalylmonochloride, HCl/H₂SO₄43-65%[2][5]High purity achievable[3], well-documented and patented[4][5][6], good scalability.Requires strictly anhydrous conditions; low temperatures are critical to prevent side reactions[4][6]; multi-step process.
Cycloheptanone Oxidation CycloheptanoneOxidizing agents (e.g., dinitrogen tetroxide for pimelic acid)[7]VariableReadily available starting material.[8]Typically produces pimelic acid, not the target chloro-acid directly. Subsequent selective chlorination is non-trivial. The direct route is less documented and involves multiple steps.[2]
Pimelic Acid Derivatization Pimelic Acid (Heptanedioic Acid)Thionyl chloride, reducing agents, chlorinating agentsLower (Conceptual)C7 backbone is already established.Requires selective reduction of one carboxylic acid group followed by chlorination of the resulting alcohol, which can be complex and low-yielding. Direct monochlorination is not regioselective.

Route 1: Grignard Reaction from 1-Bromo-5-chloropentane (Preferred Method)

This is the most widely adopted and industrially relevant method for synthesizing this compound, typically proceeding through the ethyl 7-chloro-2-oxoheptanoate intermediate.[3][4] The strategic advantage of this route lies in the differential reactivity of the bromine and chlorine atoms on the starting material, 1-bromo-5-chloropentane. The carbon-bromine bond is more labile and reactive towards magnesium, allowing for the selective formation of a Grignard reagent at one end of the molecule while preserving the chloro group at the other.[9]

Chemical Rationale and Mechanistic Insights
  • Selective Grignard Formation: The reaction is initiated by reacting 1-bromo-5-chloropentane with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[3][5] The higher reactivity of the alkyl bromide ensures the preferential formation of 5-chloropentylmagnesium bromide. Maintaining strictly anhydrous (water-free) conditions is critical, as any moisture will protonate and destroy the highly basic Grignard reagent.

  • Carbonyl Addition: The formed Grignard reagent is a potent nucleophile. It is then added to an electrophilic carbonyl compound to form the seven-carbon backbone. Common electrophiles include diethyl oxalate or ethyloxalylmonochloride.[3][5] This reaction must be conducted at low temperatures (e.g., -60°C to 0°C) to minimize side reactions such as Wurtz coupling (where two Grignard molecules react with the starting alkyl halide) and decomposition.[6]

  • Hydrolysis and Decarboxylation: The initial addition product is an intermediate ester. This is subsequently hydrolyzed under acidic conditions (e.g., using hydrochloric or sulfuric acid).[5] The hydrolysis cleaves the ester group, and the resulting β-keto acid can then be decarboxylated (if applicable, depending on the exact electrophile used) to yield the final product. In the case of using diethyl oxalate, the process yields 7-chloro-2-oxoheptanoic acid, which is a stable and useful intermediate itself.[5] To obtain this compound, a subsequent reduction of the ketone would be required. However, many applications, like the synthesis of Cilastatin, specifically utilize the 7-chloro-2-oxoheptanoate intermediate.[3]

Detailed Experimental Protocol: Synthesis of Ethyl 7-chloro-2-oxoheptanoate

This protocol is a synthesized representation based on methodologies described in patent literature.[3][4][6]

Materials:

  • 1-Bromo-5-chloropentane (1.0 eq)

  • Magnesium turnings (1.1-1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (catalytic) or 1,2-Dibromoethane (for activation)

  • Ethyloxalylmonochloride or Diethyl Oxalate (1.0 eq)

  • Anhydrous Toluene

  • Hydrochloric Acid (aqueous solution)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Grignard Initiation: To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine. Add a small portion of a solution of 1-bromo-5-chloropentane (1.0 eq) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Grignard Formation: Once initiated, add the remaining 1-bromo-5-chloropentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Addition Reaction: In a separate flame-dried reactor under nitrogen, prepare a solution of diethyl oxalate (1.0 eq) in anhydrous toluene. Cool this solution to between -20°C and 0°C using an ice-salt or dry ice/acetone bath.[6]

  • Nucleophilic Attack: Transfer the prepared Grignard solution to the dropping funnel and add it dropwise to the cold diethyl oxalate solution, maintaining the internal temperature below 0°C.[5] The reaction is highly exothermic and requires careful control of the addition rate.

  • Quenching and Hydrolysis: After the addition is complete, stir the mixture for an additional 1-2 hours at low temperature. Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid until the pH is acidic (pH 2-3).[6]

  • Workup and Extraction: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with toluene or diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 7-chloro-2-oxoheptanoate. Further purification can be achieved by vacuum distillation. The purity should be assessed by GC-MS and NMR.[2]

Diagram 2: Experimental Workflow for Grignard Synthesis

A 1. Setup Flame-dried glassware under N₂ B 2. Grignard Formation Add 1-bromo-5-chloropentane to Mg in anhydrous THF A->B Initiate with heat/I₂ D 4. Nucleophilic Addition Add Grignard solution to Electrophile (Keep Temp < 0°C) B->D Transfer Grignard C 3. Prepare Electrophile Cool Diethyl Oxalate in Toluene to -20°C C->D E 5. Quench & Hydrolyze Slowly add cold aq. HCl to pH 2-3 D->E F 6. Extraction Separate organic layer, extract aqueous phase with Toluene E->F G 7. Wash & Dry Wash with H₂O, NaHCO₃, Brine. Dry with MgSO₄ F->G H 8. Purify Concentrate under vacuum. Vacuum distillation. G->H

Caption: Step-by-step workflow for the synthesis of the key intermediate.

Alternative Synthetic Routes and Their Limitations

While the Grignard route is predominant, understanding alternative pathways provides a broader context and highlights the chemical challenges involved.

Route 2: Ring-Opening of Cycloheptanone

Cycloheptanone is an inexpensive and readily available C7 cyclic ketone.[8] Conceptually, it is an attractive starting material. The most direct transformation to a linear carboxylic acid is through oxidative cleavage, for example, in the Baeyer-Villiger oxidation to form a lactone (caprolactone), followed by hydrolysis. However, this typically leads to 7-hydroxyheptanoic acid. Converting the terminal hydroxyl group to a chlorine atom would require an additional step.

A more direct, albeit less common, route involves the oxidative cleavage of cycloheptanone to form pimelic acid (heptanedioic acid), which can then be further modified.[8] However, converting pimelic acid to this compound requires selective monofunctionalization, which presents a significant challenge in regioselectivity and often leads to mixtures of products and lower yields.

Route 3: Chlorination of Heptanoic Acid

Direct chlorination of heptanoic acid is the most atom-economical route on paper but is practically unfeasible for producing the 7-chloro isomer. Standard free-radical or acid-catalyzed chlorination of alkanoic acids overwhelmingly favors substitution at the α-carbon (position 2) due to the electronic influence of the carboxylic acid group.[10] Achieving terminal chlorination at the unactivated ω-position (position 7) is extremely difficult and would require specialized, multi-step directing group strategies not suitable for bulk synthesis.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with the Grignard-based route from 1-bromo-5-chloropentane representing the most reliable, scalable, and high-purity method for industrial and research applications.[5][6] The causality behind the experimental choices—namely, the use of anhydrous conditions, low temperatures, and selective Grignard formation—is rooted in fundamental organometallic principles designed to maximize yield and minimize side-product formation. While alternative routes from cycloheptanone or pimelic acid are conceptually possible, they present significant challenges in selectivity and efficiency that render them less practical. For professionals in drug development, mastering the nuances of the Grignard synthesis ensures a reliable supply of this crucial pharmaceutical intermediate, underpinning the production of important medicines like Cilastatin.

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An In-Depth Technical Guide to 7-Chloroheptanoic Acid (CAS: 821-57-8)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloroheptanoic acid, with the CAS number 821-57-8, is a halogenated carboxylic acid that serves as a pivotal intermediate in various organic syntheses, most notably in the pharmaceutical industry.[1][2] Its bifunctional nature, possessing both a reactive terminal chlorine atom and a carboxylic acid group, makes it a versatile building block for the construction of more complex molecules.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis methodologies, key chemical reactions, and critical applications, with a particular focus on its role in drug development. Safety and handling protocols are also thoroughly addressed to ensure its proper use in a research and development setting.

Physicochemical Properties

This compound is a chlorinated fatty acid derivative that typically appears as a clear to slightly yellow liquid or viscous solid.[2] A comprehensive summary of its key properties is presented in Table 1. The molecule consists of a seven-carbon aliphatic chain with a chlorine atom at the C-7 position and a carboxylic acid functional group at the C-1 position.[1][3] This structure, with a molecular formula of C₇H₁₃ClO₂, results in a molecular weight of approximately 164.63 g/mol .[3][4] The presence of the polar carboxylic acid group and the electronegative chlorine atom contributes to its topological polar surface area of 37.3 Ų.[5] The molecule has one hydrogen bond donor and two hydrogen bond acceptors, influencing its solubility and intermolecular interactions.[5][6] It is soluble in most organic solvents.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 821-57-8[4][7]
Molecular Formula C₇H₁₃ClO₂[3][4]
Molecular Weight 164.63 g/mol [3][4]
Appearance Clear to slightly yellow liquid/viscous solid[2]
Boiling Point 135-140 °C at 4 Torr; 269.8 °C at 760 mmHg[6][8]
Density 1.1090 g/cm³ (predicted); 1.14 g/cm³[2][8]
Flash Point 117 °C[6]
pKa 4.76 ± 0.10 (Predicted)[6][9]
Solubility Soluble in most organic solvents[2]
InChIKey IGNBKLCFKTYIRI-UHFFFAOYSA-N[1][3]
Canonical SMILES C(CCCCl)CCC(=O)O[1][6]

Synthesis of this compound

Several synthetic routes to this compound have been established, with the choice of method often depending on the desired scale, purity requirements, and available starting materials. The following sections detail some of the prominent synthetic strategies.

Synthesis from Cycloheptanone

One documented, albeit multi-step, approach begins with cycloheptanone.[1] This method involves the formation of an acid chloride, followed by bromination and subsequent substitution with an amino group to yield 2-amino-7-chloroheptanoic acid, which can then be converted to the desired product.[1] However, the complexity and the use of hazardous reagents like sodium metal can make this route less favorable for industrial applications.[1]

Synthesis via 7-Chloro-2-oxoheptanoic Acid Intermediate

A more industrially viable and well-documented synthesis involves the preparation of a 7-chloro-2-oxoheptanoic acid ester as a key intermediate.[1] This method offers good control over impurities, which is critical for pharmaceutical applications.[1]

Experimental Protocol: Synthesis via Condensation and Hydrolysis [1]

Step 1: Condensation

  • In a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, combine ethyl 7-chloro-2-oxoheptanoate and (S)-2,2-dimethylcyclopropane carboxamide in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. Water is removed azeotropically to drive the reaction to completion.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

Step 2: Hydrolysis

  • To the cooled reaction mixture, add an aqueous solution of sodium hydroxide.

  • Control the temperature of the mixture during the hydrolysis step.

  • After the ester is fully hydrolyzed, proceed with the work-up.

Step 3: Purification

  • Separate the aqueous and organic layers.

  • Acidify the aqueous layer to precipitate the this compound.

  • Extract the product into a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be further purified by crystallization to achieve high purity (>99.5%).[1]

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification A Ethyl 7-chloro-2-oxoheptanoate C Toluene, p-TSA, Reflux A->C B (S)-2,2-dimethylcyclopropane carboxamide B->C D Condensation Product C->D Azeotropic water removal E Aqueous NaOH D->E F Hydrolyzed Product E->F G Acidification & Extraction F->G H Crystallization G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound via a keto-ester intermediate.

Synthesis from 1-Bromo-5-chloropentane

Another patented method utilizes 1-bromo-5-chloropentane as a starting material to produce 7-chloro-2-oxoheptanoic acid, which is then hydrolyzed.[10] This process involves the formation of a Grignard reagent.

Experimental Protocol: Grignard Reaction and Hydrolysis [10][11]

Step 1: Grignard Reagent Formation

  • In a flame-dried, four-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

  • Add anhydrous tetrahydrofuran (THF) and a small amount of 1-bromo-5-chloropentane to initiate the reaction.

  • Once the reaction begins, add the remaining 1-bromo-5-chloropentane, dissolved in THF, dropwise while maintaining a gentle reflux.

  • After the addition is complete, continue stirring until the magnesium is consumed.

Step 2: Addition to Diethyl Oxalate

  • Cool the Grignard reagent to a low temperature (e.g., -60°C to 0°C).[10]

  • Slowly add a solution of diethyl oxalate in an ether solvent to the Grignard reagent.

  • Allow the reaction to proceed for a specified time (e.g., 0.5 to 2 hours).[10]

Step 3: Hydrolysis

  • Quench the reaction by carefully adding an acidic solution (e.g., hydrochloric or sulfuric acid) while keeping the temperature below 0°C.[10]

  • Allow the mixture to warm to room temperature and stir until the hydrolysis is complete.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate to yield the crude 7-chloro-2-oxoheptanoic acid. Further purification may be necessary.

Chemical Reactivity and Transformations

The chemical behavior of this compound is dictated by its two primary functional groups: the carboxylic acid and the terminal alkyl chloride.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical reactions of this functional class.[12]

  • Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form the corresponding esters.[1][13] These ester derivatives, such as methyl 7-chloroheptanoate, often exhibit improved volatility and solubility, making them suitable for analytical techniques like gas chromatography.[1]

  • Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive 7-chloroheptanoyl chloride.[13] This acid chloride is a valuable intermediate for the synthesis of amides and other acyl derivatives.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding alcohol, 7-chloroheptan-1-ol.[1]

  • Neutralization: As an acid, it reacts with bases to form carboxylate salts.[12]

Reactions Involving the Chlorine Atom

The terminal chlorine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the C-7 position.[1]

  • Hydrolysis: Under appropriate conditions, the chlorine atom can be hydrolyzed to yield 7-hydroxyheptanoic acid, a precursor for biodegradable polymers.[1]

  • Substitution with other Nucleophiles: The chlorine can be displaced by a wide range of nucleophiles, such as amines, thiols, and cyanides, to generate a diverse array of 7-substituted heptanoic acid derivatives.[1]

Reactivity_Diagram cluster_acid_rxns Carboxylic Acid Reactions cluster_chloride_rxns Alkyl Chloride Reactions main This compound ester 7-Chloroheptanoate Ester main->ester Alcohol, H+ acid_chloride 7-Chloroheptanoyl Chloride main->acid_chloride SOCl₂ alcohol 7-Chloroheptan-1-ol main->alcohol LiAlH₄ salt Carboxylate Salt main->salt Base hydroxy_acid 7-Hydroxyheptanoic Acid main->hydroxy_acid Hydrolysis substituted_acid 7-Substituted Heptanoic Acid (e.g., amino, thio, cyano) main->substituted_acid Nucleophile (Nu-)

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

The primary application of this compound lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[2]

Intermediate in Cilastatin Synthesis

This compound is a crucial precursor in the industrial synthesis of Cilastatin.[1] Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with the antibiotic imipenem to prevent its degradation in the kidneys, thereby increasing its efficacy.[11] The synthesis of Cilastatin from this compound underscores the importance of this halogenated fatty acid in modern medicine.

Other Research Applications

Beyond its use in Cilastatin synthesis, this compound and its derivatives are explored in various research areas:

  • Bioactive Compound Synthesis: Its bifunctional nature makes it a useful building block in medicinal chemistry for creating novel bioactive compounds.[1]

  • Polymer Chemistry: As mentioned, its derivative, 7-hydroxyheptanoic acid, is a monomer for the synthesis of biodegradable polymers.[1]

  • Metabolic Studies: It has been investigated as a potential metabolic intermediate, with studies exploring its influence on specific enzymatic reactions.[1]

  • Development of Cannabinoid Analogs: Recent patent literature has described the use of halogenated fatty acids like this compound in the development of cannabinoid analogs.[1]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety. While specific toxicological data is limited, it should be handled with the care afforded to all laboratory chemicals.[14]

Hazard Identification

Based on safety data for similar compounds, this compound may cause skin and eye irritation, and potentially respiratory irritation.[15][16] It is important to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.[14][15][16][17]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[15]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or mists.[15]

  • Hygiene: Wash hands thoroughly after handling.[15][16] Avoid contact with skin, eyes, and clothing.[16] Do not eat, drink, or smoke in areas where the chemical is handled.[17]

Storage
  • Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[2][16]

  • Keep the container tightly closed when not in use.[15][16]

  • Store away from incompatible materials, such as strong oxidizing agents and bases.[14]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[15]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[15]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[15][17]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique structure allows for a range of chemical transformations, making it an essential building block for complex molecules like Cilastatin. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is crucial for its effective and safe utilization in research and development.

References

  • This compound 96% - Industrial Chemicals. (n.d.). Retrieved from [Link]

  • Heptanoic acid, 7-chloro- | C7H13ClO2 | CID 13188 - PubChem. (n.d.). Retrieved from [Link]

  • CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents. (n.d.).
  • Heptanoic acid, 7-chloro- - LookChem. (n.d.). Retrieved from [Link]

  • 821-57-8 / 2-1180 - NITE. (n.d.). Retrieved from [Link]

  • Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap. (2014-04-16). Retrieved from [Link]

  • This compound chloride | CAS#:54771-63-0 | Chemsrc. (2025-09-13). Retrieved from [Link]

  • 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax. (2023-09-20). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 7-Chloroheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing 7-Chloroheptanoic Acid

This compound (CAS No. 821-57-8) is a halogenated carboxylic acid of significant interest to the scientific community, particularly those in synthetic organic chemistry and pharmaceutical development.[1] Structurally, it is a seven-carbon aliphatic chain with a terminal carboxylic acid group and a chlorine atom at the opposing terminus (the C-7 position). This bifunctional nature—a reactive carboxylic acid head and a tail bearing a versatile chlorine leaving group—makes it a valuable intermediate for synthesizing more complex molecules, including polymers and active pharmaceutical ingredients (APIs).[1][2]

This guide provides an in-depth exploration of the core physical properties of this compound. For researchers, a thorough understanding of these properties is not merely academic; it is the bedrock of successful experimental design, enabling accurate reaction setup, effective purification, and reliable analytical characterization. We will move beyond simple data presentation to discuss the causality behind the values and the experimental protocols required for their validation, ensuring a robust and reproducible scientific process.

Core Molecular and Physical Characteristics

A precise understanding of a compound's fundamental properties is the mandatory first step in its application. These values dictate storage conditions, solvent selection, and the analytical techniques best suited for its characterization.

Molecular Identity
  • Molecular Formula: C₇H₁₃ClO₂[2]

  • Molecular Weight: 164.63 g/mol [2][3]

  • Canonical SMILES: C(CCCCl)CCC(=O)O[3]

  • IUPAC Name: this compound[3]

Physical State and Appearance

This compound is typically supplied as a clear to slightly yellow liquid or a viscous solid .[1] This description suggests that its melting point is close to ambient laboratory temperatures, a critical consideration for handling and storage.

Quantitative Physical Properties: A Summary

For ease of reference, the key quantitative physical properties of this compound are summarized in the table below. Each of these parameters will be discussed in greater detail in the subsequent sections, which will include field-proven methodologies for their experimental determination.

PropertyValueSource(s)
CAS Number 821-57-8[2]
Molecular Weight 164.63 g/mol [2][3]
Melting Point Not consistently reported; likely near room temperature. The C6 analogue, 6-chlorohexanoic acid, melts at 26 °C.
Boiling Point 269.8 °C (at 760 mmHg); 135-140 °C (at 4 Torr)
Density 1.096 - 1.14 g/cm³[1]
Refractive Index (n_D) 1.457
Flash Point 117 °C
pKa (Predicted) 4.76 ± 0.10
LogP (Predicted) 2.26

In-Depth Analysis and Experimental Protocols

Melting Point Determination

Field Insights: A precise melting point is a primary indicator of a compound's purity. For this compound, a definitive melting point is not consistently cited in major chemical databases, and its description as a "liquid or viscous solid" supports a melting point near room temperature. As a point of expert reference, the shorter-chain analogue, 6-chlorohexanoic acid, has a reported melting point of 26 °C. It is a general principle that increasing the alkyl chain length in a homologous series increases van der Waals forces, which typically leads to a higher melting point. Therefore, one can anticipate the melting point of this compound to be slightly above 26 °C.

Self-Validating Protocol for Melting Point Determination:

  • Instrument Calibration: Begin by calibrating the melting point apparatus (e.g., a Mel-Temp or DigiMelt device) using certified standards with melting points that bracket the expected range (e.g., benzoic acid, 122 °C). This step ensures the trustworthiness of the instrument's temperature reading.

  • Sample Preparation: Finely crush a small amount of the solidified this compound. Pack the dry powder into a capillary tube to a depth of 1-2 mm. Proper packing ensures uniform heat transfer.

  • Approximate Determination: Place the capillary in the apparatus and heat at a rapid rate (e.g., 10-20 °C/minute) to find an approximate melting range. This saves time and establishes the range for the precise measurement.

  • Precise Determination: Using a fresh sample, heat the apparatus to about 15 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/minute. A slow ramp rate is critical for accuracy.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).

Boiling Point and Thermal Stability

Field Insights: The boiling point is highly dependent on atmospheric pressure. The significant difference between the boiling point at atmospheric pressure (269.8 °C at 760 mmHg) and under vacuum (135-140 °C at 4 Torr) is a crucial piece of data. High-molecular-weight carboxylic acids can be prone to decarboxylation or other decomposition pathways at high temperatures. Performing distillation under reduced pressure is the standard, field-proven technique to purify such compounds, as it allows for vaporization at a much lower temperature, preserving the molecule's integrity.

Solubility Profile: The "Like Dissolves Like" Principle in Action

Field Insights: The structure of this compound—a polar carboxylic acid head and a relatively long, nonpolar hydrocarbon tail—predicts a nuanced solubility profile. It is reported to be soluble in most organic solvents, which is expected as the seven-carbon chain provides significant nonpolar character.[1] Its solubility in water is expected to be limited. While short-chain carboxylic acids are water-miscible, the lipophilicity increases with the length of the alkyl chain, reducing water solubility. However, its acidic nature means it will react with aqueous bases to form a highly polar and water-soluble carboxylate salt. This reactivity is the key to its extraction and purification.

Self-Validating Protocol for Solubility Characterization:

This protocol systematically classifies the compound based on its reactivity and polarity. Use approximately 25 mg of the compound for each 0.5 mL of solvent.

  • Water: Add the compound to deionized water. Observe for dissolution. If it dissolves, test the solution with litmus or pH paper. An acidic result (pH < 5) would classify it as a water-soluble acid.

  • 5% NaOH (aq): If insoluble in water, add it to a 5% aqueous solution of sodium hydroxide. Vigorous shaking should be applied. Dissolution occurs because the acid is deprotonated to form the sodium 7-chloroheptanoate salt, which is ionic and thus water-soluble. This confirms the presence of a sufficiently acidic functional group.

  • 5% NaHCO₃ (aq): If it dissolves in 5% NaOH, perform a separate test with 5% aqueous sodium bicarbonate. Carboxylic acids are generally acidic enough to react with this weak base, producing CO₂ gas (effervescence) and the soluble salt. This test distinguishes carboxylic acids from less acidic compounds like phenols.

  • Organic Solvents: Test solubility in a polar organic solvent (e.g., ethanol) and a nonpolar organic solvent (e.g., hexane or diethyl ether). Based on its structure, it is expected to be soluble in both, demonstrating its amphiphilic character.

Spectroscopic & Chromatographic Fingerprint for Identity Confirmation

Spectroscopy and chromatography do not measure bulk physical properties but rather provide a "fingerprint" of the molecule's structure. This data is essential for confirming the identity and purity of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is a powerful tool for confirming the carbon skeleton. For this compound, one would expect to see:

    • A broad singlet far downfield (>10 ppm) corresponding to the acidic proton of the carboxylic acid.

    • A triplet at ~3.5 ppm for the two protons on the carbon adjacent to the chlorine (C-7).

    • A triplet at ~2.3 ppm for the two protons on the carbon adjacent to the carbonyl group (C-2).

    • A series of overlapping multiplets in the ~1.3-1.8 ppm range for the remaining 8 protons on the methylene groups (C-3, C-4, C-5, C-6).

    • Expert Tip: To resolve the overlapping signals in the alkyl region, a 2D NMR technique like COSY (Correlation Spectroscopy) is invaluable as it shows which protons are coupled to each other.[2]

  • ¹³C NMR: The carbon NMR spectrum should show 7 distinct signals, confirming the presence of seven unique carbon environments:

    • A signal at ~180 ppm for the carbonyl carbon of the carboxylic acid.

    • A signal at ~45 ppm for the carbon attached to chlorine (C-7).

    • A signal at ~34 ppm for the carbon adjacent to the carbonyl (C-2).

    • Four signals in the ~24-32 ppm range for the remaining methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this compound, the hallmark peaks are:

  • A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[2]

  • A sharp, strong absorption band from ~1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid.[2]

  • Multiple sharp peaks in the ~2850-3000 cm⁻¹ region due to the C-H stretching of the alkyl chain.[2]

  • A peak in the fingerprint region, typically ~600-800 cm⁻¹, for the C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 164.[2]

  • Isotopic Pattern: A crucial confirmation is the presence of an "M+2" peak at m/z 166 with an intensity that is approximately one-third of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

  • Fragmentation: A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group, which would result in a significant peak at m/z 119.[2]

Gas Chromatography (GC)

For volatile compounds or their ester derivatives, gas chromatography is a powerful tool for assessing purity. The Kovats Retention Index, a measure of where the compound elutes relative to n-alkane standards, has been reported on a standard non-polar column as 1374 .[3] This value serves as a reliable benchmark for chromatographic identification.

Workflow for Physical Property Characterization

To ensure a logical and comprehensive analysis, the following workflow is recommended when characterizing a new batch of a chemical like this compound.

G Workflow for Physical Characterization of this compound cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Bulk Property Measurement cluster_3 Final Documentation reception Sample Reception & Documentation (Batch #) appearance Visual Inspection (Color, Physical State) reception->appearance mp Melting Point (Purity Indicator) appearance->mp If solid/viscous nmr NMR Spectroscopy (¹H, ¹³C, COSY) appearance->nmr ir IR Spectroscopy (Functional Groups) nmr->ir ms Mass Spectrometry (MW & Isotopic Pattern) ir->ms density Density ms->density ref_index Refractive Index density->ref_index solubility Solubility Profile (Aqueous & Organic) ref_index->solubility summary Data Consolidation (Summary Table) solubility->summary report Certificate of Analysis (Final Report) summary->report

Caption: A logical workflow for the comprehensive physical and chemical characterization of this compound.

Conclusion

The physical properties of this compound define its behavior from the storage shelf to the reaction flask. Its near-ambient melting point, dual solubility characteristics, and distinct spectroscopic fingerprint are all direct consequences of its molecular structure. By employing the robust, self-validating experimental protocols detailed in this guide, researchers and drug development professionals can ensure they are working with a well-characterized material. This commitment to rigorous characterization is fundamental to achieving reproducible, reliable, and ultimately successful scientific outcomes.

References

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An In-depth Technical Guide to the Solubility of 7-Chloroheptanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloroheptanoic acid, a halogenated carboxylic acid, serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its utility in these applications is fundamentally linked to its solubility characteristics in various organic solvents. A thorough understanding of its solubility behavior is paramount for researchers, scientists, and drug development professionals in optimizing reaction conditions, designing purification strategies, and formulating products. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties of this compound

The solubility of a compound is governed by its physicochemical properties. For this compound, these key parameters provide a foundation for understanding its interactions with different solvents.

PropertyValueSource
Molecular Formula C₇H₁₃ClO₂[1][2]
Molecular Weight 164.63 g/mol [1][2]
Appearance Clear to slightly yellow liquid or viscous solid[1]
Density Approximately 1.1090 - 1.14 g/cm³[1][3]
Predicted pKa 4.76 ± 0.10[3]
Predicted LogP 2.26030[3]
Boiling Point 135-140 °C (at 4 Torr)[4]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]

The presence of both a polar carboxylic acid head and a nonpolar seven-carbon chain, along with a terminal chloro group, gives this compound a dualistic character. The carboxylic acid group can participate in hydrogen bonding, a key interaction for solubility in polar solvents. The alkyl chain, being nonpolar, favors interactions with nonpolar solvents through van der Waals forces.[5] The terminal chlorine atom adds to the molecule's polarity.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means that solutes tend to dissolve in solvents with similar polarity.

Factors Influencing the Solubility of this compound:
  • Polarity: The carboxylic acid group makes the molecule polar, suggesting solubility in polar solvents. The C-Cl bond also contributes to the overall polarity.

  • Hydrogen Bonding: The ability of the carboxylic acid group to act as both a hydrogen bond donor and acceptor is a significant factor in its solubility in protic solvents like alcohols.

  • Van der Waals Forces: The nonpolar heptyl chain interacts with nonpolar solvents through these weaker forces.[5] As the length of the nonpolar chain increases in carboxylic acids, their solubility in polar solvents like water decreases.[6]

  • Solvent-Solute Interactions: The specific interactions between this compound and the solvent molecules will determine the extent of solubility. For instance, in protic solvents, hydrogen bonding will be the dominant favorable interaction. In aprotic polar solvents, dipole-dipole interactions will be more significant. In nonpolar solvents, dispersion forces will be the primary driver of solubility.

The interplay of these factors dictates the solubility profile of this compound across a spectrum of organic solvents.

Caption: Key molecular and solvent properties influencing the solubility of this compound.

Qualitative Solubility Profile

Based on its structure and general principles of solubility for carboxylic acids, a qualitative solubility profile for this compound can be predicted. It is expected to be soluble in a wide range of organic solvents.[1]

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): High solubility is anticipated due to strong hydrogen bonding interactions between the carboxylic acid group and the hydroxyl group of the alcohol.[5][7]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): Good solubility is expected due to dipole-dipole interactions. Solvents with carbonyl groups may show enhanced solubility for carboxylic acids.[8]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Moderate to good solubility is likely, driven by the dispersion forces between the nonpolar alkyl chain of the acid and the nonpolar solvent molecules.[5]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to the compatibility of the chloro group on the acid with the chlorinated solvent.

Quantitative Solubility Data

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticHighStrong hydrogen bonding.
EthanolPolar ProticHighStrong hydrogen bonding.
AcetonePolar AproticHighFavorable dipole-dipole interactions.
Ethyl AcetatePolar AproticHighFavorable dipole-dipole interactions.
DichloromethanePolar AproticHigh"Like dissolves like" principle with the chloro group.
TolueneNonpolarModerate to HighVan der Waals interactions with the alkyl chain.
n-HexaneNonpolarModerateVan der Waals interactions with the alkyl chain.

Experimental Protocol for Determining Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in an organic solvent.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Vortex mixer

  • Centrifuge

  • Pipettes and syringes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or titration setup)

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically, vortex the samples to aid in dissolution.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a few hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated pipette or syringe to avoid precipitation due to temperature changes.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean, tared vial. This step is critical to remove any undissolved microparticles.

    • Determine the mass of the filtered solution.

  • Quantification of Solute:

    • Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.

    • Once the solvent is completely removed, weigh the remaining residue (this compound).

    • Alternatively, a validated analytical method such as HPLC, GC, or acid-base titration can be used to determine the concentration of this compound in the filtered solution.[9]

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved this compound and the volume or mass of the solvent.

Caption: Experimental workflow for the determination of this compound solubility.

Conclusion

While qualitative assessments suggest that this compound is soluble in a broad array of organic solvents, precise quantitative data is essential for its effective application in research and development. This guide has provided the fundamental principles governing its solubility, a predicted solubility profile, and a robust experimental protocol for the accurate determination of its solubility. By understanding the interplay of molecular and solvent properties and by employing rigorous experimental techniques, researchers can confidently utilize this compound in their synthetic and formulation endeavors.

References

  • CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids. [Link]

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A Senior Application Scientist's Guide to 7-Chloroheptanoic Acid and Its Structural Analogs: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 7-chloroheptanoic acid and its structural analogs, designed for researchers, scientists, and professionals in drug development. We will delve into the chemical properties, synthetic methodologies, structure-activity relationships (SAR), and potential applications of this versatile class of compounds. The narrative emphasizes the causality behind experimental choices, providing a framework for logical and effective research and development.

Foundational Chemistry of this compound

This compound (7-CHA), with the molecular formula C₇H₁₃ClO₂, is an ω-halogenated medium-chain fatty acid.[1][2] Its structure consists of a seven-carbon aliphatic chain with a terminal carboxylic acid group and a chlorine atom at the C-7 position.[1] This terminal halogen is a key feature, acting as an effective leaving group in nucleophilic substitution reactions, which is fundamental to the synthesis of a wide array of derivatives.[1]

Table 1: Physicochemical Properties of this compound and a Key Analog

PropertyThis compound7-Hydroxyheptanoic AcidReference(s)
Molecular Formula C₇H₁₃ClO₂C₇H₁₄O₃[1][3]
Molecular Weight 164.63 g/mol 146.18 g/mol [1][3]
Boiling Point 269.8 °C at 760 mmHg145-152 °C at 18 Torr[4][5]
pKa (Predicted) 4.76 ± 0.104.76 ± 0.10[4][5]
Appearance Clear to slightly yellow liquidColorless to light brown solid[4][5]

The presence of the chlorine atom significantly influences the molecule's electronic properties and reactivity compared to its non-halogenated parent, heptanoic acid.[6][7] This modification opens up a diverse chemical space for the development of novel compounds with tailored properties for pharmaceutical and industrial applications.[1][8]

The Landscape of Structural Analogs

The structural analogs of 7-CHA can be systematically categorized based on the site of modification. This rational classification is crucial for understanding structure-activity relationships and for the logical design of new entities.

Figure 1: Classification of this compound Structural Analogs.

2.1. Carboxyl Group Modifications The carboxylic acid moiety is a prime target for modification to alter polarity, solubility, and metabolic stability.

  • Esters and Amides: Conversion to esters (e.g., methyl 7-chloroheptanoate) or amides is a common strategy to create prodrugs or modulate biological activity.[1][9] These reactions are typically straightforward but require careful selection of coupling agents to avoid side reactions.[10][11]

  • Reduction to Alcohols: The carboxyl group can be reduced to a primary alcohol, yielding 7-chloroheptan-1-ol, a precursor for other functionalizations.

2.2. Alkyl Chain Modifications Altering the seven-carbon backbone can influence lipophilicity and conformational flexibility.

  • Chain Length: Both shorter and longer ω-chloroalkanoic acids can be synthesized to probe the optimal chain length for a specific biological target.

  • Unsaturation: Introducing double or triple bonds can impart conformational rigidity and provide sites for further chemical modification. Some vinyl halogenated fatty acids have shown significant antibacterial activity.[12]

2.3. Halogen and Terminal Group Modifications The terminal chlorine is the most versatile handle for creating analogs.

  • Halogen Exchange: Substituting chlorine with fluorine, bromine, or iodine can fine-tune the electronic properties and metabolic stability of the C-X bond. Structure-activity studies often show that biological affinity can increase with the atomic radius of the halogen (I > Br > Cl > F).[13][14]

  • Nucleophilic Substitution: The chlorine can be displaced by a variety of nucleophiles. A key example is hydrolysis to yield 7-hydroxyheptanoic acid , a precursor for biodegradable polymers and ε-heptanolactone.[1][8] Amination can produce 7-aminoheptanoic acid, a monomer for polyamides.[15]

Synthetic Strategies and Methodologies

The synthesis of 7-CHA analogs requires a robust and often multi-step approach. The choice of strategy depends on the desired analog and the available starting materials.

Synthesis of Key Precursor: 7-Hydroxyheptanoic Acid

7-Hydroxyheptanoic acid is a pivotal intermediate, formed by the hydrolysis of 7-CHA or synthesized directly.[1][15] Its synthesis is a critical first step for accessing a range of analogs, including lactones.

Protocol 1: Synthesis of 7-Hydroxyheptanoic Acid via Ozonolysis

This protocol provides a high-yield method starting from an inexpensive, commercially available alkene. The causality for this choice rests on the efficiency and selectivity of ozonolysis for cleaving the double bond directly to a carboxylic acid precursor.

Step-by-Step Methodology: [16]

  • Reaction Setup: Dissolve 7-octen-1-ol (1 eq.) in a mixture of acetonitrile (MeCN) and water (approx. 9:1 v/v). Cool the reaction vessel to 0 °C in an ice bath.

  • Ozonolysis: Bubble ozone gas through the solution. Rationale: Ozone selectively cleaves the C=C bond. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reductive Workup: Prepare a solution of sodium bisulfite (NaHSO₃) by dissolving sodium metabisulfite (Na₂S₂O₅, ~2.2 eq.) in water. Add this solution slowly to the reaction mixture, ensuring the internal temperature remains below 35 °C. Stir for 10 minutes. Rationale: The bisulfite quenches the ozonide and reduces the intermediate aldehyde to a carboxylic acid, preventing over-oxidation.

  • Extraction: Add ethyl acetate (EtOAc) to the mixture and separate the organic and aqueous layers. Extract the aqueous layer again with EtOAc.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a colorless oil.

  • Validation: Confirm the structure and purity of 7-hydroxyheptanoic acid using ¹H NMR, ¹³C NMR, and mass spectrometry.

Functionalization of the Carboxyl Group: Amidation

Creating amide analogs is crucial for drug discovery programs to improve metabolic stability and introduce new hydrogen bonding interactions. Microwave-assisted synthesis is chosen here for its significant rate enhancement and efficiency.[11]

Protocol 2: Microwave-Assisted Amidation of this compound [11]

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave reaction vial, add this compound (1 eq.), the desired primary or secondary amine (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Reaction Initiation: Add molecular iodine (I₂, 1.5 eq.) to the mixture. Seal the vial.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at a suitable temperature (e.g., 100-120 °C) for 10-30 minutes. Rationale: Microwave energy accelerates the reaction, which proceeds through an activated phosphonium intermediate, facilitating the nucleophilic attack by the amine.

  • Workup and Purification: After cooling, dissolve the reaction mixture in a suitable solvent like EtOAc and wash with aqueous sodium thiosulfate to remove excess iodine, followed by a brine wash. Dry the organic layer, concentrate, and purify the crude product using silica gel column chromatography.

  • Validation: Characterize the resulting amide by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Intramolecular Cyclization: Synthesis of ε-Heptanolactone

The conversion of 7-hydroxyheptanoic acid to its corresponding lactone is a key transformation, as lactones are prevalent in natural products and pharmaceuticals.[17]

start 7-Hydroxyheptanoic Acid protonation Protonation of Carbonyl start->protonation + H⁺ intermediate1 Tetrahedral Intermediate protonation->intermediate1 Intramolecular Nucleophilic Attack dehydration Dehydration intermediate1->dehydration - H₂O lactone ε-Heptanolactone dehydration->lactone - H⁺ h_plus H+ h_plus2 H+ h2o H₂O

Figure 2: Mechanism of Acid-Catalyzed Lactonization.

Protocol 3: Acid-Catalyzed Lactonization [17][18]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 7-hydroxyheptanoic acid (1 eq.) in a non-polar solvent like toluene. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

  • Azeotropic Removal of Water: Fit the reaction flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Rationale: The intramolecular esterification is an equilibrium process. Removing water via azeotropic distillation with toluene drives the reaction towards the product, ε-heptanolactone, according to Le Châtelier's principle.

  • Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC analysis of the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the resulting lactone by vacuum distillation or column chromatography.

  • Validation: Confirm the cyclic ester structure via IR spectroscopy (characteristic C=O stretch around 1735-1750 cm⁻¹) and NMR spectroscopy.

Biological Activity and Mechanism of Action

While 7-CHA itself is primarily an industrial intermediate, its analogs, particularly those resembling short-chain fatty acids (SCFAs), have significant biological potential. SCFAs like butyrate and propionate are known to modulate host physiology through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).[19] Analogs of 7-CHA can be designed to interact with these same targets.

4.1. Key Biological Targets

  • G-Protein Coupled Receptors (GPCRs): Free Fatty Acid Receptor 2 (FFAR2) and FFAR3 are activated by SCFAs, influencing metabolic and inflammatory signaling.[20][21] Halogenated or otherwise modified heptanoic acid derivatives could serve as selective agonists or antagonists for these receptors.

  • Histone Deacetylases (HDACs): Butyrate is a well-known HDAC inhibitor. This activity leads to changes in gene expression, affecting cell proliferation and differentiation.[22] Certain SCFA derivatives have been shown to induce γ-globin expression, a therapeutic target for β-globin disorders, through this mechanism.[22]

analog SCFA / Halogenated Analog gpcr GPCR Activation (FFAR2/FFAR3) analog->gpcr hdac HDAC Inhibition analog->hdac gprotein G-Protein Signaling gpcr->gprotein histone Histone Hyperacetylation hdac->histone mapk MAPK Pathway gprotein->mapk nfkb NF-κB Pathway gprotein->nfkb metabolism Modulated Metabolism (Glucose/Lipid) gprotein->metabolism inflammation ↓ Inflammation mapk->inflammation nfkb->inflammation gene Altered Gene Expression histone->gene gene->metabolism proliferation ↓ Cell Proliferation gene->proliferation

Figure 3: Dual Signaling Pathways of Short-Chain Fatty Acid Analogs.

4.2. Structure-Activity Relationships (SAR)

  • Halogen Identity: The nature of the halogen can influence receptor binding and pharmacokinetic properties. For instance, in some systems, antibacterial activity is higher for brominated fatty acids compared to chlorinated ones.[12]

  • Carboxyl Group: The free carboxylic acid is often essential for activity, potentially forming a salt bridge or hydrogen bond with the receptor. Esterification typically abolishes this interaction, which is a key consideration in prodrug design.[13]

  • Chain Length and Lipophilicity: Optimal chain length is target-dependent. The seven-carbon chain of 7-CHA places it in the medium-chain fatty acid category, potentially leading to different receptor affinities compared to shorter SCFAs.[21]

Applications and Future Directions

The versatility of this compound and its analogs positions them as valuable building blocks in several fields.

  • Pharmaceuticals: As intermediates for active pharmaceutical ingredients (APIs).[8] Analogs are being investigated for antibacterial, antihypertensive, and anticancer activities.[12][23][24]

  • Polymer Chemistry: 7-Hydroxyheptanoic acid and its lactone are monomers for the synthesis of biodegradable polyesters, offering sustainable alternatives to petroleum-based plastics.[1]

  • Agrochemicals: The fatty acid scaffold is common in herbicides and pesticides.

  • Fine Chemicals: Used in the synthesis of fragrances and flavors.[7]

The future of research in this area lies in the rational design of analogs with high target specificity and improved pharmacokinetic profiles. Combining synthetic chemistry with computational modeling and high-throughput biological screening will be essential to unlock the full therapeutic and industrial potential of this fascinating class of compounds.

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natural occurrence of chlorinated fatty acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Chlorinated Fatty Acids

Abstract

Chlorinated fatty acids (ClFAs), once primarily associated with anthropogenic contamination, are now recognized as a significant class of naturally occurring lipids with profound physiological and ecotoxicological implications. Endogenously synthesized in mammals through inflammatory pathways and produced by a variety of marine and freshwater organisms, these molecules serve as both critical signaling mediators and persistent environmental biomarkers. This technical guide provides a comprehensive exploration of the natural world of chlorinated fatty acids, designed for researchers, scientists, and drug development professionals. We will dissect the core biosynthetic pathways, chart their distribution across diverse biological systems, evaluate their functional significance, and provide detailed, field-proven analytical methodologies for their robust identification and quantification.

Introduction: A Paradigm Shift in Lipid Biology

For decades, the presence of organochlorines in biological systems was almost exclusively attributed to industrial pollutants, such as those from chlorine-bleached pulp production.[1] However, a growing body of evidence has revealed that chlorinated lipids, particularly fatty acids, are also products of natural biological processes. This realization has opened a new frontier in lipid research, implicating these molecules in fundamental processes ranging from the human inflammatory response to the intricate dynamics of aquatic food webs.

In mammals, α-chlorinated fatty acids are generated at sites of inflammation by the enzymatic action of myeloperoxidase (MPO), making them potent biomarkers and potential mediators of inflammatory diseases like atherosclerosis.[2][3] In marine and freshwater environments, organisms from cyanobacteria to algae employ halogenating enzymes to produce a diverse array of chlorinated lipids.[4][5] These compounds are not merely metabolic curiosities; they are biologically stable, bioaccumulate efficiently, and can exert significant toxicological effects.[1][6]

This guide offers an in-depth synthesis of the current knowledge on naturally occurring chlorinated fatty acids. It moves beyond a simple cataloging of facts to explain the causal biochemistry of their formation, their functional roles in health and disease, and the state-of-the-art analytical strategies required to study them effectively.

The Genesis of Chlorinated Fatty Acids: Natural Biosynthetic Pathways

The natural chlorination of fatty acids is not a random chemical event but a highly regulated enzymatic process. Two primary pathways account for the majority of their known biosynthesis: the myeloperoxidase system in mammals and haloperoxidase-driven synthesis in other organisms.

The Myeloperoxidase (MPO) Pathway in Mammalian Inflammation

The most well-characterized pathway for endogenous ClFA production in humans occurs during the inflammatory response, orchestrated by phagocytic immune cells such as neutrophils and monocytes.[7] This process is a key component of the innate immune system's oxidative burst.

Causality of the Pathway: The enzyme myeloperoxidase (MPO), abundantly present in these leukocytes, is the central catalyst.[2] During activation, MPO utilizes hydrogen peroxide (H₂O₂) and abundant chloride ions (Cl⁻) to generate hypochlorous acid (HOCl), a powerful and reactive chlorinating agent.[8][9] HOCl does not randomly chlorinate lipids; it preferentially targets plasmalogens, a class of phospholipids characterized by a vinyl ether bond at the sn-1 position.[2] This bond is particularly susceptible to electrophilic attack by HOCl.

The Reaction Cascade:

  • Generation of HOCl: MPO catalyzes the reaction: H₂O₂ + Cl⁻ + H⁺ → HOCl + H₂O.[2]

  • Attack on Plasmalogens: HOCl reacts with the vinyl ether bond of plasmalogens, leading to the formation of an unstable intermediate that rapidly resolves into a lysophospholipid and an α-chlorofatty aldehyde (α-ClFALD).[7][8]

  • Metabolic Conversion: The resulting α-ClFALD is a metabolic branch point. It can be:

    • Oxidized by fatty aldehyde dehydrogenase to form a stable α-chlorofatty acid (α-ClFA).[2][10]

    • Reduced by cellular reductases to form an α-chlorofatty alcohol (α-ClFOH).[8]

These chlorinated lipids—the aldehyde, acid, and alcohol—have been detected accumulating in activated neutrophils and monocytes, as well as in pathological tissues such as atherosclerotic lesions.[2][11]

MPO_Pathway H2O2 H₂O₂ MPO Myeloperoxidase (MPO) H2O2->MPO Cl_ion Cl⁻ Cl_ion->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes alpha_ClFALD α-Chlorofatty Aldehyde (α-ClFALD) HOCl->alpha_ClFALD Reacts with Plasmalogen Plasmalogen Lipid (with vinyl ether bond) Plasmalogen->alpha_ClFALD Reacts with FADH Fatty Aldehyde Dehydrogenase alpha_ClFALD->FADH Reductase Cellular Reductases alpha_ClFALD->Reductase alpha_ClFA α-Chlorofatty Acid (α-ClFA) FADH->alpha_ClFA Oxidation alpha_ClFOH α-Chlorofatty Alcohol (α-ClFOH) Reductase->alpha_ClFOH Reduction

Caption: Mammalian biosynthesis of α-chlorinated fatty acids via the MPO pathway.

Haloperoxidase-Mediated Synthesis in Marine and Freshwater Organisms

A diverse array of halogenated natural products is found in marine organisms, particularly seaweeds and fungi.[5] The biosynthesis of many of these compounds, including chlorinated lipids, is attributed to a class of enzymes known as haloperoxidases.

Mechanism of Action: These enzymes, which can be heme-iron-dependent, vanadium-dependent, or metal-free, catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) using hydrogen peroxide as the oxidant.[12][13] The product is a reactive "hypohalous acid equivalent," which then acts as an electrophilic halogenating agent on a suitable organic substrate.[13] Vanadium-dependent haloperoxidases (V-HPOs) are particularly common in the marine environment.[5]

Haloperoxidase_Mechanism H2O2 H₂O₂ HPO Haloperoxidase (e.g., V-HPO) H2O2->HPO X_ion Halide (X⁻) e.g., Cl⁻ X_ion->HPO HOX Hypohalous Acid (HOX) HPO->HOX Catalyzes Product Chlorinated Fatty Acid HOX->Product Electrophilic Chlorination Substrate Fatty Acid Precursor Substrate->Product Electrophilic Chlorination

Caption: General mechanism of haloperoxidase-catalyzed fatty acid chlorination.

Biosynthesis in Cyanobacteria

Recent discoveries have expanded the known biosynthetic landscape for ClFAs. Researchers have identified a unique pathway in the freshwater cyanobacterium Sphaerospermopsis sp. for the production of chlorosphaerolactylates, which are esters of polychlorinated dodecanoic acid and lactic acid.[4] The proposed biosynthesis involves a gene cluster encoding:

  • A Fatty-Acid Acyl-CoA/Acyl-ACP Ligase (FAAL) to activate the initial fatty acid (dodecanoic acid).[4]

  • A series of Halogenases for the chlorination steps.

  • A Depsipeptide Synthetase that incorporates lactic acid (derived from pyruvate) and releases the final product.[4]

This discovery highlights the diverse enzymatic machinery that nature has evolved to produce chlorinated lipids, suggesting that many more pathways may await discovery.

Natural Distribution and Biological Significance

Naturally occurring ClFAs are not uniformly distributed; their presence is context-dependent, often linked to specific physiological states or ecological niches.

Occurrence in Mammalian Systems: Markers and Mediators of Disease

In mammals, α-ClFA and its precursors are primarily found at sites of active inflammation. Their presence is a direct fingerprint of MPO activity.[7]

  • Pathophysiological Context: They have been identified in human atherosclerotic plaques, infarcted myocardial tissue, and activated leukocytes.[2][3]

  • Pro-inflammatory Signaling: These molecules are not passive bystanders. Both α-chloro fatty aldehydes and their corresponding acids have been shown to possess potent pro-inflammatory properties, including the ability to induce COX-2 expression in endothelial cells, inhibit nitric oxide synthesis, and upregulate vascular adhesion molecules.[2][3] This suggests they actively contribute to the propagation of inflammatory damage in diseases like atherosclerosis.

  • Systemic Biomarkers: The catabolism of α-ClFA leads to the formation of smaller, water-soluble metabolites like 2-chloroadipic acid, which is excreted in urine.[2] This metabolite serves as a quantifiable systemic biomarker of leukocyte activation and MPO-driven oxidative stress.

Occurrence in Aquatic Ecosystems: Ecotoxicological Concerns

ClFAs have a wide geographic distribution in aquatic environments, having been identified in fish and marine mammals from diverse locations.[1]

  • Bioaccumulation: They are the major contributors to the pool of extractable, organically bound chlorine (EOCl) in fish lipids.[1][14] Studies using radiolabeled ClFAs have shown that they are efficiently taken up from food, assimilated into complex lipids (triacylglycerols and phospholipids), and are turned over more slowly than their non-chlorinated analogs.[1] This leads to their bioaccumulation and transfer across trophic levels.

  • Biological Stability: Organisms appear to process ClFAs as if they were normal fatty acids, incorporating them into storage fats and cellular membranes.[1][6] This "biological stability" prevents their rapid elimination and allows them to persist within an organism, where they can disrupt cell membrane functions and have been linked to adverse effects on reproductive processes.[1]

Table 1: Summary of Natural Occurrence and Biological Roles of Chlorinated Fatty Acids

Biological SystemPrimary Source/PathwayKey Compounds DetectedPrimary LocationKnown Biological Roles / Significance
Mammals Myeloperoxidase (MPO) in leukocytesα-Chlorofatty aldehydes, α-Chlorofatty acids, 2-Chloroadipic acidSites of inflammation (e.g., atherosclerotic plaques, neutrophils)Pro-inflammatory signaling, Biomarkers of MPO activity and disease
Marine Biota Haloperoxidases (e.g., V-HPO) in algae, fungiDichloro- and tetrachloro-octadecanoic acids, etc.Fish and marine mammal lipids (triacylglycerols, phospholipids)Ecotoxicology, Bioaccumulation, Disruption of membrane function
Freshwater Biota Cyanobacterial biosynthesisChlorosphaerolactylates (polychlorinated C12-lactylates)Freshwater cyanobacteriaNatural product biosynthesis

Analytical Methodologies: A Self-Validating Workflow

The accurate detection and quantification of ClFAs require specialized analytical strategies that can distinguish these molecules from a complex lipid background. The choice of methodology is dictated by the specific chlorinated lipid species being targeted (aldehyde, acid, or alcohol). A self-validating system relies on the combination of robust separation, specific derivatization (where necessary), and highly sensitive and selective mass spectrometric detection, all verified with stable isotope-labeled internal standards.

Step 1: Extraction and Isolation

The initial step involves the extraction of total lipids from the biological matrix, followed by isolation of the fatty acid fraction.

Protocol 1: General Lipid Extraction This protocol is a standard starting point, adaptable for tissues, cells, or plasma.

  • Homogenize the sample (e.g., ~50 mg of tissue) in a solvent mixture of chloroform:methanol (2:1, v/v).

  • Add a known quantity of a stable isotope-labeled internal standard (e.g., 2-Cl-[7,7,8,8-d₄]-hexadecanoic acid) to the homogenate for absolute quantification.[2]

  • Vortex vigorously and allow the mixture to stand to ensure complete extraction.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge to clarify the phases. The lower chloroform phase, containing the total lipids, is carefully collected.

  • Dry the lipid extract under a stream of nitrogen gas.

Protocol 2: Solid-Phase Extraction (SPE) for ClFA Enrichment This step is crucial for separating ClFAs from the vastly more abundant unchlorinated fatty acids, especially after conversion to methyl esters.[14][15]

  • Condition an aminopropyl silica SPE cartridge with hexane.

  • Load the lipid sample (typically after transesterification to methyl esters, see Protocol 3) onto the cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to elute non-polar lipids and the bulk of unchlorinated fatty acid methyl esters (FAMEs).

  • Elute the more polar chlorinated FAMEs (ClFAMEs) with a solvent mixture of increasing polarity, such as dichloromethane:hexane or diethyl ether:hexane.[15]

  • Collect the eluate containing the enriched ClFAMEs and dry under nitrogen.

Step 2: Derivatization for Enhanced Detection

While α-ClFA can be analyzed directly by LC-MS, the corresponding aldehydes and alcohols require derivatization to improve their chromatographic behavior and ionization efficiency for GC-MS analysis.

Protocol 3: Transesterification to Fatty Acid Methyl Esters (FAMEs) This is a common procedure for preparing fatty acids for GC analysis.[16]

  • To the dried lipid extract, add a solution of 14% boron trifluoride (BF₃) in methanol or 1-2% sulfuric acid in methanol.

  • Heat the mixture at 60-100°C for 10-30 minutes to convert all fatty acids to their corresponding methyl esters.

  • After cooling, add water and extract the FAMEs with hexane.

  • Collect the hexane layer and dry it under nitrogen before analysis or further purification by SPE.

Protocol 4: Derivatization of α-ClFALD and α-ClFOH This protocol is essential for the highly sensitive detection of chlorinated aldehydes and alcohols.[7][8]

  • For α-ClFALD: React the sample with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer to form the pentafluorobenzyl oxime (PFBO) derivative. This derivative is highly electronegative and ideal for Negative Ion Chemical Ionization (NICI) MS.

  • For α-ClFOH: React the sample with pentafluorobenzoyl chloride (PFB-Cl) in the presence of a base (e.g., pyridine) to form the pentafluorobenzoyl (PFB) ester. This derivative is also amenable to sensitive detection by NICI-MS.

Step 3: Detection and Quantification

Mass spectrometry coupled with chromatography is the definitive technique for ClFA analysis. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the target analyte and its derivative.

Workflow 1: LC-MS/MS for α-Chlorofatty Acids This is the preferred method for the direct analysis of α-ClFA, as it avoids derivatization.[2][7]

  • Chromatography: Reversed-phase liquid chromatography (e.g., using a C18 column) with a gradient of acetonitrile/water containing a small amount of formic or acetic acid.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.

  • Detection: Tandem Mass Spectrometry (MS/MS) operating in Selected Reaction Monitoring (SRM) mode. This provides exceptional selectivity and sensitivity. For quantification, a specific transition is monitored, which for α-ClFA is typically the loss of hydrogen chloride (HCl) from the parent ion.

    • Example: For 2-chlorohexadecanoic acid (2-ClHA), the SRM transition is m/z 289 → m/z 253 (loss of ³⁵Cl-HCl). The corresponding deuterated internal standard is monitored at m/z 293 → m/z 257.[2]

Workflow 2: GC-MS for Derivatized Aldehydes and Alcohols This method offers unparalleled sensitivity for α-ClFALD and α-ClFOH after derivatization.[7][8]

  • Chromatography: Gas chromatography using a capillary column suitable for lipid analysis (e.g., DB-5ms).

  • Ionization: Negative Ion Chemical Ionization (NICI). This soft ionization technique is perfect for the electronegative PFB and PFBO derivatives, leading to the formation of stable molecular anions with minimal fragmentation.

  • Detection: Selected Ion Monitoring (SIM) of the abundant molecular ion of the derivative.

Analytical_Workflow cluster_LC Workflow A: α-ClFA Analysis cluster_GC Workflow B: α-ClFALD / α-ClFOH Analysis Sample Biological Sample (Tissue, Plasma, Cells) Extraction Lipid Extraction (add Internal Standard) Sample->Extraction TotalLipids Total Lipid Extract Extraction->TotalLipids LCMS LC-ESI-MS/MS (Negative Ion, SRM) TotalLipids->LCMS Deriv Derivatization (PFBO for Aldehyde, PFB for Alcohol) TotalLipids->Deriv Data_LC Quantification of α-ClFA LCMS->Data_LC GCMS GC-NICI-MS (SIM) Deriv->GCMS Data_GC Quantification of α-ClFALD / α-ClFOH GCMS->Data_GC

Caption: Analytical workflows for the quantification of chlorinated fatty acids.

Table 2: Comparison of Primary Analytical Techniques for Chlorinated Lipids

TechniqueTarget AnalytesDerivatization Required?Ionization ModeMS Detection ModeKey Advantage
LC-MS/MS α-Chlorofatty Acids (α-ClFA)NoESI (Negative)SRMHigh specificity; no derivatization needed
GC-MS α-Chlorofatty Aldehydes (α-ClFALD), α-Chlorofatty Alcohols (α-ClFOH)Yes (PFBO, PFB)NICI (Negative)SIMExtremely high sensitivity for aldehydes/alcohols

Conclusion and Future Directions

The study of naturally occurring chlorinated fatty acids has matured from an analytical curiosity into a dynamic field with significant implications for medicine and environmental science. It is now clear that these molecules are not artifacts but are purposefully synthesized by enzymatic machinery in organisms from bacteria to humans. In mammals, they are integral to the chemistry of inflammation, serving as both biomarkers and bioactive mediators of disease. In the broader environment, their biological stability and tendency to bioaccumulate position them as persistent pollutants of natural origin with tangible ecotoxicological consequences.

Future research should be directed towards several key areas:

  • Discovery of Novel Pathways: Genomic and metabolomic approaches will likely uncover new biosynthetic pathways for ClFAs in a wider range of organisms.

  • Elucidation of Biological Function: While the pro-inflammatory roles of MPO-derived ClFAs are emerging, the full spectrum of their biological activities and receptor interactions remains to be defined.

  • Advanced Analytical Platforms: The development of high-throughput, sensitive, and comprehensive lipidomic methods will be essential to profile the entire "chloro-lipidome" and understand its regulation in health and disease.

  • Therapeutic and Diagnostic Potential: The tight association of ClFAs with inflammatory diseases makes their biosynthetic pathways potential targets for novel anti-inflammatory therapies. Furthermore, refining their measurement in clinical samples could lead to more precise diagnostics for a range of inflammatory conditions.

By continuing to explore the fundamental chemistry, biology, and analytical science of these unique lipids, the scientific community is poised to unlock new insights into cellular signaling, disease pathogenesis, and ecological toxicology.

References

  • Thukkani, A. K., McHowat, J., & Ford, D. A. (2013). Approaches for the analysis of chlorinated lipids. Free Radical Biology and Medicine, 59, 100-106. [Link]

  • Lund University. (n.d.). Uptake, turnover and distribution of chlorinated fatty acids in aquatic biota. [Link]

  • Ford, D. A., & Gross, R. W. (2013). Approaches for the Analysis of Chlorinated Lipids. Free Radical Biology and Medicine, 59, 100-106. [Link]

  • Thukkani, A. K., & Ford, D. A. (2013). Strategies for the analysis of chlorinated lipids in biological systems. Free Radical Biology and Medicine, 59, 92-99. [Link]

  • Schiller, J., Becher, J., Möller, S., Nimptsch, A., & Fu, S. (2014). Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins. Oxidative Medicine and Cellular Longevity, 2014, 218206. [Link]

  • Sjölin, S., & Nilsson, U. (2015). Identification of Chlorinated Fatty Acids in Standard Samples and Fish Lipids. DiVA portal. [Link]

  • Spickett, C. M. (2007). Chlorinated lipids and fatty acids: an emerging role in pathology. Pharmacology & Therapeutics, 115(2), 245-258. [Link]

  • Spickett, C. M. (2007). Chlorinated lipids and fatty acids: an emerging role in pathology. Pharmacology & Therapeutics, 115(2), 245-258. [Link]

  • Åkesson-Nilsson, G. (2004). Determination of chlorinated fatty acids using SPE, XSD and GC/MS. Doctoral Thesis, Lund University. [Link]

  • Wesén, C. (1999). Ecotoxicological aspects of chlorinated fatty acids. The Science of the Total Environment, 239(1-3), 175-185. [Link]

  • Schiller, J., Becher, J., Möller, S., Nimptsch, A., & Fu, S. (2014). Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins. Oxidative Medicine and Cellular Longevity, 2014, 218206. [Link]

  • Schiller, J., Becher, J., Möller, S., Nimptsch, A., & Fu, S. (2014). Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins. Oxidative Medicine and Cellular Longevity, 2014, 218206. [Link]

  • Ford, D. A., et al. (2014). Chlorinated Fatty Acids Are Biomarkers and Potential Mediators of Chlorine Gas Toxicity. Free Radical Biology and Medicine, 76, S165-S166. [Link]

  • Leão, P. N., et al. (2021). Biosynthesis of Chlorinated Lactylates in Sphaerospermopsis sp. LEGE 00249. Journal of Natural Products, 84(2), 333-340. [Link]

  • Åkesson-Nilsson, G., & Wesén, C. (2003). Isolation of chlorinated fatty acid methyl esters derived from cell-culture medium and from fish lipids by using an aminopropyl solid-phase extraction column. Journal of Chromatography A, 996(1-2), 173-180. [Link]

  • Wever, R., & Krenn, B. E. (2012). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Marine Drugs, 10(11), 2413-2436. [Link]

  • Butler, A., & Carter-Franklin, J. N. (2004). The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products. Natural Product Reports, 21(1), 180-188. [Link]

  • Agarwal, V., Miles, Z. D., & Moore, B. S. (2014). Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases. Journal of Biological Chemistry, 289(26), 18017-18024. [Link]

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A Researcher's Guide to Procuring 7-Chloroheptanoic Acid: From Supplier Vetting to In-House Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 7-Chloroheptanoic Acid in Modern Synthesis

This compound (CAS No. 821-57-8), a seven-carbon aliphatic carboxylic acid terminally substituted with a chlorine atom, serves as a critical bifunctional building block in advanced organic synthesis.[1] Its utility lies in the orthogonal reactivity of its two functional groups: the carboxylic acid allows for amide bond formation, esterification, or reduction, while the primary alkyl chloride provides a handle for nucleophilic substitution. This dual functionality makes it a valuable intermediate in the synthesis of fine chemicals and, most notably, active pharmaceutical ingredients (APIs).[2] For researchers and drug development professionals, securing a reliable source of high-purity this compound is a foundational step for reproducible and successful downstream applications.

This guide provides an in-depth technical framework for navigating the commercial supplier landscape, qualifying material for research and development, and ensuring its proper handling and storage. The methodologies described herein are designed to establish a self-validating system of procurement, ensuring that the material meets the stringent requirements of scientific integrity.

Identifying and Evaluating Commercial Suppliers

The procurement process begins with identifying potential vendors and systematically evaluating their offerings. The market for specialty chemicals like this compound includes large catalog companies, niche manufacturers, and custom synthesis providers. Initial searches on platforms like ChemicalBook, LookChem, and PubChem can yield a list of potential suppliers.[1][3][4] However, a deeper technical vetting process is essential.

Key Supplier Evaluation Criteria

Successful procurement hinges on more than just price and availability. For a specialized reagent, the following technical parameters are paramount:

  • Purity Grades and Analytical Transparency: Suppliers should clearly state the purity of their material (e.g., 96%, >98%). More importantly, they must provide comprehensive analytical data. A supplier who readily provides a detailed Certificate of Analysis (CoA) with every batch demonstrates a commitment to quality. This documentation is the first line of defense against substandard material.

  • Scalability: Research projects that may transition to pilot-scale or manufacturing require a supplier who can provide material in increasing quantities, from grams to multi-kilogram lots. Inquiring about a supplier's production capacity early on can prevent future sourcing challenges.

  • Documentation and Support: Beyond the CoA, the supplier must provide a comprehensive Safety Data Sheet (SDS). Access to technical support for questions regarding stability, solubility, or impurity profiles is also a key indicator of a reputable supplier.

Comparative Supplier Overview

The following table summarizes offerings from several known suppliers based on publicly available data. Note: This information is for illustrative purposes and should be verified directly with the supplier before purchase.

Supplier CategoryRepresentative VendorsTypical Purity Grades OfferedScale CapabilitiesKey Considerations
Large Chemical Marketplaces ChemicalBook, LookChem95% - 99%[4][5]Grams to KilogramsActs as an aggregator for multiple, often international, suppliers. Vetting the ultimate manufacturer is crucial.
Specialty Chemical Suppliers Benchchem, BLD PharmResearch Grade (>98%), High Purity (>99.5%)[6]Grams to hundreds of gramsOften provide more detailed analytical data (NMR, HPLC) and cater specifically to the R&D community.[6]
Industrial/Bulk Suppliers Various (e.g., listings on TradeIndia)Industrial Grade (e.g., 96%)[2]Kilograms to Metric TonsPrimarily for large-scale production. Purity may be lower, and extensive in-house QC is mandatory.

The Certificate of Analysis (CoA): A Blueprint for Quality

The CoA is the single most important document accompanying your chemical. It is not merely a statement of purity; it is a batch-specific record of quality control testing. A robust CoA should include:

  • Product Identification: Full chemical name, CAS number, batch/lot number, and molecular formula.

  • Physical Properties: Appearance (e.g., Clear to slightly yellow liquid), melting point, or boiling point.

  • Identity Confirmation: Spectroscopic data confirming the chemical structure. Reference to techniques like ¹H NMR or FTIR is a sign of good practice.

  • Purity Assessment: The core of the CoA. This section should specify the analytical method used (e.g., HPLC, GC) and provide a quantitative result (e.g., 98.7% by HPLC).

  • Quality Assurance Approval: A signature or stamp from the supplier's QA department, confirming the data has been reviewed and approved.[7]

In-House Quality Control: The Self-Validating Protocol

Trust, but verify. Even with a comprehensive CoA, performing in-house QC on a new batch of this compound is a critical step to validate the supplier's claims and ensure the integrity of your experiments. This is particularly important when establishing a new supplier relationship or before commencing a large-scale or sensitive synthesis.

Workflow for In-House QC Verification

The following diagram outlines a logical workflow for qualifying a new batch of material.

QC_Workflow cluster_0 Phase 1: Documentation & Physical Checks cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Decision cluster_3 Phase 4: Final Disposition A Receive Material & CoA B Verify CoA Completeness (Batch #, Purity Method, Date) A->B C Physical Inspection (Container Integrity, Appearance) B->C D ¹H NMR Spectroscopy (Identity & Impurity Profile) C->D E HPLC or GC Analysis (Quantitative Purity) D->E F Optional: Titration (Acid Molarity Check) E->F G Data Matches CoA & Project Specs? F->G H Release to Lab Inventory (Log Batch #) G->H Yes I Reject Batch (Contact Supplier) G->I No

Caption: Workflow for In-House QC of this compound.

Detailed Protocol: ¹H NMR for Identity and Purity Assessment

¹H NMR is a rapid and powerful tool to confirm the identity of this compound and to spot potential organic impurities.

  • Sample Preparation: Accurately weigh 10-15 mg of the this compound sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis: The expected chemical shifts (δ) for this compound in CDCl₃ are approximately:

    • δ ~11-12 ppm (singlet, broad, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with trace water.

    • δ ~3.54 ppm (triplet, 2H): Methylene group adjacent to chlorine (-CH₂Cl). The triplet coupling is due to the adjacent methylene group.

    • δ ~2.35 ppm (triplet, 2H): Methylene group alpha to the carbonyl (-CH₂COOH).

    • δ ~1.6-1.8 ppm (multiplets, 4H): Methylene groups at C3 and C6 (-CH₂CH₂COOH and -CH₂CH₂Cl).

    • δ ~1.4 ppm (multiplet, 2H): Methylene group at C4.

  • Interpretation:

    • Identity: Confirm the presence of all expected peaks with the correct integration ratios (1:2:2:4:2).

    • Purity: Look for small peaks that do not correspond to the structure. Potential impurities from synthesis could include residual starting materials like 1,6-dichlorohexane or solvents. The absence of significant unassigned peaks provides confidence in the material's purity.

Safety, Handling, and Storage

Proper handling and storage are crucial for user safety and for maintaining the chemical's integrity. As a corrosive chlorinated carboxylic acid, specific precautions must be taken.

Mandatory Safety Protocols
  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like neoprene or butyl rubber are recommended for extensive handling).[8]

  • Ventilation: Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[8]

  • Spill Response: Keep a spill kit rated for acids readily available. Neutralize acid spills with a suitable agent like sodium bicarbonate, and absorb with an inert material. Do not use combustible materials like paper towels to absorb large spills.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][10]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

Storage and Stability
  • Segregation: Store this compound in a dedicated corrosives or acid cabinet.[8] It must be segregated from bases, oxidizing agents, and reactive metals to prevent dangerous reactions.

  • Container: Keep the container tightly sealed to prevent moisture absorption and the release of corrosive vapors. The original supplier container is ideal.

  • Conditions: Store in a cool, dry, and well-ventilated place.[2] The compound has a shelf life of at least 2 years if stored properly.[2]

The following diagram illustrates the logical segregation of chemicals in a laboratory setting.

Storage_Segregation Chemical Storage Segregation cluster_Acids Acid Cabinet cluster_Bases Base Cabinet cluster_Flammables Flammables Cabinet cluster_Oxidizers Oxidizer Cabinet Acid This compound (Corrosive) Base Bases (e.g., NaOH, Amines) Flammable Solvents (e.g., Ethanol, Hexane) Oxidizer Oxidizers (e.g., Peroxides, Nitrates)

Caption: Logical segregation of incompatible chemical classes.

Conclusion

The procurement of a specialty chemical like this compound is a multi-step process that extends far beyond the initial purchase order. By adopting a systematic approach that emphasizes supplier vetting, rigorous analysis of documentation, and mandatory in-house QC, researchers can establish a robust and self-validating procurement system. This diligence ensures not only the safety of laboratory personnel but also the scientific integrity and reproducibility of the vital research and development that relies on this versatile chemical intermediate.

References

  • This compound 96% - Industrial Chemicals . (n.d.). TradeIndia. Retrieved December 31, 2025, from [Link]

  • 13C NMR (CDCl3, 125 MHz) δ 14.3, 6 - The Royal Society of Chemistry . (n.d.). Retrieved December 31, 2025, from [Link]

  • Heptanoic acid, 7-chloro-7-oxo, ethyl ester - SpectraBase . (n.d.). Retrieved December 31, 2025, from [Link]

  • Heptanoic acid, 7-chloro- - LookChem . (n.d.). Retrieved December 31, 2025, from [Link]

  • Chem 117 Reference Spectra Spring 2011 . (n.d.). Retrieved December 31, 2025, from [Link]

  • Heptanoic acid, 7-chloro- | C7H13ClO2 | CID 13188 - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

  • 1 H-and 13 C-NMR chemical shifts for compound 7 - ResearchGate . (n.d.). Retrieved December 31, 2025, from [Link]

  • This compound (C7H13ClO2) - PubChemLite . (n.d.). Retrieved December 31, 2025, from [Link]

  • Certificate of Analysis - GlpBio . (n.d.). Retrieved December 31, 2025, from [Link]

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Introduction: The Imperative of Precision in Chemical Nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the IUPAC Nomenclature of 7-Chloroheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

In the fields of chemical research and pharmaceutical development, precision is paramount. The ability to communicate the exact molecular architecture of a compound without ambiguity is fundamental to reproducible science and intellectual property. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure.

This guide offers a detailed exploration of the IUPAC nomenclature for this compound (CAS No: 821-57-8). As a halogenated fatty acid, this compound and its derivatives serve as valuable intermediates in the synthesis of fine chemicals, active pharmaceutical ingredients (APIs), and materials.[1] For instance, it is a known intermediate in the synthesis of cilastatin, a renal dehydropeptidase inhibitor that improves the efficacy of certain antibiotics.[2] Understanding its formal nomenclature is not merely an academic exercise but a practical necessity for researchers navigating databases, procuring materials, and documenting novel synthetic pathways.

This document moves beyond a simple definition, deconstructing the logic behind the name, exploring the nomenclature of its key derivatives, and grounding the theoretical name in the practical realities of structural verification and synthesis.

Part 1: Systematic Deconstruction of the IUPAC Name: this compound

The IUPAC name "this compound" is derived through a logical, rule-based process that identifies the principal functional group, the parent hydrocarbon chain, and the nature and location of any substituents.

Pillar 1: The Parent Structure - Heptanoic Acid

The foundation of the name is the parent aliphatic chain containing the highest-priority functional group.

  • Principal Functional Group: The molecule contains a carboxyl group (-COOH). According to IUPAC priority rules, the carboxylic acid is the principal functional group, which dictates the suffix of the name.

  • Parent Chain Identification: The longest continuous carbon chain containing the carboxyl group has seven carbon atoms.

  • Naming the Parent Acid: A seven-carbon alkane is "heptane." To name the corresponding carboxylic acid, the "-e" suffix of the alkane is replaced with "-oic acid." Thus, the parent structure is heptanoic acid .[2]

Pillar 2: Numbering the Carbon Chain

By convention, the carbon atom of the carboxyl group is assigned the number one (C1) position. The chain is then numbered sequentially to the terminal carbon.

Pillar 3: Identifying and Locating the Substituent
  • Substituent Identity: The molecule features a chlorine atom (-Cl) attached to the carbon chain. As a substituent, it is denoted by the prefix "chloro."

  • Locant Assignment: The chlorine atom is attached to the seventh carbon (C7) of the heptanoic acid backbone.[2] Therefore, its position is indicated by the locant "7-".

Pinal Assembly of the Name

Combining these elements in the standard "Locant-Substituent-Parent" format yields the unambiguous IUPAC name: This compound .[3]

Visualizing the Nomenclature Logic

The following diagram illustrates the logical workflow for determining the IUPAC name.

IUPAC_Naming_Workflow cluster_parent Parent Chain Identification cluster_substituent Substituent Identification Start Analyze Molecular Structure FindGroup Identify Highest Priority Functional Group Start->FindGroup GroupResult Result: Carboxylic Acid (-COOH) FindGroup->GroupResult FindChain Find Longest Carbon Chain Including Carboxyl Carbon GroupResult->FindChain ChainResult Result: 7 Carbons (Heptane base) FindChain->ChainResult NameParent Name Parent Acid (Suffix: -oic acid) ChainResult->NameParent ParentName Parent Name: Heptanoic Acid NameParent->ParentName NumberChain Number the Chain (C1 = Carboxyl Carbon) ParentName->NumberChain AssembleName Assemble Final Name (Locant-Prefix-Parent) IdentifySub Identify Substituents NumberChain->IdentifySub SubResult Result: Chlorine (-Cl) IdentifySub->SubResult LocateSub Determine Substituent Position (Locant) SubResult->LocateSub LocantResult Result: Position 7 LocateSub->LocantResult FinalName Final IUPAC Name: This compound AssembleName->FinalName

Caption: Logical workflow for deriving the IUPAC name of this compound.

Part 2: Core Physicochemical Properties and Molecular Identifiers

A compound's name is intrinsically linked to its physical and chemical identity. The following table summarizes key identifiers and properties for this compound, which are essential for database searching, computational modeling, and experimental design.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 821-57-8[3][4]
Molecular Formula C₇H₁₃ClO₂[2][3]
Molecular Weight 164.63 g/mol [1][3]
Canonical SMILES C(CCCCl)CCC(=O)O[2][3]
InChI InChI=1S/C7H13ClO2/c8-6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10)[3][4]
InChIKey IGNBKLCFKTYIRI-UHFFFAOYSA-N[3][4]
Density ~1.1 g/cm³[1][5]
Boiling Point 269.8 °C at 760 mmHg (Predicted)[5]
Topological Polar Surface Area 37.3 Ų[2]

Part 3: Nomenclature of Key Derivatives

The true utility of this compound in research is as a scaffold. Understanding how to name its derivatives is therefore critical. The nomenclature rules are systematic extensions of the principles applied to the parent acid.

Esters: Methyl 7-chloroheptanoate

Esterification of the carboxyl group is a common transformation. The IUPAC naming convention for esters involves two parts:

  • The name of the alkyl group from the alcohol (e.g., "methyl" from methanol).

  • The name of the parent carboxylate, where the "-oic acid" suffix is changed to "-oate."

Therefore, the methyl ester of this compound is named methyl 7-chloroheptanoate .[2][6]

Acyl Halides: 7-Chloroheptanoyl Chloride

Conversion of the carboxylic acid to an acyl chloride activates the carbonyl group for further reactions.

  • The "-oic acid" suffix of the parent acid is replaced with "-oyl halide."

This results in the name 7-chloroheptanoyl chloride .[7]

Amides: 7-Chloroheptanamide

Amides are formed by reacting the carboxylic acid (or its activated form) with ammonia or an amine.

  • For the primary amide, the "-oic acid" suffix is replaced with "-amide."

The resulting name is 7-chloroheptanamide .[7] If the nitrogen atom is further substituted, those alkyl groups are designated with an N- locant (e.g., N-methyl-7-chloroheptanamide).

Multi-Substituted Compounds: 2-Bromo-7-chloroheptanoic acid

When multiple different substituents are present, they are listed alphabetically in the name, each with its own locant.

  • Identify Substituents: "Bromo" and "chloro."

  • Alphabetize: Bromo comes before chloro.

  • Assemble Name: The locants are placed before each respective substituent.

The resulting name is 2-bromo-7-chloroheptanoic acid .[2]

Visualizing Derivative Structures

The following diagram shows the structures of this compound and its common derivatives.

Caption: Structures of this compound and its key derivatives.

Part 4: Structural Verification as a Self-Validating System

An IUPAC name is a hypothesis about a structure. This hypothesis must be confirmed with empirical data. Spectroscopic techniques provide a self-validating system to confirm that the synthesized molecule matches its name.

  • Mass Spectrometry (MS): For this compound, MS analysis confirms the molecular weight. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 164, corresponding to the molecular weight.[2] The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for the molecular ion and chlorine-containing fragments provides definitive evidence of the chloro-substituent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the presence of the six methylene (-CH₂-) groups in the aliphatic chain. The signals for the protons on C2 (alpha to the carbonyl) and C7 (alpha to the chlorine) would be shifted downfield relative to the other methylene groups due to the deshielding effects of the adjacent electronegative atoms.

    • ¹³C NMR: Would show seven distinct carbon signals, with the carboxyl carbon (C1) appearing significantly downfield (~170-180 ppm) and the carbon bearing the chlorine (C7) also shifted downfield compared to a standard alkane carbon.

This correlation between the predicted name and the observed analytical data provides the high degree of trustworthiness required in scientific research.

Part 5: Experimental Protocol: Synthesis of a Key Precursor

To provide practical context, this section details a representative synthesis for a key precursor, ethyl 7-chloro-2-oxoheptanoate, which can be hydrolyzed to a derivative of the target compound. This method is adapted from patent literature describing the synthesis of cilastatin intermediates.[8]

Objective: To synthesize ethyl 7-chloro-2-oxoheptanoate from 1-bromo-5-chloropentane via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 1-bromo-5-chloropentane

  • Ethyloxalylmonochloride

  • Hydrochloric acid (HCl) solution

  • Standard laboratory glassware for anhydrous reactions

Methodology:

  • Grignard Reagent Preparation: a. Add magnesium (0.625 mol) to a dry 500 mL four-neck flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere. b. Add 20 mL of anhydrous THF and a small amount (~1 mL) of 1-bromo-5-chloropentane to initiate the reaction. c. Once initiated (observed by bubbling or heat evolution), slowly add a solution of 1-bromo-5-chloropentane (0.54 mol) in 400 mL of anhydrous THF dropwise, maintaining a gentle reflux. d. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 5-chloropentylmagnesium bromide.

  • Addition Reaction: a. Cool the prepared Grignard solution to between -10°C and 0°C in an ice-salt bath. b. Slowly add ethyloxalylmonochloride (0.5 mol) dropwise to the Grignard solution, ensuring the temperature does not exceed 5°C. c. After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour.

  • Hydrolysis and Work-up: a. Slowly pour the reaction mixture into a beaker containing a stirred solution of 10% aqueous HCl, keeping the temperature below 15°C. b. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. c. Extract the aqueous layer twice with an appropriate organic solvent (e.g., diethyl ether). d. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: a. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. b. Purify the resulting crude oil by vacuum distillation to obtain the final product, ethyl 7-chloro-2-oxoheptanoate.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials: 1-bromo-5-chloropentane Magnesium, THF Step1 Step 1: Grignard Reaction (Formation of 5-chloropentylmagnesium bromide) Start->Step1 Step2 Step 2: Addition Reaction (React with Ethyloxalylmonochloride at 0°C) Step1->Step2 Step3 Step 3: Acidic Hydrolysis (Quench with aq. HCl) Step2->Step3 Step4 Step 4: Extraction & Work-up (Separate layers, dry organic phase) Step3->Step4 Step5 Step 5: Purification (Vacuum Distillation) Step4->Step5 End Final Product: Ethyl 7-chloro-2-oxoheptanoate Step5->End

Caption: Workflow for the synthesis of ethyl 7-chloro-2-oxoheptanoate.

Conclusion

The IUPAC nomenclature provides an essential, logical, and universal language for chemistry. The name This compound is not arbitrary but is a precise descriptor of its molecular structure, derived from a clear set of rules. For researchers, a thorough understanding of this system is critical for identifying the parent structure, predicting the names of related derivatives, and ensuring that experimental work is communicated accurately and without ambiguity. By grounding nomenclature in the context of synthesis and analytical verification, we reinforce the connection between the theoretical name and the tangible molecule in the flask, upholding the highest standards of scientific integrity.

References

  • Benchchem. (n.d.). This compound | 821-57-8.
  • Industrial Chemicals. (n.d.). This compound 96%.
  • Google Patents. (2005). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • Patsnap. (2014). CN103724419A - Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester.
  • SpectraBase. (n.d.). Heptanoic acid, 7-chloro-7-oxo, ethyl ester.
  • PubChem. (n.d.). Heptanoic acid, 7-chloro- (CID 13188). National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Heptanoic acid, 7-chloro-.
  • PubChemLite. (n.d.). This compound (C7H13ClO2).
  • NIST. (n.d.). Heptanoic acid, 7-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 7-Chloroheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 7-chloroheptanoic acid, a molecule of interest in synthetic chemistry and drug development. As a bifunctional molecule, containing both a carboxylic acid and a terminal alkyl chloride, its structural elucidation relies on a multi-faceted spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and experimental considerations for its robust characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses the chemical formula C₇H₁₃ClO₂ and a molecular weight of approximately 164.63 g/mol .[1][2] The structure consists of a seven-carbon aliphatic chain, with a carboxylic acid group at one terminus (C1) and a chlorine atom at the other (C7). This arrangement dictates the distinct spectroscopic signatures we will explore.

The following diagram illustrates the molecular structure and numbering convention used throughout this guide.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. For this compound, the IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.[3]

Experimental Protocol:
  • Sample Preparation: A small amount of this compound is placed between two potassium bromide (KBr) discs and compressed to form a thin, transparent film. Alternatively, a solution in an appropriate solvent (e.g., chloroform) can be prepared and analyzed in a liquid cell.

  • Instrument Parameters: The sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer. A typical analysis would involve scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded and subtracted from the sample spectrum to minimize interference.

The following diagram outlines the workflow for acquiring an IR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare KBr pellet or solution acq1 Record background spectrum prep1->acq1 acq2 Record sample spectrum acq1->acq2 proc1 Background subtraction acq2->proc1 proc2 Generate final spectrum proc1->proc2

Caption: Workflow for Infrared (IR) Spectroscopy.

Data Interpretation:

The expected IR absorption bands for this compound are summarized in the table below. The most prominent features are the very broad O-H stretch and the sharp, intense C=O stretch of the carboxylic acid.[3][4]

Wavenumber (cm⁻¹)VibrationIntensity
2500-3300O-H stretch (carboxylic acid dimer)Broad, Strong
2850-3000C-H stretch (aliphatic)Medium
1700-1725C=O stretch (carboxylic acid)Strong
1400-1440C-H bend (alkane)Medium
1210-1320C-O stretch (coupled with O-H bend)Medium
920-950O-H bend (out-of-plane)Broad, Medium
600-800C-Cl stretchMedium-Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the connectivity of the carbon chain and the positions of the substituents.

¹H NMR Spectroscopy
Experimental Protocol:
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

  • Instrument Parameters: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

The proton NMR spectrum is predicted to show several multiplets corresponding to the methylene groups of the heptyl chain. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and the chlorine atom.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H22.35Triplet2H
H31.65Quintet2H
H4, H51.40Multiplet4H
H61.78Quintet2H
H73.54Triplet2H
COOH10-12Broad Singlet1H

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy
Experimental Protocol:
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically used for ¹³C NMR compared to ¹H NMR.

  • Instrument Parameters: The spectrum is acquired on the same NMR spectrometer, operating at the appropriate frequency for ¹³C nuclei (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Data Acquisition: A proton-decoupled sequence is used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C1179
C234
C324
C428
C526
C632
C745

Note: These are predicted values.

The following diagram illustrates the expected correlations in a conceptual 2D NMR experiment (like COSY), showing the coupling between adjacent protons.

Caption: Predicted ¹H-¹H coupling network for this compound.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol:
  • Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electrospray ionization (ESI) is a common method for carboxylic acids, often in negative ion mode to form the [M-H]⁻ ion. Electron ionization (EI) can also be used, which will produce a molecular ion [M]⁺• and more extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Data Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.[4] Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M and M+2) separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M peak.

Predicted Mass Spectrometry Data:

m/z (for ³⁵Cl)m/z (for ³⁷Cl)IonInterpretation
164166[C₇H₁₃ClO₂]⁺•Molecular ion (M⁺•)
128-[M-HCl]⁺•Loss of hydrogen chloride
119121[M-COOH]⁺Loss of the carboxyl group (45 Da)[4]
4951[CH₂Cl]⁺Fragment containing the terminal chloro-methylene

The fragmentation is likely to proceed through pathways common for carboxylic acids and alkyl halides. A proposed fragmentation pathway is shown below.

G M [C₇H₁₃³⁵ClO₂]⁺• m/z = 164 F1 [C₆H₁₂Cl]⁺ m/z = 119 M->F1 - •COOH F2 [C₇H₁₂O₂]⁺• m/z = 128 M->F2 - HCl

Caption: Proposed mass spectrometry fragmentation of this compound.

Conclusion

The combination of infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry provides a complete and unambiguous characterization of this compound. Each technique offers complementary information, from the identification of functional groups by IR, to the detailed atomic connectivity from NMR, and the confirmation of molecular weight and structural fragments by mass spectrometry. The data and protocols presented in this guide serve as a robust framework for the analysis of this compound and structurally related molecules in a research and development setting.

References

  • SpectraBase. Heptanoic acid, 7-chloro-7-oxo, ethyl ester. [Link]

  • PubChem. Heptanoic acid, 7-chloro- | C7H13ClO2 | CID 13188. [Link]

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An In-depth Technical Guide to 7-Chloroheptanoic Acid Derivatives and Their Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloroheptanoic acid, a halogenated fatty acid derivative, serves as a pivotal building block in modern organic synthesis and pharmaceutical development. Its unique bifunctional nature, possessing both a terminal chlorine atom and a carboxylic acid group, allows for a diverse range of chemical transformations, making it a versatile intermediate for creating complex molecules.[1][2][3] This guide provides a comprehensive technical overview of this compound and its key derivatives, focusing on their synthesis, properties, and applications, with a particular emphasis on insights relevant to researchers and professionals in drug development.

Core Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its effective handling, reaction design, and application. The presence of the chlorine atom at the 7-position and the carboxylic acid functionality dictates its reactivity and physical characteristics.

PropertyValueSource
Molecular Formula C₇H₁₃ClO₂[1][4][5]
Molecular Weight 164.63 g/mol [2][5]
Appearance Clear to slightly yellow liquid or viscous solid[2]
Boiling Point 269.8 °C at 760 mmHg[4]
Density 1.096 - 1.14 g/cm³[2][4]
pKa ~4.76 (Predicted)[4][6]
Solubility Soluble in most organic solvents[2]

The terminal chlorine atom acts as a good leaving group, making the 7-position susceptible to nucleophilic substitution reactions.[1] The carboxylic acid group, with a pKa typical for short-chain carboxylic acids, readily undergoes esterification, amidation, and reduction.

Synthesis of this compound: A Comparative Analysis

Several synthetic routes to this compound have been developed, each with distinct advantages and challenges in terms of scalability, purity, and handling of reagents. The choice of a particular method often depends on the desired scale of production and the specific purity requirements for the intended application.

Two-Stage Acid Hydrolysis of Chlorinated Precursors

A patented industrial method involves the two-stage acidic hydrolysis of a mixture containing 1,6-dichlorohexane and 1-chloroheptanenitrile.[1] This approach is favored for its simplified process and industrial applicability. However, it necessitates the careful handling of chlorinated precursors.[1]

Experimental Protocol: Two-Stage Acid Hydrolysis

  • Stage 1 Hydrolysis: A mixture of 1,6-dichlorohexane and 1-chloroheptanenitrile is subjected to acidic hydrolysis. The specific acid and reaction conditions are proprietary but typically involve a strong mineral acid and elevated temperatures.

  • Phase Separation: After the initial hydrolysis, the reaction mixture is cooled, leading to phase separation.

  • Stage 2 Hydrolysis: The organic phase from the first stage is then subjected to a second round of acidic hydrolysis to ensure complete conversion to this compound.

  • Purification: The final product is purified through extraction and distillation to achieve the desired purity.

Synthesis from Cycloheptanone

An alternative route begins with cycloheptanone, which undergoes a series of reactions including acid chloride formation, bromination, and substitution to yield derivatives that can be converted to this compound.[1] While this method provides access to various amino acid derivatives, it is often more complex and involves hazardous reagents like sodium metal, making it less favorable for industrial-scale production.[1]

Key Derivatives of this compound and Their Synthesis

The true versatility of this compound lies in its ability to be transformed into a wide array of derivatives. These derivatives often possess tailored properties for specific applications, ranging from pharmaceutical intermediates to building blocks for polymers and specialty chemicals.

Esters of this compound

Esterification of the carboxylic acid group is a common and straightforward transformation. Methyl and ethyl esters, for example, are synthesized via acid-catalyzed esterification and are valuable for applications where increased volatility and solubility are desired, such as in gas chromatography (GC) analysis.[1][7]

Experimental Protocol: Synthesis of Methyl 7-chloroheptanoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or GC.

  • Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 7-chloroheptanoate. Further purification can be achieved by distillation.

Amides of this compound

Amide derivatives are readily prepared from this compound, typically via activation of the carboxylic acid group followed by reaction with an amine. These derivatives are important in various fields, including the synthesis of polymers and pharmaceuticals.[8]

Experimental Protocol: Synthesis of N-benzyl-7-chloroheptanamide

  • Acid Chloride Formation: Convert this compound to its acid chloride by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.

  • Amine Reaction: In a separate flask, dissolve benzylamine in an inert solvent and cool in an ice bath.

  • Addition: Slowly add the freshly prepared 7-chloroheptanoyl chloride to the benzylamine solution with vigorous stirring.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer successively with dilute acid, dilute base, and brine. Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

7-Aminoheptanoic Acid: A Key Pharmaceutical Intermediate

One of the most significant derivatives is 7-aminoheptanoic acid, formed by the nucleophilic substitution of the chlorine atom with an amino group.[1] This bifunctional molecule, containing both an amine and a carboxylic acid, is a versatile building block in peptide synthesis and is a key intermediate in the production of various pharmaceutical compounds.[3][9] For instance, it is a crucial component in the synthesis of Tianeptine Sodium.[10]

Reaction Pathway: Synthesis of 7-Aminoheptanoic Acid

G 7-Chloroheptanoic_acid This compound Nucleophilic_Substitution Nucleophilic Substitution (e.g., with Ammonia) 7-Chloroheptanoic_acid->Nucleophilic_Substitution 7-Aminoheptanoic_acid 7-Aminoheptanoic Acid Nucleophilic_Substitution->7-Aminoheptanoic_acid

Caption: Synthesis of 7-Aminoheptanoic Acid from this compound.

Advanced Applications in Drug Development and Materials Science

The unique structure of this compound and its derivatives makes them valuable in cutting-edge research and development, particularly in the pharmaceutical and materials science sectors.

Role as a Linker in Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, linkers play a critical role in the efficacy of antibody-drug conjugates (ADCs).[11] These linkers connect a potent cytotoxic drug to a monoclonal antibody that targets tumor cells. The properties of the linker, such as its length, hydrophilicity, and cleavage mechanism, are crucial for the stability and therapeutic window of the ADC.[12][13][] While not a direct example, the bifunctional nature of this compound derivatives, with a reactive handle at one end and a modifiable group at the other, makes them analogous to the types of structures used in non-cleavable linkers.[12] The seven-carbon chain provides spatial separation between the antibody and the drug, which can be beneficial for reducing steric hindrance.

Conceptual Workflow: Linker Application in ADCs

G cluster_0 Linker Synthesis cluster_1 ADC Assembly Derivative 7-Chloroheptanoic Acid Derivative Functionalization Functionalization for Antibody & Drug Conjugation Derivative->Functionalization Bifunctional_Linker Bifunctional Linker Functionalization->Bifunctional_Linker ADC Antibody-Drug Conjugate Bifunctional_Linker->ADC Antibody Antibody Antibody->ADC Drug Cytotoxic Drug Drug->ADC

Sources

An In-depth Technical Guide on the Reactivity of the Chlorine Atom in 7-Chloroheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloroheptanoic acid, a halogenated carboxylic acid, serves as a versatile intermediate in organic synthesis, finding applications in the pharmaceutical and polymer industries.[1] Its molecular structure, featuring a seven-carbon aliphatic chain with a terminal chlorine atom and a carboxylic acid group, provides two distinct reactive centers.[2][3] This guide focuses specifically on the reactivity of the chlorine atom, a primary alkyl halide, exploring the nuances of its behavior in nucleophilic substitution and elimination reactions. Understanding the factors that govern the reactivity of this chlorine atom is paramount for researchers, scientists, and drug development professionals aiming to leverage this molecule for the synthesis of novel compounds and materials.

Fundamental Reactivity of the Chlorine Atom

The chlorine atom in this compound is attached to a primary carbon, making it susceptible to nucleophilic substitution reactions, primarily through an S(N)2 mechanism.[4][5] The carbon-chlorine bond is polarized due to the higher electronegativity of chlorine, rendering the carbon atom electrophilic and a target for nucleophiles.

Nucleophilic Substitution (S(_N)2) Reactions

The S(N)2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside of the leaving group (the chlorine atom), leading to an inversion of stereochemistry if the carbon were chiral.[4] In the case of this compound, the primary nature of the alkyl halide results in minimal steric hindrance, favoring the S(_N)2 pathway.[4]

Key factors influencing the S(_N)2 reactivity of this compound include:

  • Strength of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.[6] Negatively charged nucleophiles are generally more potent than their neutral counterparts.[7]

  • Leaving Group Ability: The chloride ion is a good leaving group because it is the conjugate base of a strong acid (HCl), making it stable in solution after departing.[8] The reactivity of alkyl halides in S(_N)2 reactions generally follows the trend I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength.[5]

  • Solvent Effects: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for S(_N)2 reactions as they can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it more available to attack the electrophilic carbon.[6]

  • Temperature: Higher temperatures generally increase the rate of reaction.

A common example of a nucleophilic substitution reaction involving this compound is its hydrolysis to form 7-hydroxyheptanoic acid, a crucial monomer for the synthesis of biodegradable polymers.[1]

Elimination (E2) Reactions

While S(_N)2 reactions are predominant for primary alkyl halides, elimination reactions via the E2 mechanism can occur, particularly in the presence of a strong, sterically hindered base.[5] In an E2 reaction, the base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond.

For this compound, the use of a bulky base such as potassium tert-butoxide would favor the E2 pathway, leading to the formation of 6-heptenoic acid.

Experimental Protocols for Modifying the Chlorine Atom

The following protocols provide step-by-step methodologies for key transformations of the chlorine atom in this compound.

Synthesis of 7-Hydroxyheptanoic Acid via Hydrolysis (S(_N)2)

This protocol describes the conversion of this compound to 7-hydroxyheptanoic acid, a valuable precursor for polyesters.[1][9]

Methodology:

  • Dissolution: Dissolve this compound in an aqueous solution of a suitable base, such as sodium hydroxide or potassium carbonate.

  • Heating: Heat the reaction mixture under reflux to facilitate the nucleophilic substitution. The hydroxide ion acts as the nucleophile, displacing the chloride ion.

  • Acidification: After the reaction is complete (monitored by techniques like TLC or GC-MS), cool the mixture and acidify it with a strong acid (e.g., HCl) to protonate the carboxylate and the newly formed alkoxide, yielding 7-hydroxyheptanoic acid.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., MgSO(_4)), and remove the solvent under reduced pressure. Further purification can be achieved by chromatography or recrystallization.[10][11]

Synthesis of 7-Aminoheptanoic Acid via Amination (S(_N)2)

This protocol outlines the synthesis of 7-aminoheptanoic acid, an important monomer for the production of polyamides like nylon-7.[9]

Methodology:

  • Reaction with Ammonia: React this compound with a concentrated aqueous or alcoholic solution of ammonia under pressure and at an elevated temperature. Ammonia serves as the nucleophile.

  • Work-up: After the reaction, the excess ammonia and solvent are removed. The resulting amino acid can be isolated by adjusting the pH to its isoelectric point, causing it to precipitate.

  • Purification: The crude 7-aminoheptanoic acid can be purified by recrystallization from a suitable solvent system, such as water/ethanol.[9]

Intramolecular Reactions

The presence of the carboxylic acid group in the same molecule as the alkyl chloride opens up the possibility of intramolecular reactions, particularly cyclization.

Intramolecular Cyclization (Lactonization)

Under basic conditions, the carboxylate anion can act as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom. This would lead to the formation of a seven-membered lactone (oxane-2-one). However, the formation of a seven-membered ring is kinetically and thermodynamically less favorable than smaller rings. While possible, this reaction often requires specific conditions to promote cyclization over intermolecular polymerization.

Visualization of Reaction Mechanisms

To better illustrate the core reactions, the following diagrams are provided in DOT language.

SN2_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [HOOC-(CH₂)₅-CH₂---Cl]⁻          |         Nu Nu->TS attack Substrate HOOC-(CH₂)₅-CH₂-Cl Substrate->TS Product HOOC-(CH₂)₅-CH₂-Nu TS->Product LG Cl⁻ TS->LG departure E2_Reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Base B⁻ TS [HOOC-(CH₂)₄-CH---CH₂---Cl]⁻          |         B---H Base->TS proton abstraction Substrate HOOC-(CH₂)₄-CH(H)-CH₂-Cl Substrate->TS Product HOOC-(CH₂)₄-CH=CH₂ TS->Product Conj_Acid BH TS->Conj_Acid LG Cl⁻ TS->LG

Caption: E2 elimination reaction of this compound.

Applications in Drug Development and Materials Science

The reactivity of the chlorine atom in this compound is harnessed in various fields:

  • Drug Delivery: Derivatives of 7-hydroxyheptanoic acid, synthesized from this compound, can be used to create biodegradable polyesters. [12]These polymers can be formulated into nanoparticles or hydrogels for the controlled release of therapeutic agents. [13][14]The biodegradability of these materials is a significant advantage, minimizing long-term toxicity.

  • Polymer Synthesis: As previously mentioned, 7-hydroxyheptanoic acid and 7-aminoheptanoic acid are valuable monomers for the synthesis of polyesters and polyamides, respectively. [9]These polymers have a wide range of applications, from biodegradable plastics to high-performance fibers.

  • Intermediate in Pharmaceutical Synthesis: The chlorine atom can be replaced by various functional groups to build more complex molecules. [1]For instance, it has been used as an intermediate in the synthesis of cilastatin, a dehydropeptidase inhibitor co-administered with the antibiotic imipenem. [1]

Quantitative Data Summary

ReactionNucleophile/BaseProductTypical Conditions
Hydrolysis (S(_N)2)OH⁻7-Hydroxyheptanoic acidAqueous base, heat
Amination (S(_N)2)NH₃7-Aminoheptanoic acidConcentrated ammonia, heat, pressure
Elimination (E2)t-BuO⁻6-Heptenoic acidSterically hindered base
LactonizationIntramolecular -COO⁻Oxane-2-oneBasic conditions, high dilution

Conclusion

The chlorine atom in this compound exhibits reactivity characteristic of a primary alkyl halide, predominantly undergoing S(_N)2 reactions with a variety of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, making it a valuable building block in organic synthesis. A thorough understanding of the factors governing its reactivity, including the nature of the nucleophile, solvent, and reaction conditions, is essential for its effective utilization in the development of novel pharmaceuticals, advanced polymers, and other functional materials. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and researchers working with this versatile compound.

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  • Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions – Student Solutions Manual for Organic Chemistry - NC State University Libraries. (URL: [Link])

  • Heptanoic acid, 7-chloro - LookChem. (URL: [Link])

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC - NIH. (URL: [Link])

  • halo cyclization - ResearchGate. (URL: [Link])

  • Application of hyaluronic acid as carriers in drug delivery - PubMed. (URL: [Link])

  • Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology - MDPI. (URL: [Link])

  • Nucleophilicity (IOC 7) - YouTube. (URL: [Link])

  • 6.4 Nucleophiles, Electrophiles, and Intermediates | Organic Chemistry - YouTube. (URL: [Link])

  • Hyaluronic Acid Bioconjugates for the Delivery of Bioactive Molecules - ResearchGate. (URL: [Link])

  • Hyaluronic acid and its derivatives in drug delivery and imaging: Recent advances and challenges - PubMed. (URL: [Link])

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Methodological & Application

synthesis of 7-Chloroheptanoic acid from cycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 7-Chloroheptanoic Acid from Cycloheptanone

Introduction

This compound (CAS 821-57-8) is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals.[1][2] Its structure, featuring a terminal chlorine atom and a carboxylic acid group, allows for selective modifications at either end of the seven-carbon chain.[1] This application note provides a detailed, two-step synthetic protocol for the preparation of this compound, starting from the readily available cyclic ketone, cycloheptanone.

The synthetic strategy involves two classic and robust organic transformations:

  • Baeyer-Villiger Oxidation: The conversion of cycloheptanone into the corresponding lactone (oxepan-2-one, commonly known as ε-caprolactone) using a peroxyacid.[3][4]

  • Acid-Catalyzed Ring-Opening and Chlorination: The subsequent ring-opening of the ε-caprolactone intermediate using concentrated hydrochloric acid, which serves as both the catalyst for hydrolysis and the nucleophilic source of chloride to yield the final product.

This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth mechanistic explanations, detailed protocols, and critical safety information.

Principle and Mechanistic Insight

Part 1: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, first reported in 1899, is a highly reliable method for converting ketones into esters, or in the case of cyclic ketones, into lactones.[3][5] The reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl carbon.[6] The accepted mechanism involves the formation of a key tetrahedral intermediate, often referred to as the Criegee intermediate.[3][7]

The mechanism unfolds as follows:

  • Carbonyl Activation: The peroxyacid protonates the carbonyl oxygen of the ketone, which significantly increases the electrophilicity of the carbonyl carbon.[8]

  • Nucleophilic Attack: The peroxyacid then performs a nucleophilic attack on the activated carbonyl carbon, leading to the formation of the Criegee intermediate.[7]

  • Concerted Rearrangement: This is the rate-determining step of the reaction. One of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen atom of the peroxide bond. This migration occurs in a concerted fashion with the cleavage of the weak O-O bond and the departure of a carboxylate anion.[3] The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[4][7] For symmetrical cyclic ketones like cycloheptanone, either adjacent carbon can migrate. This migration proceeds with retention of stereochemistry at the migrating center.[7]

  • Product Formation: The resulting oxocarbenium ion is then deprotonated to yield the stable lactone product.[3]

Part 2: Acid-Catalyzed Lactone Ring-Opening and Chlorination

The conversion of the stable ε-caprolactone ring to the final product is achieved through acid-catalyzed nucleophilic acyl substitution. Concentrated hydrochloric acid is uniquely suited for this transformation as it provides both the acidic catalyst (H+) and the chloride nucleophile (Cl-).

The mechanism involves:

  • Protonation: The exocyclic carbonyl oxygen of the lactone is protonated by the strong acid, activating the carbonyl group for nucleophilic attack.

  • Nucleophilic Attack: A chloride ion attacks the electrophilic carbonyl carbon, breaking the acyl C-O bond and opening the ring. This forms a tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton transfer from the attacking chloride to the endocyclic oxygen occurs, followed by the elimination of the now-protonated hydroxyl group as water, leading to the formation of an acylium ion. However, a more likely pathway in aqueous acid involves the formation of 7-hydroxyheptanoic acid, which is then converted to this compound via an Sₙ2 or Sₙ1 reaction at the terminal carbon, catalyzed by the acidic conditions.

Overall Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis of this compound from cycloheptanone.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Ring-Opening & Chlorination cluster_2 Purification A Cycloheptanone B Baeyer-Villiger Oxidation (m-CPBA, CH₂Cl₂) A->B C ε-Caprolactone (Intermediate) B->C D Acid-Catalyzed Ring-Opening (Conc. HCl, Heat) C->D E Crude Product D->E F Solvent Extraction E->F G Drying & Evaporation F->G H Pure this compound G->H G cluster_BV Baeyer-Villiger Oxidation cluster_RO Ring-Opening & Chlorination Cycloheptanone Protonated Ketone Protonated Ketone Cycloheptanone->Protonated Ketone + H⁺ Criegee Intermediate Criegee Intermediate Protonated Ketone->Criegee Intermediate + RCO₃H Rearrangement Rearrangement Criegee Intermediate->Rearrangement Migratory Insertion ε-Caprolactone Rearrangement->ε-Caprolactone - H⁺, - RCOOH Protonated Lactone Protonated Lactone ε-Caprolactone->Protonated Lactone + H⁺ Ring-Opened Intermediate Ring-Opened Intermediate Protonated Lactone->Ring-Opened Intermediate + Cl⁻ 7-Hydroxyheptanoic acid 7-Hydroxyheptanoic acid Ring-Opened Intermediate->7-Hydroxyheptanoic acid +H₂O, -H⁺ Protonated Alcohol Protonated Alcohol 7-Hydroxyheptanoic acid->Protonated Alcohol + H⁺ This compound Protonated Alcohol->this compound + Cl⁻, -H₂O

Sources

Unlocking Covalent Conjugation: 7-Chloroheptanoic Acid as a Versatile Linker Molecule

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a C7 Halogenated Linker

In the landscape of bioconjugation and drug development, the choice of a linker molecule is a critical determinant of the final conjugate's stability, efficacy, and pharmacokinetic profile. 7-Chloroheptanoic acid, a seven-carbon chain fatty acid functionalized with a terminal carboxylic acid and a primary chloride, emerges as a highly versatile heterobifunctional linker. Its unique architecture offers a strategic balance of hydrophobicity and chemical reactivity, enabling the covalent linkage of a wide array of molecules, from small-molecule drugs to large biologics and solid surfaces.

The seven-carbon aliphatic chain provides optimal spatial separation between conjugated moieties, mitigating the risk of steric hindrance that can compromise the biological activity of the payload or the targeting molecule.[1] The terminal carboxylic acid serves as a readily activatable handle for reaction with primary amines, such as the lysine residues abundant on the surface of proteins.[2] Concurrently, the terminal chlorine atom acts as a reactive electrophile for nucleophilic substitution by thiol groups, commonly found in cysteine residues.[3][4] This dual reactivity allows for a controlled, stepwise conjugation strategy, making this compound an invaluable tool for researchers, chemists, and drug development professionals.

This application note provides a comprehensive guide to the practical use of this compound as a linker. We will delve into the mechanistic principles behind its reactivity and provide detailed, field-proven protocols for its application in protein conjugation and surface modification.

Physicochemical and Reactivity Profile

A thorough understanding of the properties of this compound is paramount for its successful application. The key characteristics are summarized in the table below.

PropertyValueSignificance in Application
Molecular Formula C7H13ClO2Provides a balance of hydrophobicity and functionality.
Molecular Weight 164.63 g/mol Important for calculating molar equivalents in reaction protocols.
Appearance Clear to slightly yellow liquidVisual cue for product quality.
Reactivity Carboxylic acid reacts with amines (after activation); Chlorine reacts with thiolsForms the basis of its utility as a heterobifunctional linker.
Solubility Soluble in most organic solventsFacilitates handling and reaction setup.

Table 1: Key Physicochemical Properties of this compound.

The reactivity of this compound is centered around its two functional groups. The carboxylic acid can be activated using carbodiimide chemistry, such as with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable NHS ester. This activated intermediate readily reacts with primary amines in a pH-dependent manner to form a stable amide bond.

The terminal chlorine atom, while less reactive than its bromine or iodine counterparts, undergoes nucleophilic substitution with soft nucleophiles like thiols under appropriate conditions. This reaction typically requires a basic catalyst and proceeds via an SN2 mechanism to form a stable thioether linkage. The controlled, sequential nature of these reactions is a key advantage in complex conjugation schemes.

Core Applications and Methodologies

The dual-functional nature of this compound lends itself to a variety of applications in research and drug development. Here, we focus on two primary workflows: the conjugation of a payload to a protein and the functionalization of a solid surface for subsequent biomolecule immobilization.

Application 1: Protein Conjugation for Targeted Drug Delivery

A prominent application of this compound is in the construction of Antibody-Drug Conjugates (ADCs).[5][6][7] In this context, the linker tethers a potent cytotoxic drug (the payload) to a monoclonal antibody that targets a specific cancer antigen. This strategy enhances the therapeutic window of the drug by delivering it directly to the tumor site, minimizing systemic toxicity.[8]

The following protocol outlines a general procedure for a two-step conjugation of a thiol-containing payload to a protein (e.g., an antibody) using this compound as the linker.

Step 1: Activation of Protein with this compound

This initial step involves the reaction of the carboxylic acid moiety of the linker with primary amines (lysine residues) on the protein surface.

  • Materials:

    • Protein (e.g., Antibody) in a suitable buffer (e.g., PBS, pH 7.4)

    • This compound

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

    • Desalting column

  • Procedure:

    • Prepare a stock solution of this compound in an organic solvent (e.g., DMSO or DMF).

    • Prepare fresh stock solutions of EDC and NHS in the Reaction Buffer.

    • To the protein solution, add a 10- to 50-fold molar excess of this compound.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the linker.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

    • Purify the protein-linker conjugate using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4) to remove excess reagents.

Step 2: Conjugation of Thiol-Containing Payload

The second step involves the reaction of the terminal chlorine of the linker, now attached to the protein, with a thiol group on the payload molecule.

  • Materials:

    • Purified protein-linker conjugate from Step 1

    • Thiol-containing payload

    • Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 8.0)

    • Organic co-solvent (e.g., DMSO or DMF) if the payload has limited aqueous solubility

  • Procedure:

    • Dissolve the thiol-containing payload in a minimal amount of organic co-solvent and then dilute with Conjugation Buffer.

    • Add a 5- to 20-fold molar excess of the payload solution to the protein-linker conjugate.

    • Incubate the reaction for 4-24 hours at room temperature or 37°C with gentle mixing.

    • Purify the final protein-payload conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted payload and other small molecules.

G cluster_0 Step 1: Protein Activation cluster_1 Step 2: Payload Conjugation cluster_2 Purification P Protein (with Lysine -NH2) EDC_NHS EDC/NHS Activation P->EDC_NHS Reaction Buffer L This compound L->EDC_NHS PL Protein-Linker Conjugate EDC_NHS->PL Amide Bond Formation Final Final Protein-Payload Conjugate PL->Final Thioether Bond Formation Purify1 Desalting PL->Purify1 Payload Thiol-Payload (-SH) Payload->Final Conjugation Buffer Purify2 Chromatography/Dialysis Final->Purify2

Caption: Workflow for two-step protein conjugation using this compound.

Application 2: Surface Modification for Biomolecule Immobilization

The ability to covalently attach biomolecules to solid supports is fundamental for the development of biosensors, diagnostic arrays, and affinity chromatography matrices.[9][10][11] this compound can be used to functionalize surfaces that possess primary amines, thereby introducing a reactive chloro group for the subsequent immobilization of thiol-containing biomolecules.

Step 1: Surface Activation with this compound

This protocol is suitable for amine-functionalized surfaces (e.g., amine-coated glass slides or beads).

  • Materials:

    • Amine-functionalized surface

    • This compound

    • EDC and NHS

    • Activation Buffer (e.g., Anhydrous DMF or DMSO)

    • Washing Buffer (e.g., Ethanol, DI water)

  • Procedure:

    • Prepare a solution of this compound, EDC, and NHS in the Activation Buffer. A typical molar ratio is 1:1.2:1.5 (linker:EDC:NHS).

    • Immerse the amine-functionalized surface in the activation solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

    • Remove the surface from the solution and wash thoroughly with the Washing Buffer to remove unreacted reagents.

    • Dry the surface under a stream of nitrogen.

Step 2: Immobilization of Thiol-Containing Biomolecule

  • Materials:

    • Activated surface from Step 1

    • Thiol-containing biomolecule (e.g., cysteine-terminated peptide or protein)

    • Immobilization Buffer (e.g., PBS, pH 7.5-8.0)

  • Procedure:

    • Dissolve the thiol-containing biomolecule in the Immobilization Buffer to the desired concentration.

    • Apply the biomolecule solution to the activated surface.

    • Incubate for 2-12 hours at room temperature in a humidified chamber to prevent evaporation.

    • Wash the surface extensively with the Immobilization Buffer and then with DI water to remove non-covalently bound biomolecules.

    • The surface is now functionalized with the immobilized biomolecule.

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Biomolecule Immobilization cluster_2 Washing Surface Amine-Functionalized Surface Linker_Sol This compound + EDC/NHS Surface->Linker_Sol Activation Buffer Activated_Surface Chloro-Functionalized Surface Linker_Sol->Activated_Surface Amide Bond Formation Final_Surface Immobilized Biomolecule Surface Activated_Surface->Final_Surface Thioether Bond Formation Wash1 Washing & Drying Activated_Surface->Wash1 Biomolecule Thiol-Biomolecule Biomolecule->Final_Surface Immobilization Buffer Wash2 Final Washing Final_Surface->Wash2

Caption: Workflow for surface modification and biomolecule immobilization.

Troubleshooting and Optimization

Successful conjugation requires careful optimization of reaction conditions. The table below outlines common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS- Incorrect pH- Insufficient molar excess of linker/payload- Use fresh EDC/NHS solutions.- Ensure reaction buffers are at the optimal pH.- Increase the molar ratio of the linker and/or payload.
Protein Aggregation - High degree of conjugation (hydrophobicity)- Inappropriate buffer conditions- Reduce the molar excess of the linker to lower the conjugation ratio.- Optimize buffer composition (e.g., add solubilizing agents).
Loss of Biological Activity - Conjugation at a critical amine or thiol residue- Consider site-specific conjugation methods if activity is compromised.- Reduce the overall degree of conjugation.

Table 2: Troubleshooting Guide for Conjugation Reactions.

Conclusion

This compound is a powerful and versatile heterobifunctional linker with broad applicability in the life sciences and drug development. Its well-defined reactivity allows for the controlled and sequential conjugation of diverse molecules, enabling the construction of complex bioconjugates for targeted therapies and the functionalization of surfaces for advanced diagnostics and research tools. The protocols and insights provided in this application note serve as a robust starting point for researchers to harness the potential of this compound in their specific experimental systems. As with any chemical methodology, careful optimization is key to achieving desired outcomes and advancing the frontiers of bioconjugation.

References

  • Beck, A., Goetsch, L., Dumontet, C., & Corvaia, N. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315–337.
  • Lambert, J. M. (Ed.). (2013).
  • Staben, L. R., Koenig, S. G., & Lehar, S. M. (2016).
  • Wang, X., et al. (2023). Introduction of Surface Modifiers on the Pt-Based Electrocatalysts to Promote the Oxygen Reduction Reaction Process. MDPI.
  • Sasselli, I. R., et al. (2014). A novel crosslinked hyaluronic acid nanogel for drug delivery. PubMed.
  • Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Analytical Biochemistry, 187(1), 136–140.
  • Mira, N. P., et al. (2024). On the potential role of naturally occurring carboxylic organic acids as anti-infective agents: opportunities and challenges. PubMed.
  • Bargh, J. D., et al. (2019). Linker Design for Antibody–Drug Conjugates.
  • Popat, A., et al. (2022). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. MDPI.
  • Albericio, F., et al. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI.
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  • Prestwich, G. D., et al. (2000).
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  • Misra, A. K., et al. (2020). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry.
  • Thakur, G., et al. (2018). Crosslinking Biopolymers for Advanced Drug Delivery and Tissue Engineering Applications. In Advances in Experimental Medicine and Biology (Vol. 1078, pp. 213–231). Springer.
  • Quílez, D., et al. (2013). Novel bioadhesive hyaluronan-itaconic acid crosslinked films for ocular therapy. PubMed.
  • Kofoed, C., et al. (2021). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. ChemBioChem, 22(13), 2215–2228.
  • Wang, Y., et al. (2014).
  • Wang, Y., et al. (2017). Surface Modification of Polyhydroxyalkanoates toward Enhancing Cell Compatibility and Antibacterial Activity.
  • Patra, J. K., et al. (2021). Surface Modification of Metallic Nanoparticles for Targeting Drugs. MDPI.
  • de Souza, J. C. M., et al. (2023). Novel Strategy for Surface Modification of Titanium Implants towards the Improvement of Osseointegration Property and Antibiotic Local Delivery. MDPI.
  • Tayeba, H. H., et al. (2019). The Impact of Bioconjugation on the Interfacial Activity of a Protein Biosurfactant. ChemRxiv.
  • ResearchGate. (n.d.). Reactions between aldehyde groups and thiol and amine groups. Retrieved from [Link]

  • Segal, D. J., et al. (2018).
  • Pasut, G., & Veronese, F. M. (2013). Bioconjugation Protocols. In Methods in Molecular Biology (Vol. 1045, pp. 1–13). Humana Press.
  • Hemmerla, A. (2022). Options for Carboxylic acid and Amine conjugation in presence of Thiols?
  • Winterbourn, C. C., et al. (2016). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central.
  • Biju, A. T., et al. (2020). Chloroform as a CO surrogate: applications and recent developments. Organic & Biomolecular Chemistry, 18(3), 395–415.
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

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Sources

Introduction: A Versatile Tool for Peptide Modification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 7-Chloroheptanoic Acid in Peptide Synthesis

In the landscape of peptide chemistry, the strategic modification of peptide structures is paramount for enhancing therapeutic properties, improving stability, and introducing novel functionalities. While standard solid-phase peptide synthesis (SPPS) excels at assembling linear sequences of natural amino acids, the incorporation of specialized chemical moieties opens a vast design space for researchers. This compound emerges as a valuable and versatile building block in this context. It serves primarily as an N-terminal capping agent or a linker, introducing a seven-carbon aliphatic chain with a terminal, reactive chloro group.

This functional handle is relatively inert during standard Fmoc-based SPPS procedures but can be addressed in subsequent steps for further modification.[1] Its application allows for the site-specific introduction of a reactive electrophile, enabling post-synthetic modifications such as:

  • Intramolecular Cyclization: Reaction with a nucleophilic amino acid side chain (e.g., Cysteine, Lysine, Ornithine) to generate cyclic peptides with constrained conformations.

  • Conjugation: Serving as an attachment point for reporter molecules, cytotoxic payloads, or polyethylene glycol (PEG) chains to improve pharmacokinetic profiles.

  • Surface Immobilization: Tethering peptides to solid supports for various biochemical assays.

This guide provides a detailed framework for the successful incorporation of this compound onto a peptide N-terminus using standard Fmoc-SPPS protocols, followed by cleavage, purification, and analysis.

Core Principles and Strategic Considerations

The successful incorporation of this compound relies on the principles of standard Fmoc-based SPPS.[2][3] The strategy is orthogonal, meaning the conditions used for coupling the acid and removing the temporary N-terminal Fmoc protecting group do not affect the acid-labile side-chain protecting groups or the resin linker.[4]

Key Strategic Choices:

  • Resin Selection: The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is the standard choice.[5] For a C-terminal carboxylic acid, a highly acid-labile resin like 2-Chlorotrityl Chloride resin is ideal, as it allows for cleavage of the peptide while keeping side-chain protecting groups intact if needed.[5][6]

  • Coupling Chemistry: The carboxylic acid of this compound must be activated to react efficiently with the free N-terminal amine of the resin-bound peptide. This is achieved using standard peptide coupling reagents.[7] Aminium/uronium salt-based reagents like HATU and HBTU are highly efficient and rapid, making them excellent choices.[8] Carbodiimide reagents such as DIC in combination with an additive like Oxyma Pure or HOBt are also effective and can minimize racemization, though this is not a concern for the achiral this compound.[9][10]

  • Reaction Monitoring: Ensuring the coupling reaction goes to completion is critical for obtaining a pure final product. The Kaiser (ninhydrin) test is a reliable qualitative method to detect the presence of unreacted primary amines on the resin.[11] A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

  • Cleavage and Deprotection: The final step involves cleaving the modified peptide from the solid support and simultaneously removing the side-chain protecting groups. This is typically accomplished with a strong acid, most commonly Trifluoroacetic Acid (TFA) , mixed with a "cocktail" of scavengers to quench reactive cationic species generated during the process.[12][13] The composition of this cocktail is crucial and depends on the peptide's sequence.

Experimental Protocols

This section provides a step-by-step methodology for the N-terminal modification of a resin-bound peptide with this compound.

Protocol 1: N-Terminal Coupling of this compound

This protocol assumes the peptide has been fully synthesized on a solid support using standard Fmoc-SPPS, and the final N-terminal Fmoc group has been removed.

Workflow Diagram:

sp_capping_workflow cluster_synthesis On-Resin Synthesis start Peptide-Resin (N-terminal amine free) prep_reagents Prepare Coupling Solution: 1. This compound 2. Coupling Reagent (e.g., HATU) 3. Base (e.g., DIPEA) 4. Solvent (DMF) coupling Add solution to resin Rock at RT for 1-2h prep_reagents->coupling Pre-activation (2-5 min) wash1 Wash Resin (DMF, DCM) coupling->wash1 kaiser Kaiser Test wash1->kaiser kaiser->coupling Positive (blue beads) Re-couple wash2 Wash Resin (DCM) Dry in vacuo kaiser->wash2 Negative (yellow beads) end_product Modified Peptide-Resin wash2->end_product

Caption: Workflow for coupling this compound to a peptide.

Materials & Reagents:

ReagentTypical Molarity/ConcentrationPurpose
Peptide-Resin0.1 - 0.5 mmol/g loadingSolid support with peptide chain
This compound3 - 5 equivalentsModifying agent
HATU2.9 - 4.9 equivalentsCoupling/Activating reagent
N,N-Diisopropylethylamine (DIPEA)6 - 10 equivalentsTertiary base
N,N-Dimethylformamide (DMF)Anhydrous, peptide synthesis gradeReaction solvent
Dichloromethane (DCM)Reagent gradeWashing solvent

Note on Equivalents: Equivalents are calculated relative to the initial loading of the resin.

Procedure:

  • Resin Swelling: Place the peptide-resin (e.g., 100 mg, 0.2 mmol/g loading = 0.02 mmol scale) in a suitable reaction vessel. Wash and swell the resin with DMF (3 x 5 mL) for 20-30 minutes.[2]

  • Prepare Coupling Solution: In a separate vial, dissolve this compound (3 eq, 0.06 mmol, 9.9 mg), and HATU (2.9 eq, 0.058 mmol, 22 mg) in DMF (1-2 mL).

  • Activate and Couple: Add DIPEA (6 eq, 0.12 mmol, 21 µL) to the coupling solution. Agitate briefly for 2-5 minutes to pre-activate the acid.[8] Add the activated solution to the swelled resin.

  • Reaction: Seal the vessel and agitate at room temperature for 1-2 hours.

  • Monitoring: After the reaction time, take a small sample of resin beads (~1-2 mg), wash them thoroughly with DMF, and perform a Kaiser test.[11]

    • If negative (yellow/colorless beads): The reaction is complete. Proceed to step 6.

    • If positive (blue beads): The reaction is incomplete. Drain the vessel, and repeat the coupling step with freshly prepared reagents. Alternatively, if the test is only weakly positive, cap any remaining free amines using a solution of 5% acetic anhydride and 6% lutidine in DMF for 30 minutes.[14][15]

  • Final Wash: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly to remove excess reagents:

    • 3 x 5 mL DMF

    • 3 x 5 mL DCM

  • Drying: Dry the resin under a stream of nitrogen, followed by drying in a vacuum desiccator for at least 1 hour before proceeding to cleavage.

Protocol 2: Cleavage, Deprotection, and Peptide Precipitation

This protocol uses a standard TFA cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

WARNING: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always perform this procedure in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[13]

Cleavage Cocktail Composition:

Component% (v/v)Purpose
Trifluoroacetic Acid (TFA)95%Cleavage and deprotection agent
Triisopropylsilane (TIS)2.5%Cation scavenger (protects Trp, Met)
Water (H₂O)2.5%Cation scavenger, aids solubility

Note: This is a general-purpose cocktail. For peptides containing multiple Arg(Pbf), Cys(Trt), or Met residues, the scavenger composition may need to be optimized.[12][13]

Procedure:

  • Preparation: Place the dry, modified peptide-resin in a clean glass vial or flask.

  • Cleavage Reaction: Add the freshly prepared TFA cleavage cocktail to the resin (e.g., 2-5 mL for a 100 mg scale). Loosely cap the vial and allow it to stand at room temperature for 2-3 hours with occasional swirling.[16]

  • Peptide Isolation:

    • Filter the resin using a fritted syringe or funnel, collecting the TFA filtrate into a clean centrifuge tube.

    • Wash the resin once with a small volume of fresh TFA (~1 mL) and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Pelleting and Washing:

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice by resuspending in cold ether, centrifuging, and decanting. This removes residual scavengers and cleaved protecting groups.

  • Drying: After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to obtain a fluffy white powder.

Protocol 3: Analysis and Purification

The crude peptide must be analyzed for identity and purity, and then purified before use.

Workflow Diagram:

analysis_workflow crude Crude Peptide (Lyophilized Powder) dissolve Dissolve in Aqueous Acetonitrile (+0.1% TFA) crude->dissolve split dissolve->split lcms Analytical LC-MS split->lcms prep_hplc Preparative RP-HPLC split->prep_hplc verify Verify Mass & Purity lcms->verify collect Collect Fractions prep_hplc->collect pool Pool Pure Fractions (based on LC-MS) collect->pool lyo Lyophilize pool->lyo final Pure Modified Peptide lyo->final

Caption: Post-cleavage analysis and purification workflow.

Instrumentation and Solvents:

  • Analytical/Preparative HPLC: A system equipped with a C18 reversed-phase column.[17]

  • Mass Spectrometer (MS): Typically an electrospray ionization (ESI) source coupled to the HPLC (LC-MS).[18]

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Crude Analysis: Dissolve a small amount of the crude peptide (~1 mg/mL) in a suitable solvent (e.g., 50% Acetonitrile/Water). Analyze this sample by LC-MS to confirm the molecular weight of the 7-chloroheptanoyl-peptide and assess the purity.[19][20]

  • Purification: Purify the remaining crude peptide using preparative reversed-phase HPLC with a suitable gradient of Mobile Phase A to B.[19]

  • Fraction Analysis: Collect fractions corresponding to the major peaks and analyze them by analytical LC-MS to identify those containing the pure desired product.

  • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a white, fluffy powder.

  • Final QC: Perform a final analytical LC-MS and peptide content analysis (e.g., quantitative amino acid analysis) to characterize the final, purified product.[21]

References

  • AnaSpec. (n.d.). Hydrocarbon Stapled & Constrained Peptides. Retrieved from [Link]

  • Knowledge UChicago. (2024). The Role of Structural Flexibility in Hydrocarbon‐Stapled Peptides Designed to Block Viral Infection via Human ACE2 Mimicry. Retrieved from [Link]

  • Coy, D. H., & Al-Obeidi, F. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 29-53). Humana Press. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Bird, G. H., & Walensky, L. D. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current protocols in chemical biology, 8(2), 75–96. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Aapptec. (n.d.). Alkenyl Amino Acids for Stapled Peptides. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Solid-phase peptide synthesis. Future medicinal chemistry, 2(10), 1545-1566. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3230–3239. Retrieved from [Link]

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Del Gatto, A., Zaccaria, V., Pedone, C., & Saviano, M. (2017). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 22(10), 1645. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • JPT. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]

  • Barlos, K., Gatos, D., & Schäfer, W. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Journal of the Chemical Society, Chemical Communications, (22), 2559-2560. Retrieved from [Link]

  • Fields, G. B. (2009). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • Google Patents. (2021). EP3908590A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
  • VYDAC. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Coon, J. J., & Syka, J. E. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature protocols, 3(8), 1273–1281. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 14(10), 951–964. Retrieved from [Link]

  • Google Patents. (2021). US11028123B2 - Capping of unprotected amino groups during peptide synthesis.
  • Foley, D. J., & Bower, J. F. (2021). Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. Chemical science, 12(34), 11339–11344. Retrieved from [Link]

  • LSU Scholarly Repository. (2003). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]

  • MDPI. (2022). Chemical Modifications to Enhance the Drug Properties of a VIP Receptor Antagonist (ANT) Peptide. Retrieved from [Link]

  • ResearchGate. (2025). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

nucleophilic substitution reactions of 7-Chloroheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Nucleophilic Substitution Reactions of 7-Chloroheptanoic Acid

Abstract

This compound is a valuable bifunctional molecule in modern organic synthesis, featuring a terminal primary alkyl chloride and a carboxylic acid.[1][2][3] This unique structure allows for selective modification at the C7 position via nucleophilic substitution, making it an essential building block for constructing linkers in antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other complex molecular architectures.[4] This document provides an in-depth guide to the nucleophilic substitution reactions of this compound, detailing the underlying mechanistic principles, offering field-proven experimental protocols for various nucleophile classes, and addressing common challenges such as competing side reactions and purification strategies.

Mechanistic Foundation: The SN2 Pathway

The reactivity of this compound is dominated by the primary alkyl chloride. Nucleophilic substitution at this position proceeds reliably through a bimolecular (SN2) mechanism.[5][6][7] This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom (C7) from the side opposite to the chlorine leaving group, a process known as "backside attack."[7][8]

Key Characteristics of the SN2 Reaction on this Substrate:

  • Kinetics: The reaction rate is dependent on the concentration of both the this compound substrate and the nucleophile (Rate = k[R-Cl][Nu⁻]).[5][6]

  • Stereochemistry: While the C7 carbon is not a stereocenter, the SN2 mechanism inherently proceeds with an inversion of configuration.

  • Substrate Structure: As a primary haloalkane, this compound is sterically unhindered, making it an ideal candidate for the SN2 pathway, which is sensitive to steric bulk.[8][9]

  • Leaving Group: The chloride ion is a good leaving group, facilitating the substitution.[1][8]

Figure 1: General SN2 Mechanism.

The Role of the Carboxylic Acid Moiety

A critical aspect of working with this compound is managing the reactivity of its two functional groups. Under the basic or nucleophilic conditions often required for substitution at C7, the carboxylic acid is readily deprotonated to form a carboxylate. This carboxylate is generally a poor nucleophile and is unreactive towards intramolecular SN2 attack, which would form a seven-membered lactone ring. While this intramolecular cyclization is generally not a major concern under standard SN2 conditions, it's a potential side reaction to be aware of, particularly at elevated temperatures.[10][11]

For reactions that are incompatible with a free carboxylic acid, protection via esterification (e.g., forming methyl or ethyl 7-chloroheptanoate) is a common and effective strategy.[1]

Side_Reaction sub This compound (under basic conditions) inter Carboxylate Intermediate sub->inter Deprotonation product Desired Sₙ2 Product (Intermolecular) inter->product Nucleophile (External) side_product 7-Heptanolactone (Intramolecular Cyclization) inter->side_product Intramolecular Attack (Minor Pathway)

Figure 2: Intermolecular vs. Intramolecular Pathways.

Application Protocols for Key Nucleophile Classes

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

Synthesis of 7-Azidoheptanoic Acid (N-Nucleophile)

The azide functional group is a highly versatile precursor for amines (via reduction) or for use in "click chemistry" (Huisgen cycloaddition). The reaction of this compound with sodium azide is a straightforward and efficient method for its introduction.[12]

Protocol 3.1: Azide Substitution

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone (approx. 0.5 M concentration).

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.2–1.5 eq).

    • Scientist's Note: A slight excess of sodium azide ensures the reaction goes to completion. DMF is an excellent solvent for SN2 reactions as it solvates the cation (Na⁺) while leaving the azide anion highly reactive.[7]

  • Reaction: Heat the mixture to 60–80 °C and stir for 4–12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the product is in its protonated, organic-soluble form. d. Extract the aqueous layer three times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude 7-azidoheptanoic acid is often of high purity. If necessary, it can be further purified by column chromatography on silica gel.

Synthesis of 7-(Alkylthio)heptanoic Acid (S-Nucleophile)

Thiols are exceptionally potent nucleophiles, and their corresponding thiolates (generated in situ with a base) react rapidly with primary alkyl halides to form thioethers.[13][14]

Protocol 3.2: Thioether Formation

  • Reagent Setup: Dissolve the desired thiol (1.1 eq) in a polar solvent like ethanol or DMF.

  • Base Addition: Add a suitable base, such as sodium hydroxide (NaOH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), and stir for 15-20 minutes at room temperature to generate the thiolate anion.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the thiolate mixture.

  • Reaction: Stir the reaction at room temperature to 50 °C for 2–8 hours. The high nucleophilicity of the thiolate often allows for milder conditions compared to other nucleophiles.[15] Monitor by TLC.

  • Work-up and Purification: Follow the same acid-base extraction procedure outlined in Protocol 3.1 to isolate the carboxylic acid product. Purify by column chromatography or recrystallization if the product is a solid.

Williamson Ether Synthesis (O-Nucleophile)

The Williamson ether synthesis is a classic method for forming ethers from an alkoxide and an alkyl halide.[8][16][17] When using this compound, a strong, non-nucleophilic base is required to deprotonate the alcohol without competing in the substitution reaction.

Protocol 3.3: Ether Formation

  • Alkoxide Generation: In a flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol or phenol (1.2 eq) in anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Scientist's Note: NaH is a strong, non-nucleophilic base ideal for generating alkoxides.[18] The reaction evolves hydrogen gas, so proper ventilation is crucial. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation.

  • Substrate Addition: Add a solution of this compound (1.0 eq) dropwise to the alkoxide solution.

  • Reaction: Heat the mixture to 50–70 °C and stir for 6–18 hours.

  • Work-up: a. Cool the reaction to 0 °C and cautiously quench by the slow addition of water or saturated ammonium chloride solution. b. Perform an acid-base extraction as described in Protocol 3.1.

  • Purification: Purify the resulting ether-acid by column chromatography.

Summary of Reaction Conditions

The selection of solvent, base, and temperature is critical for optimizing yield and minimizing side reactions.

Nucleophile ClassExample NucleophileRecommended BaseSolventTypical Temp. (°C)Approx. Yield (%)
Nitrogen Sodium Azide (NaN₃)N/ADMF, Acetone60 - 8085 - 95
BenzylamineK₂CO₃, Et₃NAcetonitrile, DMF50 - 7080 - 90
Sulfur ThiophenolK₂CO₃, NaOHEthanol, DMF25 - 5090 - 98
Oxygen PhenolSodium Hydride (NaH)THF, DMF50 - 7070 - 85
Carbon Sodium Cyanide (NaCN)N/ADMSO, DMF80 - 10075 - 85

Note: Yields are representative and highly dependent on the specific nucleophile and purification method.

General Experimental Workflow and Purification

A standardized workflow is key to achieving reproducible results. The primary method for purifying the final substituted heptanoic acid products leverages their acidic nature.

Workflow A 1. Reaction Setup (Substrate + Nucleophile + Solvent) B 2. Reaction (Heating & Stirring) Monitor by TLC/LC-MS A->B C 3. Quenching & Aqueous Work-up (Add H₂O, Acidify with HCl) B->C D 4. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) C->D E 5. Organic Phase Treatment (Wash with Brine, Dry with Na₂SO₄) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G Crude Product F->G H 7. Purification G->H I Column Chromatography H->I If Oil / Difficult Separation J Recrystallization H->J If Solid K Pure Product I->K J->K

Sources

Application Note & Protocol: Oxidation of 7-Chloroheptanoic Acid to Pimelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of pimelic acid (heptanedioic acid) from 7-chloroheptanoic acid. The methodology is designed for researchers in organic synthesis, medicinal chemistry, and materials science. The protocol first details the nucleophilic substitution of the terminal chloride to form 7-hydroxyheptanoic acid, which is subsequently oxidized to the target dicarboxylic acid. This guide emphasizes the causality behind experimental choices, robust procedural details for reproducibility, and critical safety considerations.

Underlying Principles & Strategic Approach

The conversion of a terminal alkyl chloride to a carboxylic acid, while preserving the carbon skeleton, is a fundamental transformation in organic synthesis. A direct, one-step oxidation of the C-Cl bond is challenging under standard laboratory conditions. Therefore, a more reliable and widely adopted two-step strategy is employed.[1]

  • Step 1: Nucleophilic Substitution (Hydrolysis). The terminal primary alkyl chloride in this compound is first converted to a primary alcohol (7-hydroxyheptanoic acid). This is a classic SN2 reaction where a hydroxide ion (from an aqueous base like sodium hydroxide) acts as the nucleophile, displacing the chloride leaving group.

  • Step 2: Oxidation of Primary Alcohol. The resulting 7-hydroxyheptanoic acid, a primary alcohol, is then oxidized to a carboxylic acid. This step requires a strong oxidizing agent to ensure the transformation proceeds past the intermediate aldehyde stage to the desired carboxylic acid.[2] For this protocol, we utilize potassium dichromate(VI) in an acidic medium, a robust and well-characterized oxidizing system. The reaction is performed under reflux to ensure it goes to completion.[3]

The overall transformation is as follows:

Cl-(CH₂)₆-COOH → HO-(CH₂)₆-COOH → HOOC-(CH₂)₅-COOH

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification unless specified.

ReagentFormulaM.W.CAS No.Role / PurposeSupplier Example
This compoundC₇H₁₃ClO₂164.63821-57-8Starting Material[4]
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Nucleophile/BaseSigma-Aldrich
Potassium Dichromate(VI)K₂Cr₂O₇294.187778-50-9Oxidizing Agent[5]
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9Acid CatalystSigma-Aldrich
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1260-29-7Extraction SolventSigma-Aldrich
Hydrochloric Acid (conc.)HCl36.467647-01-0AcidificationSigma-Aldrich
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6Drying AgentSigma-Aldrich
Anti-bumping granules---Smooth BoilingVWR
Deionized WaterH₂O18.027732-18-5Solvent/WashIn-house

Equipment Setup

  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bars

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Ice bath

  • Rotary evaporator

  • pH paper or pH meter

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Melting point apparatus

  • Standard laboratory glassware and personal protective equipment (fume hood, safety goggles, lab coat, chemical-resistant gloves).

Detailed Experimental Protocol

Part A: Hydrolysis of this compound to 7-Hydroxyheptanoic Acid
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of a 1.0 M aqueous sodium hydroxide solution.

  • Hydrolysis Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

    • Causality Note: Heating under reflux ensures the reaction has sufficient activation energy and time to proceed to completion. The SN2 reaction at a primary carbon is facilitated by higher temperatures.

  • Reaction Monitoring: The reaction can be monitored by TLC. Take a small aliquot, acidify it with dilute HCl, extract with ethyl acetate, and spot on a silica gel plate. The product, 7-hydroxyheptanoic acid, will have a lower Rf value than the starting material due to its increased polarity.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature, then further cool in an ice bath.

  • Acidification: Slowly and carefully acidify the reaction mixture to a pH of ~2 by adding concentrated hydrochloric acid dropwise while stirring vigorously in the ice bath.

  • Extraction: Transfer the acidified mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Causality Note: The product is a carboxylic acid, which is protonated and thus more soluble in organic solvents at low pH. Multiple extractions ensure maximum recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 7-hydroxyheptanoic acid can be used in the next step without further purification.

Part B: Oxidation of 7-Hydroxyheptanoic Acid to Pimelic Acid
  • Oxidizing Solution Preparation: In a 500 mL round-bottom flask, prepare the oxidizing solution. Carefully add 15 g of potassium dichromate(VI) to 100 mL of deionized water. While stirring in an ice bath, slowly add 12 mL of concentrated sulfuric acid.

    • Safety Critical: This is a highly exothermic process. Add the acid slowly and with efficient cooling to prevent splashing and overheating. Potassium dichromate is highly toxic and a known carcinogen; handle with extreme care in a fume hood.[6]

  • Reaction Setup: To this orange oxidizing solution, add the crude 7-hydroxyheptanoic acid from Part A and a few anti-bumping granules. Equip the flask with a reflux condenser.

  • Oxidation Reaction: Heat the mixture gently to initiate the reaction. An exothermic reaction should become apparent. Control the heating to maintain a steady reflux for 2 hours. The color of the solution will change from orange (Cr₂O₇²⁻) to a murky green (Cr³⁺), indicating the reduction of the dichromate and oxidation of the alcohol.[2]

    • Causality Note: Using an excess of the oxidizing agent and heating under reflux ensures the complete oxidation of the primary alcohol, through the intermediate aldehyde, to the final carboxylic acid product.[2][3]

  • Cooling and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Then, cool it thoroughly in an ice bath for at least 1 hour to precipitate the crude pimelic acid.

  • Filtration: Collect the green, crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid with small portions of ice-cold deionized water (2 x 20 mL) to remove residual chromium salts.

  • Purification (Recrystallization): Transfer the crude solid to a beaker. Recrystallize the product from a minimum amount of hot deionized water. For every 45 g of crude acid, approximately 100 cc of boiling water can be used as a starting point.[7] Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified white crystals of pimelic acid by vacuum filtration, wash with a small amount of cold water, and air-dry. Determine the yield and characterize the product.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Part A: Hydrolysis cluster_step2 Part B: Oxidation cluster_analysis Characterization A1 Dissolve this compound in 1.0 M NaOH A2 Heat under Reflux (4-6 hours) A1->A2 A3 Cool and Acidify (conc. HCl to pH 2) A2->A3 A4 Extract with Diethyl Ether (3x 75 mL) A3->A4 A5 Dry (Na₂SO₄) & Concentrate (Rotary Evaporator) A4->A5 B2 Add Crude 7-Hydroxyheptanoic Acid A5->B2 Transfer Crude Product B1 Prepare Oxidizing Solution (K₂Cr₂O₇ / H₂SO₄ / H₂O) B1->B2 B3 Heat under Reflux (2 hours) B2->B3 B4 Cool in Ice Bath to Precipitate B3->B4 B5 Vacuum Filter & Wash (Ice-cold H₂O) B4->B5 B6 Recrystallize from Hot Water B5->B6 B7 Isolate & Dry Final Product B6->B7 C1 Determine Yield B7->C1 Pure Pimelic Acid C2 Measure Melting Point C1->C2 C3 Acquire Spectroscopic Data (¹H NMR, ¹³C NMR, IR) C2->C3

Caption: Workflow for the synthesis of Pimelic Acid.

Characterization of Pimelic Acid

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterExpected Result
AppearanceWhite crystalline solid
Melting Point103–105 °C[8]
¹H NMR (CDCl₃)δ ~2.35 (t, 4H, -CH₂COOH), δ ~1.65 (p, 4H, -CH₂CH₂COOH), δ ~1.35 (p, 2H, -CH₂CH₂CH₂-)
¹³C NMR (CDCl₃)δ ~180.0 (C=O), δ ~33.9 (-CH₂COOH), δ ~28.5 (-CH₂CH₂CH₂-), δ ~24.5 (-CH₂CH₂COOH)
IR (KBr, cm⁻¹)~2900-3200 (broad, O-H stretch), ~1700 (strong, C=O stretch)

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Part A Incomplete hydrolysis. Insufficient extraction.Increase reflux time. Ensure pH is < 2 before extraction. Perform additional extractions.
Reaction Stalls in Part B Insufficient oxidizing agent. Low reaction temperature.Ensure correct stoichiometry of K₂Cr₂O₇. Maintain a steady reflux.
Green Product After Recrystallization Trapped chromium(III) salts.Re-dissolve in a larger volume of hot water and cool very slowly to allow for better crystal formation, leaving impurities in the mother liquor. A second recrystallization may be necessary.
Oily Product Instead of Solid Impurities present, depressing the melting point. Product is wet.Purify by recrystallization again. Ensure the product is thoroughly dried under vacuum.

Safety & Handling

  • This compound: Corrosive. Causes skin and eye irritation.

  • Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Cause severe burns. Handle with care.

  • Potassium Dichromate(VI): Highly toxic, carcinogenic, mutagenic, and an environmental hazard. Always handle in a fume hood with appropriate PPE. Avoid inhalation of dust.

  • Sulfuric Acid: Highly corrosive. Reacts violently with water. Always add acid to water, never the other way around.

  • Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated fume hood away from any ignition sources.

All waste, especially chromium-containing solutions, must be collected and disposed of according to institutional and local environmental regulations.

References

  • Chemistry Steps. (n.d.). Alkyl Halides to Carboxylic Acids. Retrieved from chemistrysteps.com.[1]

  • Quora. (2017). How to convert alkyl halide to carboxylic acid?. Retrieved from quora.com.[9]

  • BenchChem. (n.d.). This compound | 821-57-8. Retrieved from benchchem.com.[10]

  • Sigma-Aldrich. (n.d.). Oxidation Reagents. Retrieved from sigmaaldrich.com.[5]

  • Organic Syntheses. (n.d.). Pimelic acid. Org. Synth. Coll. Vol. 2, p.531 (1943); Vol. 17, p.76 (1937). Retrieved from orgsyn.org.[7]

  • BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids. Retrieved from byjus.com.[11]

  • OpenStax. (2023). 20.5 Preparing Carboxylic Acids. In Organic Chemistry. Retrieved from openstax.org.[12]

  • Wikipedia. (n.d.). Pimelic acid. Retrieved from en.wikipedia.org.

  • PubChem. (n.d.). Pimelic Acid. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.[13]

  • LookChem. (n.d.). Cas 111-16-0, Pimelic acid. Retrieved from lookchem.com.[8]

  • PubChem. (n.d.). Heptanoic acid, 7-chloro-. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.[4]

  • RSC Education. (n.d.). A microscale oxidation of alcohols. Retrieved from edu.rsc.org.[6]

  • Chemguide. (n.d.). Oxidation of alcohols. Retrieved from chemguide.co.uk.[2]

  • Physics & Maths Tutor. (n.d.). Practical notes - CP7 Oxidation of Propan-1-ol to Produce Propanal and Propanoic Acid. Retrieved from pmt.education.[3]

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Application Note: Facile and Scalable Reduction of 7-Chloroheptanoic Acid to 7-Chloroheptan-1-ol using Lithium Aluminum Hydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the reduction of 7-chloroheptanoic acid to 7-chloroheptan-1-ol utilizing lithium aluminum hydride (LAH). The protocol herein is tailored for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation. The described method is robust, scalable, and designed to ensure high yield and purity of the final product, a valuable bifunctional intermediate in organic synthesis.[1]

Introduction: The Strategic Importance of 7-Chloroheptan-1-ol

7-Chloroheptan-1-ol is a versatile bifunctional molecule featuring a primary alcohol and a terminal alkyl chloride.[2][3] This unique structural arrangement allows for orthogonal chemical modifications, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, surfactants, and emulsifiers.[1] One of the most efficient and direct routes to synthesize 7-chloroheptan-1-ol is through the reduction of its corresponding carboxylic acid, this compound.[1]

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent nucleophilic reducing agent capable of reducing a wide array of functional groups, including aldehydes, ketones, esters, and, importantly, carboxylic acids.[4][5][6][7] Its high reactivity makes it particularly suitable for the challenging reduction of carboxylic acids, a transformation for which milder reagents like sodium borohydride (NaBH₄) are ineffective.[8][9][10] This application note will detail the theoretical underpinnings and practical execution of this important transformation.

Mechanistic Pathway: Unraveling the Reduction Cascade

The reduction of a carboxylic acid with LAH is a multi-step process that proceeds through an aldehyde intermediate, which is further reduced in situ to the primary alcohol.[8][9][11] The key steps are as follows:

  • Acid-Base Reaction: The initial reaction is a rapid and exothermic acid-base reaction between the acidic proton of the carboxylic acid and the hydride, which acts as a strong base.[10][11] This step liberates hydrogen gas and forms a lithium carboxylate salt.[12]

  • Formation of an Aluminum-Carboxylate Complex: The resulting carboxylate coordinates with the aluminum species.[12]

  • First Hydride Addition: A hydride ion from the aluminate complex attacks the electrophilic carbonyl carbon of the coordinated carboxylate, leading to a tetrahedral intermediate.[10][11]

  • Collapse to an Aldehyde Intermediate: This intermediate collapses, eliminating an O-Al species to form an aldehyde. This aldehyde remains coordinated to the aluminum, preventing its isolation.[4][10][11][12]

  • Second Hydride Addition: The highly reactive aldehyde intermediate is immediately attacked by another hydride equivalent, forming an aluminum alkoxide.[4][11][12]

  • Aqueous Workup: The final step involves quenching the reaction with water and/or acid to hydrolyze the aluminum alkoxide, yielding the desired primary alcohol, 7-chloroheptan-1-ol.[4][12]

It is crucial to note that while LAH can reduce alkyl halides, the rate of reduction for a primary alkyl chloride is significantly slower than for a carboxylic acid.[4][7] This difference in reactivity allows for the selective reduction of the carboxylic acid moiety while preserving the chloro-substituent, provided the reaction conditions are carefully controlled.

Visualizing the Reaction Mechanism

LAH_Reduction_Mechanism cluster_0 Step 1: Acid-Base Reaction cluster_1 Steps 2-4: Formation of Aldehyde Intermediate cluster_2 Step 5: Reduction to Alkoxide cluster_3 Step 6: Aqueous Workup Carboxylic_Acid This compound (R-COOH) Carboxylate_Salt Lithium Carboxylate Salt (R-COO⁻Li⁺) + H₂↑ Carboxylic_Acid->Carboxylate_Salt Deprotonation LAH_1 LiAlH₄ Al_Complex Aluminum-Carboxylate Complex Carboxylate_Salt->Al_Complex Coordination Tetrahedral_Intermediate Tetrahedral Intermediate Al_Complex->Tetrahedral_Intermediate Hydride Attack Aldehyde_Intermediate Aldehyde Intermediate (R-CHO) Tetrahedral_Intermediate->Aldehyde_Intermediate Collapse Alkoxide Aluminum Alkoxide (R-CH₂O-Al) Aldehyde_Intermediate->Alkoxide Second Hydride Attack Final_Product 7-Chloroheptan-1-ol (R-CH₂OH) Alkoxide->Final_Product Hydrolysis

Caption: Reaction mechanism for the reduction of a carboxylic acid with LAH.

Experimental Protocol

This protocol is designed for the reduction of this compound on a laboratory scale. All operations involving LAH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[13][14]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-Aldrich
Lithium Aluminum Hydride (LAH)Powder or solution in THFe.g., Sigma-AldrichHandle with extreme care.[13][14][15]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalente.g., EMD MilliporeMust be anhydrous.[5]
Diethyl Ether (Et₂O)Anhydrouse.g., Fisher ScientificFor extraction.
1 M Hydrochloric Acid (HCl)ACS Gradee.g., VWRFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Gradee.g., VWRFor neutralization.
Brine (Saturated NaCl solution)ACS Gradee.g., VWRFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Gradee.g., VWRFor drying.
Celite® 545N/Ae.g., Sigma-AldrichFor filtration.
Step-by-Step Procedure

Reaction Setup:

  • Glassware Preparation: Ensure all glassware (a three-necked round-bottom flask, a condenser, and an addition funnel) is oven-dried and assembled while hot under a stream of inert gas.[12]

  • Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the reaction.[16][17]

  • LAH Suspension: To the reaction flask, add anhydrous THF (e.g., 100 mL for a 10 g scale reaction) followed by the portion-wise addition of LAH (e.g., 1.5 equivalents) under a strong stream of inert gas.[16] Stir the resulting suspension.

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.[12][16]

Addition of this compound:

  • Substrate Solution: Dissolve this compound (1 equivalent) in anhydrous THF in the addition funnel.

  • Slow Addition: Add the solution of this compound dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.[12] Vigorous gas evolution (H₂) will be observed.[12]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[16]

Workup and Purification (Fieser Method):

The Fieser workup is a widely accepted and safe method for quenching LAH reactions.[16][18] For a reaction that used 'x' grams of LAH:

  • Cooling: Cool the reaction mixture back to 0 °C in an ice-water bath.[16][19]

  • Quenching Sequence:

    • Slowly and dropwise, add 'x' mL of water .[19][20]

    • Then, slowly add 'x' mL of 15% aqueous sodium hydroxide (NaOH) .[19][20]

    • Finally, add '3x' mL of water .[19][20]

  • Stirring: Remove the cooling bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.[16][18]

  • Drying and Filtration: Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes.[16][19] Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure 7-chloroheptan-1-ol.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-dry glassware prep_inert Establish inert atmosphere prep_glass->prep_inert add_lah Suspend LAH in anhydrous THF prep_inert->add_lah cool_0c Cool to 0 °C add_lah->cool_0c add_acid Slowly add this compound solution cool_0c->add_acid react_rt Stir at room temperature add_acid->react_rt quench Fieser quench (H₂O, NaOH, H₂O) react_rt->quench filter Filter through Celite® quench->filter concentrate Concentrate in vacuo filter->concentrate purify Purify (distillation/chromatography) concentrate->purify

Caption: Workflow for the LAH reduction of this compound.

Safety and Hazard Management

Lithium aluminum hydride is a highly reactive and hazardous substance. Strict adherence to safety protocols is mandatory.

  • Reactivity with Water: LAH reacts violently with water, protic solvents, and even atmospheric moisture to produce flammable hydrogen gas.[5][7][13][14] All reactions must be conducted under strictly anhydrous conditions.[5]

  • Fire Hazard: LAH is flammable and can ignite in moist air or due to friction.[13] A Class D fire extinguisher (for combustible metals) or dry sand must be readily available.[13][21] Do not use water, CO₂, or foam extinguishers. [13][22]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or a face shield, and impervious gloves when handling LAH.[13][14]

  • Quenching: The quenching process is highly exothermic and must be performed slowly and with efficient cooling. Adding quenching agents too quickly can lead to a runaway reaction.[23][24]

  • Spills: In case of a spill, cover the area with dry sand or dry lime.[13][21] Do not use water or combustible materials like paper towels.[13]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient LAH, non-anhydrous conditions, short reaction time.Use a sufficient excess of LAH (at least 1.5 eq.). Ensure all solvents and reagents are anhydrous. Extend the reaction time and monitor by TLC/GC.
Formation of a gelatinous precipitate during workup Improper quenching sequence or insufficient stirring.Adhere strictly to the Fieser workup ratios. Stir vigorously. If a gel forms, adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stirring can help break up the emulsion.[20][25]
Low Yield Product loss during workup (trapped in aluminum salts), incomplete reaction.Ensure the aluminum salts are thoroughly washed with an organic solvent after filtration. Use the Rochelle's salt workup to improve phase separation.[25]
Over-reduction to heptane Prolonged reaction time at elevated temperatures.Monitor the reaction closely and avoid unnecessarily long reaction times or heating. The C-Cl bond is less reactive to LAH than the carboxylic acid.[4]

Conclusion

The reduction of this compound with lithium aluminum hydride is a highly effective method for the synthesis of 7-chloroheptan-1-ol. By understanding the underlying reaction mechanism and adhering to the detailed protocol and stringent safety precautions outlined in this application note, researchers can confidently and safely perform this valuable transformation. The resulting product serves as a key intermediate for a wide range of applications in chemical synthesis and drug development.

References

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Westin, J. (n.d.). Organic Chemistry: Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. Retrieved from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2021). A Report on Reagents and its Quenching Methods. Retrieved from [Link]

  • Environmental Health and Safety, University of Wisconsin-Madison. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]

  • Aman, D. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. Retrieved from [Link]

  • Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

Sources

Application Notes & Protocols for the Esterification of 7-Chloroheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide details the synthetic protocols for the esterification of 7-chloroheptanoic acid, a valuable intermediate in the synthesis of various specialty chemicals and pharmaceutical agents.[1] We will explore multiple methodologies, moving from the classic Fischer-Speier esterification to milder, more specialized techniques. The causality behind experimental choices, such as catalyst selection, reaction conditions, and purification strategies, is elucidated to provide a deeper understanding of the chemical transformations. This document is designed to be a practical resource for laboratory professionals, ensuring scientific integrity through detailed, self-validating protocols and authoritative references.

Introduction: The Strategic Importance of this compound Esters

This compound and its ester derivatives serve as versatile building blocks in organic synthesis. The presence of a terminal chloro group and a carboxylic acid (or ester) functionality allows for sequential and orthogonal chemical modifications, making them key precursors in the development of complex molecules, including but not limited to, agrochemicals and pharmaceutical intermediates. The choice of esterification method is critical and is dictated by factors such as substrate sensitivity, desired yield, and scalability. This guide will provide a comparative analysis of the most pertinent esterification strategies.

Foundational Principles: Understanding Esterification Mechanisms

Esterification is fundamentally a nucleophilic acyl substitution reaction. The overall transformation involves the replacement of the hydroxyl group of the carboxylic acid with an alkoxy group from an alcohol.

Acid-Catalyzed Esterification (Fischer-Speier Reaction)

This equilibrium-driven process is one of the most cost-effective methods for ester synthesis, particularly on a large scale.[2] The reaction involves protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[2][3][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.[3][4] Subsequent proton transfers and the elimination of a water molecule yield the ester.[2][5]

The reversible nature of the Fischer esterification necessitates strategies to drive the equilibrium towards the product side.[5][6] This is typically achieved by using an excess of the alcohol or by removing water as it is formed, often with a Dean-Stark apparatus.[2][7][8][9][10][11]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol is a robust and scalable method suitable for general laboratory use.

Materials & Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
This compoundC₇H₁₃ClO₂164.6310.0 gStarting material.[12]
Methanol (Anhydrous)CH₃OH32.04100 mLReagent and solvent.
Sulfuric Acid (Conc.)H₂SO₄98.081 mLCatalyst.
TolueneC₇H₈92.1450 mLAzeotropic solvent for water removal.
Saturated Sodium BicarbonateNaHCO₃84.012 x 50 mLFor neutralization.
Brine (Saturated NaCl)NaCl58.4450 mLFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37~5 gDrying agent.

Equipment:

  • 250 mL Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Combine this compound, Methanol, and Toluene in RBF B Add Sulfuric Acid (catalyst) A->B C Assemble Dean-Stark and Reflux Condenser B->C D Heat to Reflux C->D E Cool Reaction Mixture D->E Monitor by TLC F Remove Solvent in vacuo E->F G Dissolve in Ethyl Acetate F->G H Wash with NaHCO₃ (aq) G->H I Wash with Brine H->I J Dry with MgSO₄ I->J K Filter and Concentrate J->K L Purify by Distillation (optional) K->L

Caption: Workflow for Fischer-Speier Esterification.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g), methanol (100 mL), and toluene (50 mL).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1 mL) to the stirring mixture.

  • Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to a gentle reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[7][8][9]

  • Reaction Monitoring: Continue refluxing for 4-6 hours, or until no more water is collected in the Dean-Stark trap. The reaction can also be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the bulk of the methanol and toluene using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and any unreacted carboxylic acid, followed by brine (50 mL).[13][14]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 7-chloroheptanoate.

  • Purification: The crude product can be further purified by vacuum distillation if necessary.

Protocol 2: Esterification via Acyl Chloride Formation

This two-step method is advantageous for reactions with acid-sensitive substrates or when a more reactive electrophile is required.[15] The carboxylic acid is first converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), which is then reacted with the alcohol.[15][16]

Materials & Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
This compoundC₇H₁₃ClO₂164.6310.0 gStarting material.[12]
Thionyl ChlorideSOCl₂118.971.2 eqChlorinating agent.[17][18][19]
Dichloromethane (DCM)CH₂Cl₂84.93100 mLAnhydrous solvent.
Methanol (Anhydrous)CH₃OH32.041.5 eqNucleophile.
Pyridine (Anhydrous)C₅H₅N79.101.5 eqBase to neutralize HCl.

Workflow Diagram:

Acyl_Chloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Work-up & Purification A Dissolve this compound in DCM B Add Thionyl Chloride dropwise at 0°C A->B C Warm to RT and stir B->C D Remove excess SOCl₂ and DCM C->D E Dissolve Acyl Chloride in DCM D->E F Add Pyridine E->F G Add Methanol dropwise at 0°C F->G H Stir at RT G->H I Wash with dilute HCl (aq) H->I Monitor by TLC J Wash with NaHCO₃ (aq) I->J K Wash with Brine J->K L Dry with MgSO₄ K->L M Filter and Concentrate L->M

Caption: Workflow for Esterification via Acyl Chloride.

Procedure:

Step 1: Formation of 7-Chloroheptanoyl Chloride

  • Reaction Setup: In a fume hood, dissolve this compound (10.0 g) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise. Gas evolution (SO₂ and HCl) will be observed.[20]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours, or until gas evolution ceases.

  • Isolation: Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure. The resulting crude 7-chloroheptanoyl chloride is typically used in the next step without further purification.

Step 2: Esterification

  • Reaction Setup: Dissolve the crude 7-chloroheptanoyl chloride in anhydrous dichloromethane (50 mL) and cool to 0°C.

  • Base and Nucleophile Addition: Add anhydrous pyridine (1.5 equivalents) followed by the dropwise addition of anhydrous methanol (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude ester.

  • Purification: Purify by vacuum distillation or column chromatography on silica gel.

Protocol 3: Mitsunobu Esterification

The Mitsunobu reaction is a mild and versatile method for esterification, particularly useful for temperature-sensitive substrates and for achieving stereochemical inversion at a chiral alcohol center (not applicable here, but a key feature of the reaction).[21][22][23] It proceeds via the activation of the alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[21][22]

Materials & Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
This compoundC₇H₁₃ClO₂164.631.0 eqStarting material.[12]
Methanol (Anhydrous)CH₃OH32.041.2 eqNucleophile.
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.291.5 eqReagent.
Diethyl Azodicarboxylate (DEAD)C₆H₁₀N₂O₄174.151.5 eqReagent (often as a 40% solution in toluene).
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous solvent.

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), methanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: The work-up for a Mitsunobu reaction can be challenging due to the formation of triphenylphosphine oxide and the reduced hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.

Safety and Handling

  • This compound: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Thionyl Chloride: Highly corrosive, toxic if inhaled, and reacts violently with water.[17][18][19] All manipulations must be performed in a well-ventilated fume hood.[17][18]

  • Sulfuric Acid: Extremely corrosive. Handle with extreme care.

  • DEAD/DIAD: Potentially explosive and toxic. Handle with care and store appropriately.[23]

  • Solvents: Dichloromethane, methanol, and THF are flammable and have associated health risks. Handle in a well-ventilated area.

Characterization of Methyl 7-chloroheptanoate

The final product can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the ester.

  • Infrared (IR) Spectroscopy: The appearance of a strong carbonyl stretch around 1740 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid are indicative of ester formation.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.[24]

Conclusion

The esterification of this compound can be successfully achieved through several synthetic routes. The Fischer-Speier method is ideal for large-scale, cost-effective synthesis. The acyl chloride route provides a more reactive intermediate suitable for a broader range of alcohols and conditions. The Mitsunobu reaction offers a mild alternative for sensitive substrates. The choice of protocol should be guided by the specific requirements of the research or development project, including scale, substrate compatibility, and available equipment.

References

Application Note: High-Sensitivity Quantification of 7-Chloroheptanoic Acid in Complex Matrices Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed analytical methodologies for the precise and robust quantification of 7-Chloroheptanoic acid (7-Cl-HpA), a chlorinated fatty acid derivative often used as an intermediate in pharmaceutical and chemical synthesis.[1] Given the compound's physicochemical properties—specifically its polarity and limited volatility—direct analytical approaches can be challenging.[2][3] This note presents two validated, high-sensitivity methods: Gas Chromatography-Mass Spectrometry (GC-MS) following silylation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis. We offer in-depth, step-by-step protocols, explanations for key experimental choices, and typical method performance data to guide researchers, scientists, and drug development professionals in establishing reliable quantitative assays.

Introduction: The Analytical Challenge of this compound

This compound (MW: 164.63 g/mol , Formula: C₇H₁₃ClO₂) is a linear aliphatic carboxylic acid with a terminal chlorine substituent.[1][4][5] Its accurate quantification is critical for monitoring reaction kinetics, assessing purity of active pharmaceutical ingredients (APIs), and conducting pharmacokinetic studies. The primary analytical challenge stems from the polar carboxyl group, which imparts low volatility and a tendency for adsorption on analytical columns, leading to poor chromatographic peak shape and unreliable results.[3]

To overcome these issues, analytical strategies must either chemically modify the analyte to make it more amenable to analysis or employ techniques inherently suited for polar molecules. This guide details two such gold-standard approaches.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. For carboxylic acids like 7-Cl-HpA, derivatization is mandatory to replace the active carboxyl hydrogen, thereby increasing volatility and thermal stability for reliable analysis.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An exceptionally sensitive and specific method ideal for analyzing compounds in complex biological matrices. It can often measure polar compounds directly in their native form, circumventing the need for derivatization.[6][7]

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for volatile and semi-volatile compounds, offering excellent chromatographic resolution and specificity. The key to success for analyzing carboxylic acids is a robust derivatization step.[8] We will focus on silylation, a common and effective technique that replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[9]

Principle of Derivatization

The silylation of 7-Cl-HpA using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar, non-volatile carboxylic acid into a non-polar, volatile TMS-ester.[10] This transformation is critical for several reasons:

  • Increases Volatility: The TMS-ester has a much higher vapor pressure, allowing it to be readily transferred into the gas phase in the GC inlet.

  • Improves Thermal Stability: The derivative is more stable at the high temperatures used in GC analysis.

  • Reduces Adsorption: The non-polar derivative minimizes interactions with active sites in the GC inlet and column, resulting in sharper, more symmetrical peaks.[3]

Experimental Protocol: GC-MS

A. Sample Preparation (from a biological matrix, e.g., Plasma)

This protocol uses liquid-liquid extraction (LLE) to isolate the analyte from complex sample matrices.[11]

  • Aliquoting: Pipette 100 µL of the plasma sample into a 2 mL microcentrifuge tube. Add internal standard (e.g., Heptanoic acid-d13).

  • Acidification: Add 20 µL of 1M HCl to the sample to protonate the carboxylic acid, ensuring it is in its neutral form for efficient extraction into an organic solvent.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.

B. Derivatization Protocol (Silylation)

  • To the dried residue from the previous step, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a catalyst solvent like pyridine or acetonitrile.[10]

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

C. Instrumental Parameters

The following table outlines a typical set of GC-MS parameters for the analysis of the TMS-derivatized 7-Cl-HpA.

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Injection Volume1 µLStandard volume for capillary columns.
Inlet Temperature250°CEnsures rapid vaporization of the derivatized analyte.
Injection ModeSplitlessMaximizes transfer of analyte to the column for trace-level analysis.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for most 0.25 mm ID columns.
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of compounds.
Oven ProgramInitial 70°C, hold 1 min; ramp 15°C/min to 280°C, hold 5 minA temperature gradient to separate analytes based on boiling point.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides sensitive detection and mass confirmation.
Ion Source Temp.230°CStandard temperature for electron ionization.
Quadrupole Temp.150°CStandard temperature to maintain quadrupole performance.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity by monitoring only specific ions of interest.
Monitored IonsQuantifier: m/z 191; Qualifier: m/z 221 (TMS-derivative)These ions are characteristic fragments of the derivatized analyte, providing specificity.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Plasma Sample (100 µL) Acidify 2. Acidify (1M HCl) Sample->Acidify Extract 3. LLE (MTBE) Acidify->Extract Evaporate 4. Evaporate to Dryness Extract->Evaporate Deriv 5. Add BSTFA/TMCS Heat 70°C, 30 min Evaporate->Deriv Inject 6. Inject into GC-MS Deriv->Inject Data 7. Data Acquisition (SIM Mode) Inject->Data Quant 8. Quantification Data->Quant

Caption: Workflow for 7-Cl-HpA quantification by GC-MS.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is the preferred choice for high-sensitivity analysis in complex biological matrices, offering unparalleled specificity through Multiple Reaction Monitoring (MRM). A significant advantage is the ability to analyze 7-Cl-HpA directly, eliminating the time-consuming derivatization step.[7]

Principle of LC-MS/MS

The sample is first subjected to reverse-phase liquid chromatography to separate 7-Cl-HpA from other matrix components. The analyte then enters the mass spectrometer, where it is ionized (typically via Electrospray Ionization, ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to the analyte is selected, fragmented, and a resulting characteristic product ion is detected. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and providing confident quantification.[6] For a carboxylic acid, negative ESI mode is generally preferred as it readily forms the [M-H]⁻ ion.

Experimental Protocol: LC-MS/MS

A. Sample Preparation (from a biological matrix, e.g., Plasma)

This protocol uses a simple and fast protein precipitation "dilute-and-shoot" method.[12][13]

  • Aliquoting: Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube. Add internal standard (e.g., this compound-d4).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid ensures the analyte is protonated, while the acetonitrile precipitates proteins.[12]

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilution & Injection: Transfer the supernatant to an HPLC vial and inject directly into the LC-MS/MS system.

B. Instrumental Parameters

The following table provides typical LC-MS/MS parameters.

ParameterSettingRationale
Liquid Chromatograph Agilent 1290 Infinity II LC or equivalentA high-performance system capable of handling high backpressures for efficient separations.
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds like 7-Cl-HpA.[6]
Mobile Phase AWater with 0.1% Formic AcidStandard aqueous mobile phase for reverse-phase chromatography.
Mobile Phase BAcetonitrile with 0.1% Formic AcidStandard organic mobile phase.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
GradientStart at 5% B, ramp to 95% B over 5 min, hold 2 min, re-equilibrateA gradient elution ensures that the analyte is eluted as a sharp peak.
Injection Volume5 µLA small volume to minimize matrix effects.
Column Temperature40°CImproves peak shape and reduces viscosity.
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalentA sensitive instrument capable of rapid MRM switching.
Ionization ModeElectrospray Ionization (ESI), NegativeIdeal for deprotonating carboxylic acids to form [M-H]⁻ ions.[6]
Gas Temperature300°COptimized for efficient desolvation.
Gas Flow10 L/minOptimized for efficient desolvation.
Nebulizer Pressure35 psiCreates a fine spray for efficient ionization.
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides the highest sensitivity and specificity for quantification.[10]
MRM TransitionPrecursor Ion [M-H]⁻: m/z 163.1; Product Ion: m/z 127.1This transition corresponds to the parent ion and a fragment after loss of HCl, providing high specificity.
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Plasma Sample (50 µL) Precipitate 2. Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge 3. Centrifuge (14,000 x g) Precipitate->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Inject 5. Inject into LC-MS/MS Supernatant->Inject Data 6. Data Acquisition (MRM Mode) Inject->Data Quant 7. Quantification Data->Quant

Caption: Workflow for 7-Cl-HpA quantification by LC-MS/MS.

Method Validation and Performance

To ensure that analytical data is reliable and accurate, any quantitative method must be validated.[14][15] Validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose.[16][17] Key validation parameters are summarized below, with typical expected performance for the described methods.

Validation ParameterDescriptionTypical GC-MS PerformanceTypical LC-MS/MS Performance
Specificity The ability to unequivocally assess the analyte in the presence of other components (e.g., metabolites, matrix components).[14]High (Confirmed by mass spectrum and retention time)Very High (Confirmed by specific MRM transition)
Linearity (r²) The ability to elicit test results that are directly proportional to the analyte concentration within a given range.> 0.995> 0.998
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision and accuracy.5 - 2000 ng/mL0.1 - 500 ng/mL
Accuracy (% Recovery) The closeness of the test results obtained by the method to the true value. Typically assessed by spiking a blank matrix at different concentrations.85 - 115%90 - 110%
Precision (% RSD) The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.< 15%< 10%
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.~5 ng/mL~0.1 ng/mL
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.~1.5 ng/mL~0.03 ng/mL

Conclusion and Method Selection

Both GC-MS with derivatization and direct LC-MS/MS analysis are robust and reliable methods for the quantification of this compound. The choice of method depends on the specific application, available instrumentation, and required sensitivity.

  • GC-MS is an excellent choice when high chromatographic resolution is needed and for labs where GC-MS is the primary analytical platform. The main drawback is the additional sample preparation time required for derivatization.

  • LC-MS/MS is the superior method for trace-level quantification in complex biological matrices due to its exceptional sensitivity, specificity, and higher throughput from the simplified "dilute-and-shoot" sample preparation protocol.

By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently implement an analytical method for this compound that meets the rigorous demands of pharmaceutical and chemical research.

References

  • Vertex AI Search. (n.d.). GC Derivatization.
  • Industrial Chemicals. (n.d.). This compound 96%.
  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Dong, M. W. (2014, August 22). Validation of Impurity Methods, Part II.
  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Molbase. (n.d.). This compound 821-57-8 wiki.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • Chemsrc. (2025, September 13). This compound chloride | CAS#:54771-63-0.
  • BenchChem. (n.d.). This compound | 821-57-8.
  • PubChem. (n.d.). Heptanoic acid, 7-chloro-.
  • Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Analytical method validation: A brief review.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • BenchChem. (n.d.). In-Depth Technical Guide: Mass Spectrometry Analysis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid.
  • Avantor. (2024, April 10). Understanding the importance of sample preparation for the analysis of biological samples.
  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • American Pharmaceutical Review. (2016, January 31). New Trends in Sample Preparation for Bioanalysis.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). An Overview of Sample Preparation Methods for Bioanalytical Analysis.
  • BenchChem. (n.d.). Application Notes & Protocols for the Quantification of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid.
  • National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • PharmacologyOnLine. (n.d.). GAS CHROMATOGRAPHY MASS SPECTROMETRIC ANALYSIS OF CARBOXYLIC ACIDS IN THE HERBS OF TWO DRACOCEPHALUM L. SPECIES.
  • Agilent Technologies. (2019, August 27). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS.
  • ResearchGate. (2024, January 30). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • Shimadzu. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples.

Sources

Spectroscopic Blueprint: A Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-Chloroheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical analysis, providing unparalleled insight into molecular structure. This application note serves as a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of 7-Chloroheptanoic acid. We will explore the theoretical underpinnings that dictate its spectral features, provide detailed, field-proven protocols for sample preparation and data acquisition, and present a full interpretation of the expected spectra. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently acquire and interpret NMR data for this and similar aliphatic compounds.

Introduction: The Structural Elucidation Challenge

This compound (C₇H₁₃ClO₂) is a bifunctional molecule featuring a seven-carbon aliphatic chain terminated by a carboxylic acid group at one end and a chlorine atom at the other. This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Accurate and unambiguous structural verification is a critical step in its synthesis and application.

NMR spectroscopy provides a non-destructive method to map the carbon and proton framework of a molecule. By analyzing chemical shifts, spin-spin coupling patterns, and signal integrations, we can confirm the precise arrangement of atoms and the integrity of the synthesized compound.

Theoretical Framework: Decoding the Spectrum

The NMR spectrum of this compound is governed by fundamental principles of chemical environment and nuclear spin interactions.[1][2] Two key parameters provide the bulk of the structural information: chemical shift (δ) and spin-spin coupling (J).[3]

  • Chemical Shift (δ): The location of a signal along the x-axis (in parts per million, ppm) is determined by the electronic environment of the nucleus.[2][4] Electron-withdrawing groups, such as chlorine and the carbonyl of the carboxylic acid, pull electron density away from adjacent nuclei. This "deshielding" effect causes the nuclei to experience a stronger external magnetic field, resulting in a resonance at a higher chemical shift (downfield).[5] Conversely, nuclei in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield).

  • Spin-Spin Coupling (J): The magnetic field of one nucleus can influence the magnetic field of its neighbors through the intervening chemical bonds.[1] This interaction, known as J-coupling or spin-spin coupling, causes NMR signals to split into multiplets.[2] The multiplicity is typically described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons, resulting in patterns like doublets, triplets, and quartets.[1][2]

In this compound, the electronegative chlorine atom and the carboxylic acid group are the primary determinants of the chemical shifts along the carbon chain. The influence of these groups is strongest on the nearest carbons and protons and diminishes with increasing distance.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms in this compound are numbered as follows. This numbering scheme will be used throughout the analysis.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum will show seven distinct signals, one for each unique proton environment, plus a signal for the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments for this compound.

Assigned Protons Position Predicted δ (ppm) Multiplicity Integration Rationale for Chemical Shift
-COOH 1 ~10-12 Broad Singlet 1H Highly deshielded acidic proton; signal is often broad and its position is concentration-dependent.[6][7][8]
H₂ α ~2.35 Triplet (t) 2H Deshielded by the adjacent C=O group of the carboxylic acid.[8]
H₇ - ~3.53 Triplet (t) 2H Strongly deshielded by the electronegative chlorine atom.[9]
H₆ - ~1.78 Quintet 2H Flanked by two CH₂ groups (H₅ and H₇).
H₃ β ~1.65 Quintet 2H Flanked by two CH₂ groups (H₂ and H₄).
H₅ - ~1.48 Multiplet 2H Aliphatic CH₂ group, minor deshielding from Cl.

| H₄ | γ | ~1.40 | Multiplet | 2H | Aliphatic CH₂ group, least affected by terminal groups. |

Note: Predicted shifts are estimates. Actual values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display seven distinct singlet signals, corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound.

Assigned Carbon Position Predicted δ (ppm) Rationale for Chemical Shift
C₁ - ~179-185 Carbonyl carbon of a saturated aliphatic carboxylic acid, highly deshielded.[6][7]
C₇ - ~45 Aliphatic carbon directly bonded to chlorine, significantly deshielded.[9]
C₂ α ~34 Deshielded by the adjacent C=O group.[10]
C₆ - ~32 Deshielding effect from the chlorine atom on the adjacent C₇.
C₃ β ~28.5 Typical aliphatic CH₂ carbon.
C₅ - ~26.5 Typical aliphatic CH₂ carbon.

| C₄ | γ | ~24.5 | Most shielded carbon in the chain, furthest from the electron-withdrawing groups. |

Note: Predicted shifts are estimates. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further confirm the assignment by identifying CH, CH₂, and CH₃ groups.

Experimental Protocols

Safety Precautions

This compound and its parent compound, heptanoic acid, are corrosive and can cause severe skin burns and eye damage.[11] Chloroform-d (CDCl₃) is a suspected carcinogen. Always handle these chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

Protocol for NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample for analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh 1. Weigh Sample ~10 mg for ¹H NMR ~30-50 mg for ¹³C NMR dissolve 2. Dissolve Add ~0.6 mL of CDCl₃ (or another suitable solvent) weigh->dissolve vortex 3. Mix Vortex or gently shake until fully dissolved dissolve->vortex transfer 4. Transfer & Filter Use a pipette with a cotton plug to filter into a clean NMR tube vortex->transfer cap 5. Cap & Label Securely cap the tube and label it clearly transfer->cap insert 6. Insert Sample Place the NMR tube into the spectrometer's spinner turbine cap->insert To Spectrometer shim 7. Lock & Shim Lock on the deuterium signal and shim the magnetic field insert->shim acquire 8. Acquire Spectra Run ¹H and ¹³C NMR acquisition experiments shim->acquire

Sources

Application Note & Protocol: High-Pressure Ammonolysis for the Synthesis of 7-Aminoheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Aminoheptanoic acid is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of pharmaceuticals, specialty polymers, and modified peptides.[1] This application note provides a comprehensive, field-tested protocol for the synthesis of 7-aminoheptanoic acid from 7-chloroheptanoic acid via high-pressure ammonolysis. We detail the underlying reaction mechanism, provide a step-by-step experimental procedure, outline safety considerations for high-pressure reactions, and describe methods for product purification and characterization. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Scientific Principles

The conversion of haloalkanoic acids to amino acids is a fundamental transformation in organic chemistry. The protocol described herein employs the direct nucleophilic substitution of this compound with a large excess of aqueous ammonia.[2][3] This reaction, often termed ammonolysis, is conducted under elevated temperature and pressure to achieve a practical reaction rate.

Reaction Mechanism: Nucleophilic Aliphatic Substitution (SN2)

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The ammonia molecule (NH₃), possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electrophilic carbon atom bonded to the chlorine atom (C-7), leading to the displacement of the chloride ion as the leaving group.

The reaction proceeds as follows:

  • Nucleophilic Attack: The nitrogen atom of ammonia attacks the C-Cl carbon, initiating the formation of a C-N bond.

  • Transition State: A transient, high-energy state is formed where both the C-N bond is partially formed and the C-Cl bond is partially broken.

  • Leaving Group Departure: The C-Cl bond breaks completely, releasing a chloride ion (Cl⁻).

  • Deprotonation: The resulting alkylammonium salt is deprotonated by another ammonia molecule (acting as a base) to yield the neutral 7-aminoheptanoic acid product and an ammonium chloride (NH₄Cl) byproduct.

Using a large molar excess of ammonia is critical. It serves two purposes:

  • It maximizes the reaction rate by ensuring a high concentration of the nucleophile.

  • It minimizes the formation of secondary and tertiary amine side-products, which could arise if the newly formed 7-aminoheptanoic acid were to act as a nucleophile and react with another molecule of this compound.

Below is a diagram illustrating the SN2 mechanism.

Caption: The SN2 mechanism for the synthesis of 7-aminoheptanoic acid.

Experimental Protocol

This protocol outlines the synthesis on a 10-gram scale. Adjustments may be necessary for scaling up or down.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.Notes
This compound≥97%Sigma-Aldrich10331-66-5Corrosive solid.
Ammonium Hydroxide28-30% NH₃ basisFisher Scientific1336-21-6Toxic and corrosive. Use in a fume hood.
Ethanol200 Proof, AbsoluteVWR64-17-5Flammable. Used for precipitation.
Hydrochloric Acid1 M solutionJ.T. Baker7647-01-0For pH adjustment if needed.
Deionized WaterHigh PurityIn-house7732-18-5For rinsing and solutions.
Equipment
High-Pressure AutoclaveStainless steel, >500 mL capacityParr Instrument-Must be rated for >50 bar and >150°C.
Magnetic Stir Plate/Hot PlateIKA-With temperature control.
PTFE-coated Stir Bar-Sized for the autoclave liner.
Rotary EvaporatorBüchi-For solvent removal.
Büchner Funnel & Flask-For vacuum filtration.
Glassware-Beakers, graduated cylinders, Erlenmeyer flasks.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact, consider butyl rubber for handling ammonium hydroxide).

  • High-Pressure Operations: All operations involving the autoclave must be performed behind a blast shield. Ensure you are fully trained in the operation of the specific model of autoclave being used. Never exceed the manufacturer's specified temperature and pressure limits.

  • Chemical Hazards: this compound is corrosive. Ammonium hydroxide is corrosive and has a pungent, toxic vapor. All steps involving the handling of these reagents must be performed in a certified chemical fume hood.

  • Emergency Preparedness: Ensure an emergency eyewash and shower are accessible. Have an appropriate spill kit ready.

Step-by-Step Procedure

Part A: Reaction Setup and Execution

  • Charging the Reactor:

    • Weigh 10.0 g of this compound and add it to the inert liner (e.g., glass or PTFE) of the high-pressure autoclave.

    • In a well-ventilated fume hood, carefully measure 200 mL of concentrated (28-30%) aqueous ammonium hydroxide.

    • Pour the ammonium hydroxide into the reactor liner containing the acid. Add a PTFE-coated magnetic stir bar.

  • Sealing the Autoclave:

    • Place the liner into the autoclave body.

    • Assemble and seal the autoclave according to the manufacturer's specific instructions. Ensure all fittings are tightened to the correct torque.

  • Reaction Conditions:

    • Place the sealed autoclave on a magnetic stir plate/hot plate situated behind a blast shield.

    • Begin stirring at a moderate speed (e.g., 300-400 RPM) to ensure the contents are well-mixed.

    • Heat the reactor to an internal temperature of 120°C . The pressure will rise due to the vapor pressure of water and ammonia; expect it to reach approximately 15-20 bar (220-290 psi).

    • Maintain the reaction at 120°C with continuous stirring for 24 hours . Monitor the temperature and pressure periodically.

Part B: Work-up and Product Isolation

  • Cooling and Venting:

    • After 24 hours, turn off the heating and allow the autoclave to cool to room temperature (<30°C). Do not attempt to open the reactor while it is hot or under pressure.

    • Once cooled, carefully and slowly vent the excess ammonia pressure in the back of the fume hood by opening the outlet valve, directing any vapor into a scrubbing solution (e.g., a beaker of dilute acid) if available.

  • Product Recovery:

    • Open the autoclave and carefully remove the liner.

    • Transfer the clear to pale yellow reaction solution to a large round-bottom flask.

    • Remove the water and excess ammonia under reduced pressure using a rotary evaporator. The water bath temperature should be kept around 50-60°C. Continue until a viscous liquid or a damp solid residue is obtained.

  • Purification by Precipitation:

    • To the residue in the flask, add approximately 150 mL of absolute ethanol. Stir or sonicate the mixture to break up any solids. The desired 7-aminoheptanoic acid is poorly soluble in cold ethanol, while the ammonium chloride byproduct has some solubility.

    • Heat the mixture gently to near boiling to dissolve the product, then allow it to cool slowly to room temperature, and finally chill it in an ice bath (0-4°C) for at least 1 hour to maximize precipitation.[4]

    • Collect the white, crystalline product by vacuum filtration using a Büchner funnel.[5]

    • Wash the filter cake with two small portions (20 mL each) of cold absolute ethanol to remove any remaining ammonium chloride.[5]

  • Drying:

    • Dry the product in a vacuum oven at 60°C until a constant weight is achieved (typically 4-6 hours).[5]

    • The expected yield is 70-80%.

Overall Experimental Workflow

The entire process from starting material to final product is summarized in the workflow diagram below.

Caption: High-level workflow for the synthesis of 7-aminoheptanoic acid.

Characterization and Quality Control

To confirm the identity and purity of the synthesized product, the following analytical methods are recommended.

TestExpected Result
Appearance White to off-white crystalline powder[5]
Melting Point 192-195 °C[6]
FT-IR (KBr) Broad peak ~3200-2800 cm⁻¹ (O-H, N-H stretch), ~2930, 2850 cm⁻¹ (C-H stretch), sharp peak ~1700 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (N-H bend). Disappearance of C-Cl stretch (~700-600 cm⁻¹).
¹H NMR (D₂O) δ ~2.9 ppm (triplet, 2H, -CH₂NH₂), δ ~2.2 ppm (triplet, 2H, -CH₂COOH), δ ~1.2-1.6 ppm (multiplet, 8H, other -CH₂- groups).
Purity (HPLC) ≥98%

The successful synthesis is primarily confirmed by the disappearance of the starting material's C-Cl bond signature and the appearance of characteristic amine (N-H) and amino acid zwitterionic signals in the IR and NMR spectra.[7]

References

  • Celanese Corp of America. (1960). Preparation of 7-hydroxy heptanoic acid and derivatives thereof.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13580, 7-Aminoheptanoic acid. [Link]

  • Zhejiang Huahai Pharmaceutical Co Ltd. (2015). Preparation method of 7-amino heptanoic acid.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Benefits of 7-Aminoheptanoic Acid. [Link]

  • LibreTexts. (2021). 12.3: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). Ch27: Synthesis of amino acids. [Link]

  • Lin, H.-H. (2014). Selective ammonolysis of carboxylic acid derivatives. Iowa State University Retrospective Theses and Dissertations. [Link]

  • OpenStax. (n.d.). 26.3 Synthesis of Amino Acids. In Organic Chemistry: A Tenth Edition. [Link]

  • Cheronis, N. D., & Spitzmueller, K. H. (1941). STUDIES IN AMMONOLYSIS. I. THE AMMONOLYSIS OF HALOGEN FATTY ACIDS AND PREPARATION OF α-AMINO ACIDS. The Journal of Organic Chemistry, 6(3), 349–375. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 7-Chloroheptanoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Versatility of a Bifunctional Building Block

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is paramount to the efficiency, scalability, and ultimate success of a drug development program. Among the vast arsenal of chemical building blocks, 7-chloroheptanoic acid stands out for its elegant simplicity and profound utility. As a bifunctional molecule, it possesses two distinct reactive centers: a terminal carboxylic acid and a primary alkyl chloride.[1][2] This duality allows for orthogonal chemical transformations, enabling its use as a flexible seven-carbon linker or as a precursor to more complex aliphatic chains.[3][4] This guide delves into the core applications of this compound, providing not just protocols, but the strategic reasoning behind its deployment in the synthesis of critical pharmaceutical intermediates.

Core Chemical & Physical Properties

A thorough understanding of a reagent's properties is the foundation of its effective use. This compound is a clear to slightly yellow liquid, soluble in most organic solvents.[3][5] Its bifunctional nature dictates its reactivity profile: the carboxylic acid group readily participates in esterification, amidation, and acid chloride formation, while the alkyl chloride is amenable to nucleophilic substitution (SN2) reactions.[1]

PropertyValueSource
Molecular Formula C₇H₁₃ClO₂[2][3]
Molecular Weight 164.63 g/mol [2][3]
Appearance Clear to slightly yellow liquid or viscous solid[3]
Boiling Point 269.8 °C at 760 mmHg[5]
Density ~1.14 g/cm³[3]
CAS Number 821-57-8[2]

Application I: this compound as a Flexible Linker in Drug Conjugates

The design of linker technology is a cornerstone of modern therapeutics, particularly for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][7][8] These modalities require a stable, yet functional, bridge to connect a targeting moiety to a therapeutic payload. The seven-carbon chain of this compound provides an ideal, flexible spacer that can influence the pharmacokinetic properties and overall efficacy of the conjugate.[4][9]

Causality and Strategic Choice:

The strategic advantage of this compound lies in the differential reactivity of its two functional groups. The carboxylic acid can be selectively coupled to an amine- or alcohol-containing molecule (e.g., an E3 ligase ligand in a PROTAC) under standard peptide coupling conditions. The less reactive alkyl chloride remains intact, available for a subsequent nucleophilic substitution reaction with the second component (e.g., a target protein ligand), allowing for a controlled, stepwise assembly of the final conjugate.[1]

G cluster_0 Step 1: Amidation cluster_1 Step 2: Nucleophilic Substitution (SN2) 7_CHA This compound Intermediate Chloro-Linker Conjugate A 7_CHA->Intermediate EDC/HOBt Coupling Mol_A Molecule A (e.g., E3 Ligase Ligand with -NH2) Mol_A->Intermediate Intermediate_2 Chloro-Linker Conjugate A Mol_B Molecule B (e.g., Target Ligand with -SH) Final_Conjugate Final Drug Conjugate (A-Linker-B) Mol_B->Final_Conjugate Intermediate_2->Final_Conjugate Base, DMF

Caption: Stepwise conjugation workflow using this compound as a linker.

Protocol 1: General Procedure for Linker Conjugation (Amidation Step)

This protocol details the initial coupling of this compound to an amine-containing molecule.

  • Materials:

    • This compound (1.0 eq)

    • Amine-containing substrate (1.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated sodium bicarbonate solution

    • Brine

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine-containing substrate and this compound in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add HOBt and EDC sequentially to the stirred solution.

    • Add DIPEA dropwise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress via TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting chloro-functionalized intermediate by flash column chromatography.

  • Self-Validation & Trustworthiness: The success of this step is critically dependent on anhydrous conditions to prevent hydrolysis of the activated carboxylic acid intermediate. The purity of the product must be confirmed by ¹H NMR and Mass Spectrometry to ensure the terminal chloride is intact before proceeding to the subsequent SN2 reaction.

Application II: Synthesis of a Key Cilastatin Intermediate

Cilastatin is a renal dehydropeptidase inhibitor co-administered with imipenem to prevent the antibiotic's degradation.[1] A key intermediate in its synthesis is 7-chloro-2-oxoheptanoic acid, which can be efficiently prepared from 1-bromo-5-chloropentane, showcasing a clever application of organometallic chemistry.[10]

Causality and Strategic Choice:

This synthetic route leverages the differential reactivity of carbon-halogen bonds in Grignard reagent formation. The carbon-bromine bond is significantly more reactive towards magnesium than the carbon-chlorine bond, allowing for the selective formation of the Grignard reagent at one end of the 1-bromo-5-chloropentane molecule. This organometallic intermediate is then used as a nucleophile to attack diethyl oxalate, followed by hydrolysis to yield the desired α-keto acid.[10][11] This two-step process is lauded for its simplicity and use of readily available starting materials.[10]

G Start 1-Bromo-5-chloropentane Grignard Grignard Reagent (Cl-(CH2)5-MgBr) Start->Grignard Mg, Anhydrous Ether Adduct Addition Adduct Grignard->Adduct Addition Reaction Oxalate Diethyl Oxalate Oxalate->Adduct Product 7-Chloro-2-oxoheptanoic acid Adduct->Product Acid Hydrolysis (H3O+)

Caption: Synthesis of the cilastatin intermediate 7-chloro-2-oxoheptanoic acid.

Protocol 2: Synthesis of 7-Chloro-2-oxoheptanoic Acid

This protocol is adapted from established patent literature.[10][11]

  • Materials:

    • Magnesium turnings (1.2 eq)

    • 1-Bromo-5-chloropentane (1.0 eq)

    • Anhydrous diethyl ether or Tetrahydrofuran (THF)

    • Iodine crystal (catalytic)

    • Diethyl oxalate (1.1 eq)

    • Hydrochloric acid (e.g., 3M HCl)

    • Sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Grignard Reagent Formation:

      • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

      • Add magnesium turnings and a small crystal of iodine to the flask.

      • Add a small amount of anhydrous ether and a few drops of 1-bromo-5-chloropentane to initiate the reaction (indicated by heat and disappearance of the iodine color).

      • Slowly add a solution of 1-bromo-5-chloropentane in anhydrous ether via the dropping funnel at a rate that maintains a gentle reflux.

      • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Addition Reaction:

      • In a separate flame-dried flask, prepare a solution of diethyl oxalate in anhydrous ether.

      • Cool this solution to -20 °C using a dry ice/acetone bath.

      • Slowly add the prepared Grignard reagent to the cold diethyl oxalate solution via cannula, maintaining the temperature below -15 °C.

      • After the addition, allow the mixture to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Hydrolysis and Work-up:

      • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

      • Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

      • Combine the organic layers and wash with water, sodium bicarbonate solution, and finally brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

  • Self-Validation & Trustworthiness: The most critical parameter is the rigorous exclusion of moisture during the Grignard reagent formation and addition steps. The temperature control during the addition to diethyl oxalate is also crucial to prevent side reactions. The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the presence of the α-keto acid functionality and the terminal chloride.

Application III: A Building Block for Histone Deacetylase (HDAC) Inhibitor Analogues

Vorinostat (SAHA) is a landmark HDAC inhibitor used to treat cutaneous T-cell lymphoma.[12][13] Its structure features a hydroxamic acid connected to a phenyl group via an eight-carbon linker derived from suberic acid.[12][14] this compound serves as an excellent starting material for synthesizing analogues of Vorinostat, where the seven-carbon chain can be further functionalized or used to explore structure-activity relationships (SAR).

Causality and Strategic Choice:

The synthesis of Vorinostat analogues from this compound follows a logical and modular pathway. First, the carboxylic acid is coupled with aniline to form the core amide bond, mirroring the structure of Vorinostat.[12] The terminal chlorine then acts as a handle for introducing the hydroxamic acid moiety, often via a protected hydroxylamine followed by deprotection. This approach allows for the late-stage introduction of the metal-binding pharmacophore, which can be a sensitive functional group.

G Start This compound Amide N-phenyl-7-chloroheptanamide Start->Amide Coupling Agent Aniline Aniline Aniline->Amide Protected_Analog Protected Vorinostat Analog Amide->Protected_Analog Nucleophilic Substitution Hydroxylamine Protected Hydroxylamine Hydroxylamine->Protected_Analog Product Vorinostat Analog Protected_Analog->Product Deprotection

Caption: Synthetic pathway to a Vorinostat analogue using this compound.

Protocol 3: Synthesis of N-phenyl-7-chloroheptanamide (Vorinostat Analogue Precursor)

This protocol outlines the first key step in creating a Vorinostat analogue.

  • Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Aniline (1.1 eq)

    • Triethylamine (TEA) or Pyridine (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Acid Chloride Formation:

      • In a round-bottom flask, add this compound and a catalytic drop of DMF.

      • Slowly add thionyl chloride at room temperature.

      • Heat the mixture to a gentle reflux for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

      • Remove the excess thionyl chloride under reduced pressure to obtain the crude 7-chloroheptanoyl chloride.

    • Amidation:

      • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

      • In a separate flask, dissolve aniline and triethylamine in anhydrous DCM.

      • Slowly add the aniline solution to the acid chloride solution at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Work-up and Purification:

      • Wash the reaction mixture with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

      • Purify the solid residue by recrystallization or flash column chromatography to yield pure N-phenyl-7-chloroheptanamide.

  • Self-Validation & Trustworthiness: The conversion to the acid chloride must be complete to ensure efficient amidation. The work-up is designed to remove unreacted aniline and the triethylamine hydrochloride salt. Purity of the final amide is essential before proceeding with the introduction of the sensitive hydroxamic acid group.

References

  • This compound 96% - Industrial Chemicals. (n.d.). Google Cloud.
  • This compound | 821-57-8. (n.d.). Benchchem.
  • CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid. (2005).
  • 7-Chlorohept-1-yne: A Key Precursor in the Synthesis of Ophthalmic Drug Intermedi
  • Princiotto, S., et al. (2024).
  • Heptanoic acid, 7-chloro-. (n.d.). PubChem.
  • Streamlining Vorinostat Synthesis: A Chemoenzymatic Continuous Flow Approach. (n.d.). AIR Unimi.
  • Synthesis of vorinostat employing two light-mediated steps. (n.d.).
  • Novel amidase catalysed process for the synthesis of vorinost
  • An In-depth Guide to the Synthesis of 7-Chlorohept-1-yne for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • This compound cas no.821-57-8. (n.d.). LookChem.
  • Preparation of the HDAC inhibitor vorinostat via chemo-enzym
  • Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. (n.d.).
  • CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate. (2008).
  • This compound | 821-57-8. (n.d.). ChemicalBook.
  • An In-depth Technical Guide to 7-Bromoheptanoyl Chloride: Chemical Properties and Synthetic Applic
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central.
  • ADC Linkers: Classification and Conjug
  • Linker Design for Antibody–Drug Conjugates. (n.d.).
  • 7-Aminoheptanoic acid hydrochloride | PROTAC Linker. (n.d.). MedchemExpress.com.
  • Drug Conjugate Linkers and Their Effects on Drug Properties. (2023). WuXi AppTec DMPK.
  • Chemical Linkers in Antibody-Drug Conjugates (ADCs). (n.d.).
  • Alkylation of aromatic compounds with optically active lactic acid derivatives: Synthesis of optically pure 2-arylpropionic acid and esters. (1985).
  • Reductive Alkylation of Hyaluronic Acid for the Synthesis of Biocompatible Hydrogels by Click Chemistry. (2012). PubMed.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Temperature for 7-Chloroheptanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 7-chloroheptanoic acid. This guide is designed to provide you with in-depth technical assistance and practical, field-proven insights to help you navigate the nuances of temperature optimization in your reactions. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively design robust and efficient experimental protocols.

Troubleshooting Guide: Addressing Specific Experimental Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments involving this compound. We delve into the causality behind these challenges and provide actionable, step-by-step guidance to resolve them.

Question 1: My esterification reaction with this compound is showing low yield. How can I optimize the temperature to improve conversion?

Answer: Low yield in Fischer esterification is a common issue, often stemming from the reversible nature of the reaction.[1][2] Temperature plays a critical role in shifting the equilibrium towards the product.

Underlying Cause: The esterification of a carboxylic acid with an alcohol is an equilibrium-limited process.[1][2] Simply increasing the temperature indefinitely is not always the optimal solution, as it can lead to side reactions or decomposition, especially with sensitive substrates. The key is to find a temperature that provides sufficient kinetic energy to overcome the activation barrier without promoting undesirable pathways.

Troubleshooting Protocol:

  • Initial Temperature Range: For the esterification of this compound, a good starting temperature range is between 50°C and 80°C when using common alcohols like methanol or ethanol with an acid catalyst (e.g., sulfuric acid).[3]

  • Stepwise Temperature Increase: Begin your reaction at the lower end of this range (e.g., 50°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is sluggish, incrementally increase the temperature by 10°C intervals, allowing the reaction to equilibrate at each new temperature before assessing the conversion.

  • Water Removal: The removal of water, a byproduct of the reaction, is crucial for driving the equilibrium towards the ester product.[1][2] Conducting the reaction at a temperature that allows for the azeotropic removal of water with the solvent (e.g., using a Dean-Stark apparatus with toluene) can significantly improve yields. Reflux conditions are often employed to maintain a constant temperature while removing water.[1]

  • Consider Catalyst Activity: The effectiveness of the acid catalyst can be temperature-dependent. Ensure your chosen catalyst is stable and active at your target reaction temperature.

Question 2: I am observing significant amounts of an elimination byproduct (heptenoic acid) during a nucleophilic substitution reaction with this compound. How can temperature control minimize this?

Answer: The formation of elimination byproducts is a classic example of competing reaction pathways. In the case of this compound, the terminal chloride can undergo either substitution (desired) or elimination (undesired). Temperature is a key lever to control the selectivity of this reaction.

Underlying Cause: Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures. Therefore, elevated temperatures will preferentially promote the formation of the undesired heptenoic acid.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: If you are observing elimination byproducts, the most immediate and effective step is to lower the reaction temperature. For typical nucleophilic substitutions on alkyl halides, a temperature range of 60–80°C is a reasonable starting point.[4] If elimination is still an issue, consider reducing the temperature further, even if it slows down the reaction rate.

  • Choice of Base/Nucleophile: The strength of the base or nucleophile can also influence the substitution vs. elimination outcome. Strong, bulky bases tend to favor elimination. If possible, use a less sterically hindered and less basic nucleophile.

  • Solvent Effects: The choice of solvent can also play a role. Polar aprotic solvents like DMSO or DMF can favor substitution reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and reaction setup for this compound, with a focus on temperature-related considerations.

Q1: What is the recommended storage temperature for this compound?

A: this compound should be stored in a cool, dry, and well-ventilated place away from heat and sources of ignition.[5] While specific temperature ranges are not always provided, refrigeration is generally recommended to ensure long-term stability and prevent any potential degradation.

Q2: Can I run my reaction with this compound at room temperature?

A: While some reactions may proceed at room temperature, most reactions involving this compound, such as esterification or nucleophilic substitution, will be impractically slow.[6] Elevating the temperature is generally necessary to achieve a reasonable reaction rate.[7] However, for some highly exothermic reactions, starting at a lower temperature and allowing the reaction to warm to room temperature might be a suitable approach.

Q3: How do I accurately control the temperature of my reaction?

A: Precise temperature control is crucial for reproducibility and optimizing reaction outcomes. The use of a temperature-controlled oil bath or a heating mantle connected to a temperature controller and a thermocouple immersed in the reaction mixture is highly recommended. This setup provides much more accurate and stable temperature control than a simple hot plate.

Q4: Are there any safety concerns related to heating this compound?

A: Yes. While this compound itself has a high flash point, it is important to handle it in a well-ventilated fume hood, especially when heating.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Be aware of the properties of other reagents and solvents in your reaction, as they may have lower flash points or pose other hazards when heated.

Data Summary and Visualizations

To provide a clear and concise overview, the following table summarizes the recommended starting temperature ranges for common reactions involving this compound.

Reaction TypeReagentsRecommended Starting Temperature Range (°C)Key Considerations
Esterification (Fischer) Alcohol (e.g., Methanol, Ethanol), Acid Catalyst50 - 80Reaction is equilibrium-limited; water removal is critical.[1][2]
Nucleophilic Substitution Nucleophile (e.g., Amines, Azides)60 - 80Higher temperatures may favor elimination byproducts.[4]
Acid Chloride Formation Thionyl Chloride (SOCl₂)Room Temperature to RefluxThe reaction is often exothermic; controlled addition of thionyl chloride is advised.[11]
Hydrolysis Acidic or Basic solution50 - 100Temperature can influence the rate of hydrolysis.[12]
Experimental Workflow for Temperature Optimization

The following diagram illustrates a general workflow for optimizing the temperature of a reaction involving this compound.

G A Define Reaction and Target Outcome B Literature Search for Initial Temperature Range A->B C Set Up Reaction with Precise Temperature Control B->C D Start at the Lower End of the Temperature Range C->D E Monitor Reaction Progress (TLC, GC, etc.) D->E F Is Reaction Proceeding at a Desirable Rate? E->F G Incrementally Increase Temperature (e.g., by 10°C) F->G No H Analyze for Byproducts F->H Yes G->E I Is Byproduct Formation Acceptable? H->I J Optimal Temperature Identified I->J Yes K Consider Lowering Temperature or Other Parameter Adjustments I->K No L Reaction Complete J->L K->C

Caption: A stepwise workflow for systematic temperature optimization.

Logical Relationship in Substitution vs. Elimination

This diagram illustrates the influence of temperature on the competition between nucleophilic substitution and elimination reactions.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Products A This compound + Nucleophile/Base B Nucleophilic Substitution (SN2) A->B Lower Temperature Favors C Elimination (E2) A->C Higher Temperature Favors D Desired Substitution Product B->D E Undesired Elimination Product (Heptenoic Acid) C->E

Caption: Temperature's influence on substitution vs. elimination pathways.

References

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]

  • Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • LookChem. (n.d.). Heptanoic acid, 7-chloro-. Retrieved from [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • PubChem. (n.d.). Heptanoic acid, 7-chloro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011, February 15). SAFETY DATA SHEET. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). This compound 96%. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 7-Chloroheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common challenges and questions regarding the reactivity of 7-chloroheptanoic acid, with a specific focus on how solvent selection dictates reaction outcomes. The following question-and-answer-based troubleshooting guide is designed to provide both theoretical understanding and practical, actionable solutions for your experiments.

Frequently Asked Questions & Troubleshooting Guide

Q1: My intramolecular cyclization of this compound to form ζ-heptanolactone is extremely slow. How can I increase the reaction rate?

A1: This is a classic challenge in intramolecular reactions, and the solvent is almost always the key variable. The slow rate is likely due to using a solvent that is hindering the reactivity of your nucleophile. This reaction is an intramolecular nucleophilic substitution, where the deprotonated carboxylate group attacks the carbon bearing the chlorine atom. Because this compound is a primary alkyl halide, this reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism .[1]

The rate of an S_N2 reaction is highly dependent on the nucleophile's strength and availability. The choice of solvent directly impacts this.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are generally poor choices for this reaction. They possess acidic protons (O-H or N-H bonds) that can form strong hydrogen bonds with the negatively charged carboxylate nucleophile.[2][3] This "solvation cage" stabilizes the nucleophile, making it less reactive and significantly slowing down the S_N2 reaction.[4][5]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the ideal solvents for accelerating this type of S_N2 reaction.[6][7] They are polar enough to dissolve the carboxylate salt but lack acidic protons.[4] They solvate the counter-ion (e.g., Na⁺, K⁺) but leave the carboxylate anion "naked" and highly reactive, dramatically increasing the rate of intramolecular attack.[1][8]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These are unsuitable because the ionic starting material (the carboxylate salt of this compound) will have very poor solubility.[7]

Recommendation: To increase your reaction rate, switch to a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the solvent is anhydrous, as water can compete as a nucleophile and contribute to the solvation issues seen in protic solvents.

Data Summary: Relative Rate of S_N2 Reactions
Solvent ClassExample SolventsRelative RateRationale
Polar Aprotic DMF, DMSO, Acetone~1000 - 2000Solvates cation, leaves nucleophile "naked" and reactive.[5]
Polar Protic Methanol, Ethanol~10 - 50Nucleophile is heavily solvated via hydrogen bonding, reducing reactivity.[9]
Non-Polar Hexane, Benzene< 1Reactants are insoluble.
Q2: I'm observing significant side products and my yield of ζ-heptanolactone is low. What are these impurities and how can I minimize them?

A2: Low yields are often caused by competing side reactions. For this compound, the most common side reaction is intermolecular polymerization . Instead of the carboxylate of one molecule attacking its own tail, it attacks the tail of another this compound molecule. This process repeats, forming a polyester chain.

Key Factors Influencing Polymerization:

  • Concentration: The battle between intramolecular cyclization and intermolecular polymerization is fundamentally a question of probability, governed by concentration.

    • High Concentrations: At high concentrations, molecules of this compound are close to each other, increasing the probability of an intermolecular reaction.

    • Low Concentrations: At low concentrations (high dilution), each molecule is statistically more likely to encounter its own reactive tail before it encounters another molecule, favoring intramolecular cyclization.[10]

  • Solvent: While the solvent's primary role is to influence the S_N2 rate, a solvent that poorly solubilizes the starting material can create localized areas of high concentration, inadvertently promoting polymerization.

Troubleshooting Strategy:

  • Employ High-Dilution Conditions: Run the reaction at a low concentration, typically in the range of 0.01 M to 0.05 M. This may require a larger volume of solvent, but it is the most effective way to favor the formation of the seven-membered lactone ring.[10]

  • Slow Addition: A practical way to maintain low concentration is to slowly add a solution of the this compound salt to a large volume of heated solvent over several hours using a syringe pump. This ensures the instantaneous concentration of the reactant remains low.

G cluster_0 Desired Pathway: Intramolecular Cyclization cluster_1 Side Reaction: Intermolecular Polymerization A Carboxylate Anion B Electrophilic C-Cl A->B Intramolecular Attack (SN2) C ζ-Heptanolactone (7-membered ring) B->C D Molecule 1 (Carboxylate) E Molecule 2 (C-Cl) D->E Intermolecular Attack (SN2) F Dimer E->F G Polyester Chain F->G + n Molecules start 7-Chloroheptanoate Salt start->A Low Concentration start->D High Concentration

Caption: Reaction pathways for 7-chloroheptanoate under basic conditions.

Q3: How can I effectively monitor the progress of the lactonization reaction?

A3: Real-time or periodic monitoring is crucial for determining reaction completion and preventing the formation of degradation products from prolonged heating. Several spectroscopic methods are well-suited for this.[11]

  • Thin-Layer Chromatography (TLC): This is the simplest method. Spot the reaction mixture against a spot of your starting material (this compound). The product lactone is less polar than the starting carboxylic acid. Therefore, the product spot will have a higher R_f value (it will travel further up the plate) in a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot indicates the reaction is likely complete.

  • ¹H NMR Spectroscopy: This provides quantitative data.[12][13] Periodically take a small aliquot from the reaction, remove the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).

    • Monitor the Reactant: Watch for the disappearance of the triplet signal corresponding to the methylene protons adjacent to the chlorine (-CH₂-Cl), typically around 3.5 ppm.

    • Monitor the Product: Watch for the appearance of a new triplet signal for the methylene protons adjacent to the lactone oxygen (-CH₂-O-), which will be shifted downfield to around 4.2 ppm.

  • Infrared (IR) Spectroscopy: This is excellent for observing the change in functional groups.

    • Reactant: The starting material will show a very broad O-H stretch from ~2500-3300 cm⁻¹ and a standard carboxylic acid carbonyl (C=O) stretch around 1710 cm⁻¹.

    • Product: The disappearance of the broad O-H stretch is a clear indicator of reaction progress. The carbonyl stretch of the seven-membered ring lactone will appear at a higher frequency, typically around 1735-1740 cm⁻¹.

Experimental Protocol: Reaction Monitoring by ¹H NMR
  • Sampling: At desired time points (e.g., t = 0, 1h, 2h, 4h), withdraw ~0.1 mL of the reaction mixture using a syringe.

  • Workup: Place the aliquot in a small vial and add ~1 mL of diethyl ether and ~1 mL of water. Shake well.

  • Extraction: Carefully remove the aqueous layer. Wash the organic layer with a small amount of brine.

  • Drying & Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent.

  • Analysis: Dissolve the resulting residue in ~0.6 mL of CDCl₃, transfer to an NMR tube, and acquire the ¹H NMR spectrum.

  • Quantification: Integrate the characteristic reactant (-CH₂-Cl) and product (-CH₂-O-) peaks to determine the conversion percentage.

Q4: I am trying to react this compound with an external nucleophile (e.g., an amine), but the main product is still the lactone. How can I favor the intermolecular reaction?

A4: This is a common challenge when working with bifunctional molecules. You are facing a competition between an intramolecular reaction and your desired intermolecular reaction. To favor the external nucleophile, you must suppress the intramolecular pathway.

Strategy 1: Protect the Carboxylic Acid

The most robust method is to "turn off" the internal nucleophile by protecting the carboxylic acid group, typically as an ester (e.g., a methyl or ethyl ester).[14] The ester is not nucleophilic and cannot initiate the intramolecular cyclization.

G A This compound B Protecting Group (e.g., MeOH, H+) A->B Step 1 C Methyl 7-chloroheptanoate (Internal Nucleophile Masked) B->C D External Nucleophile (e.g., R-NH2) C->D Step 2 E Desired Intermolecular Substitution Product D->E F Deprotection (e.g., LiOH, H2O) E->F Step 3 G Final Product F->G

Caption: Workflow for favoring intermolecular substitution via protection.

Experimental Workflow:

  • Esterification: Convert this compound to its methyl ester using a standard method like Fischer esterification (methanol with a catalytic amount of sulfuric acid).

  • Nucleophilic Substitution: React the resulting methyl 7-chloroheptanoate with your desired external nucleophile. Since the internal nucleophile is masked, the intermolecular reaction will be the only viable pathway.

  • Deprotection: Once the substitution is complete, hydrolyze the ester back to a carboxylic acid using aqueous base (like LiOH or NaOH) followed by acidic workup.

Strategy 2: Modifying Reaction Conditions (Less Reliable)

If protection/deprotection is not feasible, you can try to favor the intermolecular reaction by:

  • Using a large excess of the external nucleophile: This increases the probability of an intermolecular collision.

  • Choosing a highly reactive external nucleophile: If your external nucleophile is significantly more potent than the internal carboxylate, it may be able to outcompete the cyclization.

However, the protection strategy is far more general and reliable for achieving high yields of the desired intermolecular product.

References

  • Solvent Effects - Aliphatic Nucleophilic Substitution. (n.d.). Reactivity in Chemistry. Retrieved from [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. Retrieved from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. (n.d.). ScienceDirect. Retrieved from [Link]

  • Why do polar, aprotic solvents favour SN2 pathways over SN1? (2015, December 8). Reddit. Retrieved from [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Nucleophilic Substitution Reactions - Haloalkanes. (2023, December 7). CK-12 Foundation. Retrieved from [Link]

  • What would be the effect of increasing solvent polarity on the rate of SN1 and SN2 reaction? (2017, April 8). Quora. Retrieved from [Link]

  • SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • SN1 vs SN2. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Solvent Effects on the Enthalpy and Entropy of Activation for the Hydrolysis of β-Lactones. (2008). Journal of Solution Chemistry, 37, 451–457. Retrieved from [Link]

  • Kinetic Solvent Effects in Organic Reactions. (2020). ChemRxiv. Retrieved from [Link]

  • Solvent Effects on Transition States and Reaction Rates. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Reactivity. (n.d.). MSU Chemistry. Retrieved from [Link]

  • General mechanism for the d-lactonisation of hydroxy acids. (n.d.). ResearchGate. Retrieved from [Link]

  • The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981. (1993). Pharmaceutical Research, 10(10), 1461-5. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). D-Scholarship@Pitt. Retrieved from [Link]

  • Reaction Monitoring. (n.d.). Magritek. Retrieved from [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2023). Analytical Chemistry, 95(30), 11215–11221. Retrieved from [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. (2020). Spectroscopy Online. Retrieved from [Link]

  • Spectroscopic monitoring of titrations and kinetics. (n.d.). Oxford University Press. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yield in 7-Chloroheptanoic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of 7-chloroheptanoic acid. As Senior Application Scientists, we have structured this guide to move beyond simple protocols and provide a deeper understanding of the reaction dynamics, enabling you to diagnose and resolve issues leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of this compound with ethanol is giving a low yield (<60%). What is the most probable cause?

A1: The most common culprit for low yields in a Fischer esterification is the reversible nature of the reaction itself.[1][2] The reaction between a carboxylic acid and an alcohol produces an ester and water. This process exists in a chemical equilibrium.[3][4]

R-COOH (Carboxylic Acid) + R'-OH (Alcohol) ⇌ R-COOR' (Ester) + H₂O (Water)

According to Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back to the left, favoring the starting materials and thus reducing your ester yield.[4][5] Fischer esterification is inherently a slow reaction with a low equilibrium constant, meaning it rarely proceeds to completion without intervention.[4]

Q2: How can I effectively drive the reaction towards the product to increase my yield?

A2: To maximize your yield, you must actively shift the equilibrium to the right. There are two primary, highly effective strategies to achieve this, which can also be used in combination.[3][6]

  • Use a Large Excess of Alcohol: The most straightforward method is to use the alcohol (e.g., methanol or ethanol) in a large excess, effectively making it the solvent for the reaction.[7][8] By dramatically increasing the concentration of one of the reactants, the equilibrium is pushed towards the product side. Using a 10-fold to 100-fold excess of alcohol can increase the equilibrium yield from ~65% to over 97%.[3]

  • Remove Water as it Forms: Actively removing the water byproduct is a highly efficient way to prevent the reverse reaction (hydrolysis). The gold-standard laboratory technique for this is azeotropic distillation using a Dean-Stark apparatus .[3][9][10] The reaction is run in a solvent (like toluene) that forms a low-boiling azeotrope with water. The azeotrope vaporizes, condenses, and collects in the Dean-Stark trap. Since water is denser than toluene, it separates into a lower layer that can be drained off, while the toluene overflows and returns to the reaction flask, effectively removing water from the system.[3][10]

Q3: I'm using sulfuric acid as a catalyst. Is this the best choice, and what is its optimal concentration?

A3: Concentrated sulfuric acid (H₂SO₄) is an excellent and widely used catalyst for Fischer esterification. It serves a dual purpose: it acts as a strong acid catalyst to protonate the carbonyl and accelerate the reaction, and it also functions as a dehydrating agent, absorbing the water produced.[7] Para-toluenesulfonic acid (p-TsOH) is another common and effective Brønsted acid catalyst.[8]

Typically, a catalytic amount ranging from 1-5 mol% relative to the carboxylic acid is sufficient. Using too much acid can lead to side reactions or complicate the purification process. If you suspect your catalyst is degrading over a long reaction time, a fresh portion can be added, but it is often more effective to address the core issue of water removal. For reactions sensitive to strong acids, heterogeneous catalysts like sulfonic acid-functionalized silica or acid resins (e.g., Amberlyst) offer an alternative that simplifies workup, as they can be filtered off.[11][12]

Q4: Could the chlorine atom on the 7-position be causing side reactions?

A4: This is a valid concern. The 7-chloro substituent is a primary alkyl halide. While alkyl halides can undergo nucleophilic substitution, the conditions of a standard Fischer esterification (acidic, with an alcohol as the primary nucleophile) are not typically conducive to significant side reactions at this position. The alcohol is a relatively weak nucleophile, and the reaction is focused on the more electrophilic protonated carbonyl carbon.

However, under excessively harsh conditions, such as very high temperatures for prolonged periods, there is a minor possibility of substitution or elimination reactions. If you observe significant unknown byproducts, it is a factor to consider, but it is far more likely that yield issues are related to managing the reaction equilibrium.

Q5: My reaction starts but seems to stall, with starting material remaining even after extended reflux. What's the diagnostic process?

A5: When a reaction stalls, it indicates that the rate of the forward reaction has become equal to the rate of the reverse reaction (equilibrium has been reached) or that the catalyst is no longer active. The following troubleshooting guide can help you diagnose the issue.

G Start Low Yield / Stalled Reaction Q1 Is water being actively removed (e.g., Dean-Stark)? Start->Q1 Sol1 Implement Dean-Stark apparatus with toluene for azeotropic water removal. Q1->Sol1 No Q2 Is a large excess of alcohol being used? Q1->Q2 Yes End Yield Improved Sol1->End Sol2 Increase alcohol to >10 equivalents (use as solvent). Q2->Sol2 No Q3 Are reagents anhydrous? Q2->Q3 Yes Sol2->End Sol3 Use anhydrous grade alcohol and ensure starting acid is dry. Q3->Sol3 No Q4 Is catalyst loading sufficient (1-5 mol%)? Q3->Q4 Yes Sol3->End Sol4 Verify catalyst calculation. Consider adding a fresh portion. Q4->Sol4 No Q4->End Yes Sol4->End

Caption: Troubleshooting logic for low yield in esterification.

Q6: I've tried optimizing the Fischer esterification, but the yield is still unsatisfactory for my needs. What is a more robust, high-yield alternative?

A6: When Fischer esterification is not sufficient, the most reliable alternative is to activate the carboxylic acid by converting it into a more reactive derivative, such as an acid chloride .[13] This two-step process is generally higher-yielding because the final step is irreversible.

  • Step 1: Formation of the Acid Chloride: React this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is efficient and produces gaseous byproducts that are easily removed.

  • Step 2: Esterification: The resulting 7-chloroheptanoyl chloride is highly electrophilic and reacts rapidly with the alcohol (e.g., ethanol) to form the ester. A non-nucleophilic base like pyridine or triethylamine is typically added to neutralize the HCl byproduct.[14]

This method avoids the equilibrium limitations of the Fischer esterification and works well with a wide range of alcohols.

Experimental Protocols & Data

Table 1: Comparison of Esterification Methods
ParameterOptimized Fischer EsterificationAcid Chloride Method
Reagents This compound, excess alcohol, H₂SO₄/p-TsOH, toluene1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine/Et₃N
Reaction Type Reversible, EquilibriumIrreversible
Number of Steps OneTwo
Typical Conditions Reflux (80-110 °C) with Dean-StarkStep 1: RT to Reflux Step 2: 0 °C to RT
Typical Yield 75-95%>95%
Pros One step, uses cheaper reagentsHigh yield, fast, not limited by equilibrium
Cons Equilibrium-limited, may require long reaction timesTwo steps, uses hazardous reagents (SOCl₂)
Protocol 1: Optimized Fischer Esterification with Dean-Stark Apparatus

This protocol is designed to maximize yield by actively removing water.

G A 1. Charge Reactor - this compound (1 eq) - Ethanol (3-5 eq) - p-TsOH (0.05 eq) - Toluene B 2. Assemble Apparatus - Fit flask with Dean-Stark trap and reflux condenser. A->B C 3. Heat to Reflux - Heat mixture to reflux. - Azeotrope collects in trap. B->C D 4. Monitor - Monitor water collection. - Track reaction by TLC. C->D E 5. Workup - Cool reaction. - Wash with NaHCO₃ (aq). - Wash with brine. D->E F 6. Purify - Dry organic layer (Na₂SO₄). - Concentrate solvent. - Purify by vacuum distillation. E->F

Caption: Workflow for optimized Fischer esterification.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), ethanol (3-5 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (approx. 2 mL per mmol of carboxylic acid).

  • Apparatus: Fit the flask with a Dean-Stark trap and a reflux condenser. Fill the trap with toluene before starting.

  • Reaction: Heat the mixture to a steady reflux. You will observe the toluene-water azeotrope condensing and collecting in the trap. The reaction is complete when no more water collects in the trap and TLC analysis shows full consumption of the starting material. This typically takes 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude ester can be purified by vacuum distillation to yield the final product.

Protocol 2: High-Yield Esterification via Acid Chloride Intermediate

This two-step protocol is an excellent alternative for achieving near-quantitative yields.

Step A: Synthesis of 7-Chloroheptanoyl Chloride

  • In a fume hood, add this compound (1.0 eq) to a round-bottom flask with a stir bar.

  • Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at room temperature. A reflux condenser with a drying tube should be attached.

  • After the addition is complete, gently heat the mixture to reflux for 1-2 hours until gas evolution (SO₂ and HCl) ceases.

  • Carefully remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 7-chloroheptanoyl chloride. This is often used directly in the next step without further purification.

Step B: Ester Formation

  • Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous ethanol (1.2 eq) and pyridine (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Upon completion, quench the reaction with water. Wash the organic layer with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the resulting ester by vacuum distillation or column chromatography.

By understanding the chemical principles and employing these targeted strategies, you can effectively troubleshoot and optimize the esterification of this compound to achieve high yields consistently.

References

  • Brainly. (2023, September 10).
  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Oxford Academic. (2017, April 12). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • MDPI. (n.d.). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Esterification Using a Dean-Stark Trap. Retrieved from [Link]

  • University of Cambridge. (n.d.). Setting up Dean-Stark apparatus. Retrieved from [Link]

  • YouTube. (2013, April 22). A Simple Dean-Stark Apparatus Explained. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of 7-Chloroheptanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of scaling up the production of 7-chloroheptanoic acid. This technical support center is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights in a comprehensive question-and-answer format.

This guide provides a structured approach to the process development and scale-up of this compound, a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs), notably as a precursor for cilastatin.[1] We will explore common synthesis routes, address potential challenges through detailed troubleshooting, and outline critical safety and purification considerations for transitioning from bench-scale to industrial production.

Part 1: Synthesis Route Selection for Scale-Up

Q1: What are the primary synthesis routes for this compound, and which is most suitable for industrial scale-up?

A1: Several synthetic pathways to this compound have been documented, each with distinct advantages and disadvantages for large-scale production. The choice of route is a critical decision driven by factors such as raw material cost and availability, process simplicity, safety, and desired product purity.

Three common routes include:

  • Two-Stage Acid Hydrolysis of Chlorinated Precursors: This method starts with a mixture of 1,6-dichlorohexane and 1-chloroheptanenitrile. A patented process describes a two-stage acidic hydrolysis to convert these precursors into this compound.[1] The process is designed for industrial application due to its relative simplicity.[1]

  • From Cycloheptanone Derivatives: This route involves multiple steps starting from cycloheptanone, including acid chloride formation, bromination, and substitution.[1] However, the use of hazardous reagents like sodium metal and the multi-step nature of this pathway can complicate its industrial application.[1]

  • Via a 7-Chloro-2-oxoheptanoic Acid Intermediate: This well-documented route uses an intermediate, ethyl 7-chloro-2-oxoheptanoate, which can be synthesized from 1-bromo-5-chloropentane and diethyl oxalate.[1][2] The intermediate then undergoes further reactions, including hydrolysis, to yield the final product. This method is advantageous for its scalability and control over impurities, which is critical for pharmaceutical applications.[1]

Comparison of Primary Synthesis Routes:

Parameter Two-Stage Acid Hydrolysis From Cycloheptanone Derivatives Via 7-Chloro-2-oxoheptanoic Acid
Starting Materials 1,6-Dichlorohexane, 1-Chloroheptanenitrile[1] Cycloheptanone[1] 1-Bromo-5-chloropentane, Diethyl oxalate[2]
Key Advantages Simplified process, industrially applicable.[1] Utilizes a common cyclic ketone. Good scalability, high purity potential (>99.5%), good control of impurities.[1]
Key Disadvantages Requires handling of chlorinated precursors.[1] Multi-step, involves hazardous reagents (e.g., sodium metal).[1] Multi-step synthesis of the intermediate is required.
Reported Yield Not specified in detail. Not specified in detail. ~65% overall yield of pure acid from the intermediate sequence.[1]

| Scalability | Designed for industrial application.[1] | Complicated for industrial scale-up.[1] | Demonstrated gram-scale production with minimal yield drop.[1] |

Recommendation for Scale-Up: The route via the 7-chloro-2-oxoheptanoic acid intermediate offers the best balance of scalability, impurity control, and documented success, making it a strong candidate for producing high-purity, pharmaceutical-grade this compound. The two-stage hydrolysis method is also a viable industrial option, particularly if cost and process simplicity are the primary drivers.

Part 2: Process Optimization & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, using the recommended route via the 7-chloro-2-oxoheptanoic acid intermediate as a primary example.

Q2: During the Grignard reaction to form the keto-ester intermediate, we are observing low yields. What are the likely causes and troubleshooting steps?

A2: The formation of the Grignard reagent from 1-bromo-5-chloropentane is a critical step where yield can be compromised.[2] The primary challenges are preventing unwanted side reactions and ensuring the Grignard reagent forms efficiently.

Troubleshooting Low Yield in Grignard Formation:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Traces of water in the glassware, solvent (e.g., THF, diethyl ether), or on the surface of the magnesium turnings will quench the reagent as it forms.

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use freshly distilled, anhydrous solvents. Use high-quality magnesium turnings and consider gently crushing them before use to expose a fresh surface.[3]

  • Difficulty with Initiation: Sometimes the reaction fails to start.

    • Solution: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle heating or sonication can also help initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain control.

  • Wurtz Coupling: The Grignard reagent can react with unreacted 1-bromo-5-chloropentane, leading to the formation of a C10 dimer.

    • Solution: Use dilute conditions by adding the halide slowly to the magnesium suspension. This keeps the instantaneous concentration of the Grignard reagent low, minimizing the rate of this bimolecular side reaction.

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Q3: The final hydrolysis step of the ester to the carboxylic acid is incomplete or generates significant byproducts. How can this be optimized?

A3: The hydrolysis of the ester intermediate is typically performed using an aqueous base (like NaOH) followed by acidic workup.[1] Incomplete reaction or byproduct formation often relates to reaction time, temperature, or concentration.

  • Incomplete Hydrolysis: The reaction may not have reached completion.

    • Optimization: Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Extend the reaction time or slightly increase the temperature if the reaction stalls. Ensure at least a stoichiometric amount of base is used.

  • Byproduct Formation: At elevated temperatures or with prolonged reaction times, the terminal chlorine can undergo nucleophilic substitution by hydroxide to form 7-hydroxyheptanoic acid.[1]

    • Optimization: Maintain controlled temperatures during the hydrolysis. The goal is to find a temperature that allows for complete ester hydrolysis without promoting significant substitution of the chloride. A temperature study (e.g., running small-scale reactions at different temperatures) can identify the optimal process window.

Part 3: Purification at Scale

Q4: What are the most effective methods for purifying this compound on a large scale to achieve >99% purity?

A4: Achieving high purity on a large scale requires moving beyond standard laboratory techniques like column chromatography, which is often impractical. The most common and scalable methods for a solid or viscous liquid product like this compound are crystallization and/or distillation.

  • Crystallization: This is a highly effective method for achieving high purity.[1] The crude product is dissolved in a suitable solvent system at an elevated temperature, and the solution is then cooled to allow the desired product to crystallize, leaving impurities behind in the mother liquor.

    • Solvent Selection: The key is finding a solvent (or solvent pair) in which this compound has high solubility at high temperatures and low solubility at low temperatures. A solvent screen is a critical first step in process development.

    • Impurity Removal: This method is excellent for removing both more and less polar impurities, provided they have different solubility profiles.[5]

  • Distillation: Given its boiling point of 269.8 °C at 760 mmHg, vacuum distillation is a viable option for purification.[6] This method is particularly effective at removing non-volatile impurities (like salts) and more volatile impurities.

    • Caution: Thermal stability is a concern. Prolonged exposure to high temperatures can cause degradation. A wiped-film or short-path distillation apparatus is recommended at scale to minimize the residence time at high temperatures.

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Part 4: Safety & Handling for Large-Scale Production

Q5: What are the key safety precautions when handling large quantities of this compound and its precursors?

A5: Scaling up production introduces significant safety challenges that must be managed through robust engineering controls and strict adherence to standard operating procedures.

  • Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7] For large-scale operations, consider chemical-resistant aprons or full-body suits.

  • Ventilation: All operations should be conducted in a well-ventilated area or a walk-in fume hood to avoid inhalation of vapors.[7]

  • Material Handling: this compound and related compounds can be corrosive or irritating.[8] Avoid direct contact with skin and eyes.[7] Use appropriate transfer equipment (e.g., pumps, enclosed systems) for moving large volumes of liquids to minimize exposure.

  • Storage: Store containers tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[7][9]

  • Waste Disposal: Dispose of chemical waste through a licensed chemical destruction plant. Do not allow the material to enter sewer systems or waterways.[7][8]

Appendix

A1: Protocol: Synthesis of 7-Chloro-2-oxoheptanoic Acid Ethyl Ester (Intermediate)

This protocol is adapted from methodologies described in the literature and is intended for trained chemists.[1][2]

  • Grignard Reagent Preparation:

    • Under an inert argon atmosphere, charge a dry, appropriately sized reactor with magnesium turnings (1.2 equivalents).

    • Add a portion of anhydrous tetrahydrofuran (THF).

    • To initiate the reaction, add a small amount of 1-bromo-5-chloropentane (1.0 equivalent) and an iodine crystal.

    • Once the reaction begins (indicated by a color change and gentle reflux), slowly add the remaining 1-bromo-5-chloropentane, dissolved in THF, maintaining the reaction temperature between 30-40 °C with external cooling.

    • After the addition is complete, stir the mixture for an additional 1-2 hours until most of the magnesium is consumed.

  • Acylation:

    • In a separate reactor, prepare a solution of diethyl oxalate (1.05 equivalents) in anhydrous THF.

    • Cool this solution to -10 °C.

    • Slowly transfer the prepared Grignard reagent to the diethyl oxalate solution, maintaining the temperature below 0 °C.

    • After the addition is complete, allow the mixture to stir for 1 hour at 0 °C.

  • Workup and Isolation:

    • Quench the reaction by slowly adding it to a cooled aqueous solution of hydrochloric acid.

    • Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane).[2]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 7-chloro-2-oxoheptanoate. This intermediate can be purified by vacuum distillation before use in the next step.

A2: Protocol: Hydrolysis to this compound
  • Hydrolysis:

    • Charge a reactor with the crude or purified ethyl 7-chloro-2-oxoheptanoate (1.0 equivalent).

    • Add an aqueous solution of sodium hydroxide (e.g., 10% w/w, 2.5 equivalents).

    • Heat the mixture to a controlled temperature (e.g., 50-60 °C) and stir until the reaction is complete as monitored by TLC or HPLC.[1]

  • Workup and Purification:

    • Cool the reaction mixture and transfer it to a separatory funnel.

    • Wash the aqueous layer with a solvent like toluene or dichloromethane to remove non-polar impurities.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~1, which will precipitate the crude this compound.[1][2]

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

    • Further purify by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to achieve high purity.[1]

References

  • This compound | 821-57-8 - Benchchem. (URL: )
  • This compound 96% - Industrial Chemicals. (URL: )
  • Heptanoic acid, 7-chloro-2-oxo-, ethyl ester Safety D
  • Heptanoic acid, 7-chloro- - LookChem. (URL: )
  • Common impurities in 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid synthesis and their removal - Benchchem. (URL: )
  • CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google P
  • Troubleshooting common issues in the chemical synthesis of Avenaciolide - Benchchem. (URL: )
  • Navigating the Synthesis of Kibdelone A: A Technical Troubleshooting Guide - Benchchem. (URL: )

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Technical Support Center: Catalyst Selection for Optimizing 7-Chloroheptanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 7-chloroheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for optimizing your derivatization reactions. Here, we move beyond simple protocols to explain the fundamental principles behind catalyst selection and reaction conditions, empowering you to make informed decisions in your experimental design.

I. Core Concepts in Catalyst Selection

The successful derivatization of this compound into its various derivatives, such as esters and amides, is critically dependent on the appropriate choice of catalyst. The primary role of the catalyst is to increase the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by an alcohol or amine. However, the presence of a terminal chloro group introduces considerations for potential side reactions, making catalyst selection a nuanced process.

Choosing the Right Path: Esterification vs. Amidation

The initial and most critical decision is the choice of derivatization reaction, which will dictate the class of catalysts to be employed.

  • Esterification : The conversion of a carboxylic acid to an ester. This is commonly achieved through Fischer-Speier esterification under acidic conditions or through milder methods for sensitive substrates.[1][2][3]

  • Amidation : The formation of an amide from a carboxylic acid and an amine. This reaction often requires coupling agents to activate the carboxylic acid.[4][5]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the derivatization of this compound, presented in a question-and-answer format.

Esterification Reactions

Q1: My Fischer esterification of this compound is giving low yields. I'm using sulfuric acid as a catalyst and methanol as the alcohol. What could be the issue?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2] To drive the equilibrium towards the product (the ester), consider the following:

  • Excess Alcohol: Using the alcohol (in this case, methanol) as the solvent ensures a large excess, pushing the equilibrium forward according to Le Chatelier's principle.[1]

  • Water Removal: The formation of water as a byproduct can shift the equilibrium back to the reactants.[2] Employing a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene can significantly improve yields.[6]

  • Catalyst Concentration: While catalytic, insufficient acid can lead to slow reaction rates. Ensure you are using an adequate amount of sulfuric acid.

  • Reaction Time and Temperature: Fischer esterification can be slow.[1] Ensure the reaction is refluxed for a sufficient duration. You can monitor the reaction progress using Thin-Layer Chromatography (TLC).

Q2: I am trying to esterify this compound with a sterically hindered alcohol, and the Fischer method is ineffective. What alternative catalysts should I consider?

A2: For sterically hindered alcohols, the direct acid-catalyzed approach is often too slow or fails altogether.[7] In these cases, activating the carboxylic acid is a more effective strategy. The Steglich esterification is a highly effective method under mild conditions.[8]

  • Carbodiimide Coupling (DCC or EDC) with DMAP: This is the hallmark of the Steglich esterification.[8]

    • Mechanism: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][8] 4-Dimethylaminopyridine (DMAP) then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive N-acylpyridinium salt.[7][9] This species is readily attacked by the sterically hindered alcohol to form the ester and regenerate DMAP.[7]

    • Why it works for hindered alcohols: DMAP is a superior acyl transfer agent and can accelerate the reaction rate by orders of magnitude compared to uncatalyzed reactions.[7][10]

Table 1: Comparison of Common Esterification Catalysts

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
H₂SO₄ / p-TsOH Reflux in excess alcoholInexpensive, simple procedureHarsh conditions, not suitable for sensitive substrates or hindered alcohols[7]
DCC/DMAP Room temperature, inert solvent (e.g., DCM)Mild conditions, effective for hindered alcohols[8]DCC can be an allergen, dicyclohexylurea (DCU) byproduct can be difficult to remove.
EDC/DMAP Room temperature, inert solvent (e.g., DCM)Water-soluble carbodiimide, easier byproduct removal[11]More expensive than DCC.
Yamaguchi Reagent / DMAP Two-step, one-potExcellent for macrolactonization and sterically demanding esters[12]Requires stoichiometric amounts of reagents.
Amidation Reactions

Q3: I am attempting to form an amide of this compound using EDC and an amine, but the yield is poor. What factors should I investigate?

A3: Poor yields in carbodiimide-mediated amide couplings can stem from several factors. The nature of the solvent, reactant concentrations, and potential side reactions all play crucial roles.[13][14]

  • Solvent Choice: The solvent can significantly impact the reaction kinetics and the formation of byproducts.[13] Aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used.

  • Byproduct Formation: A major side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine.[4] Using solvents with low dielectric constants can help minimize this side reaction.[4]

  • Addition of N-Hydroxysuccinimide (NHS): To improve efficiency and reduce side reactions, N-hydroxysuccinimide (NHS) is often added.[13][15]

    • Mechanism: The O-acylisourea intermediate reacts with NHS to form an NHS-ester. This activated ester is more stable than the O-acylisourea and less prone to rearrangement, but still highly reactive towards the amine.[13]

  • Reaction pH: For aqueous couplings, maintaining a slightly acidic to neutral pH is important to ensure a sufficient concentration of the deprotonated carboxylic acid and the free amine.

Q4: Are there any concerns about side reactions involving the chloro- group on this compound during derivatization?

A4: Yes, the terminal chloro- group is a potential site for nucleophilic substitution, although it is generally less reactive than the activated carboxylic acid.

  • Intramolecular Cyclization: Under certain conditions, particularly with strong bases or high temperatures, intramolecular cyclization to form a lactone could occur. However, the formation of a seven-membered ring (an ε-lactone) is kinetically less favorable than the derivatization at the carboxyl group.

  • Intermolecular Reactions: If a bifunctional nucleophile is used, there is a possibility of reaction at both the carboxyl group and the chloro- position. Careful control of stoichiometry and reaction conditions is necessary to favor the desired derivatization.

For most standard esterification and amidation conditions, which are typically conducted at or below reflux temperatures, the derivatization of the carboxylic acid is the overwhelmingly favored reaction pathway.

III. Experimental Protocols

Protocol 1: Steglich Esterification of this compound with a Hindered Alcohol

This protocol outlines a general procedure for the esterification of this compound with a sterically hindered alcohol using EDC and DMAP.

  • Dissolve this compound (1.0 eq) and the sterically hindered alcohol (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • In a separate flask, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) in anhydrous DCM.

  • Add the EDC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amidation of this compound using EDC/NHS

This protocol provides a general method for the amidation of this compound with a primary or secondary amine.

  • Dissolve this compound (1.0 eq) and N-hydroxysuccinimide (NHS) (1.2 eq) in anhydrous DCM or DMF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and stir at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography or recrystallization.

IV. Visualization of Key Processes

Decision Workflow for Catalyst Selection

Catalyst_Selection start Start: Derivatize This compound derivatization_type Esterification or Amidation? start->derivatization_type esterification Esterification derivatization_type->esterification Ester amidation Amidation derivatization_type->amidation Amide alcohol_sterics Is the alcohol sterically hindered? esterification->alcohol_sterics fischer Fischer Esterification (H₂SO₄ or p-TsOH) alcohol_sterics->fischer No steglich Steglich Esterification (EDC/DMAP or DCC/DMAP) alcohol_sterics->steglich Yes coupling_agent Carbodiimide Coupling (EDC or DCC) amidation->coupling_agent nhs_addition Consider adding NHS to improve yield coupling_agent->nhs_addition

Caption: A decision tree for selecting the appropriate catalyst system for the derivatization of this compound.

Mechanism of DMAP Catalysis in Steglich Esterification

DMAP_Catalysis cluster_activation Activation of Carboxylic Acid cluster_catalysis DMAP Catalytic Cycle RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate Highly Reactive RCOOH->O_acylisourea + EDC EDC EDC N_acylpyridinium N-Acylpyridinium Salt More Reactive Intermediate O_acylisourea->N_acylpyridinium + DMAP DMAP DMAP Ester R-COOR' N_acylpyridinium->Ester + R'-OH ROH R'-OH Ester->DMAP Regenerates

Caption: The catalytic cycle of DMAP in the Steglich esterification, highlighting the formation of a highly reactive N-acylpyridinium intermediate.

V. Frequently Asked Questions (FAQs)

Q: Can I use thionyl chloride (SOCl₂) to form the acid chloride of this compound first, and then react it with an alcohol or amine?

A: Yes, this is a very common and effective two-step procedure. Converting the carboxylic acid to an acyl chloride with a reagent like thionyl chloride or oxalyl chloride dramatically increases its reactivity.[16][17][18] The resulting acyl chloride will readily react with alcohols (even hindered ones) and amines to form esters and amides, respectively. This method avoids the equilibrium issues of Fischer esterification and the potential side reactions of carbodiimide coupling agents. However, it requires an extra synthetic step and handling of corrosive reagents.

Q: What is the difference between DCC and EDC, and when should I choose one over the other?

A: Both DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are carbodiimide coupling agents that activate carboxylic acids.[15] The main difference lies in the solubility of their urea byproducts. The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and is typically removed by filtration. The byproduct of EDC is water-soluble, which can simplify purification, especially in reactions run in aqueous or polar solvents.[11] For most lab-scale organic synthesis in non-polar solvents, DCC is often used due to its lower cost.

Q: My reaction is not going to completion. How can I optimize the reaction conditions?

A: Reaction optimization is a systematic process.[19] Consider the following parameters:

  • Concentration: Increasing the concentration of reactants can sometimes accelerate the reaction rate.

  • Temperature: While many coupling reactions are run at room temperature, gentle heating may be required for less reactive substrates. However, be mindful of potential side reactions at higher temperatures.

  • Catalyst Loading: For catalytic reactions, ensure you are using an appropriate amount of catalyst. For DMAP, typically 0.1-0.2 equivalents are sufficient.

  • Reaction Time: Some reactions, especially with hindered substrates, may require longer reaction times. Monitor the reaction over an extended period before concluding it has stalled.

Q: Are there any "greener" or more sustainable catalysts for these derivatizations?

A: There is a growing interest in developing more environmentally friendly catalytic methods for amide and ester formation.[20][21] Research is ongoing into the use of catalysts based on abundant metals like zirconium and titanium, as well as organocatalysts such as boronic acids, which can promote direct amidation and esterification with water as the only byproduct.[22][23] While many of these are still in development, they represent a promising future for sustainable chemical synthesis.

VI. References

  • 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. [Link]

  • Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation? | Langmuir - ACS Publications. [Link]

  • Unlocking Chemical Synthesis: The Power of 4-Dimethylaminopyridine (DMAP) in Esterification - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Yamaguchi Esterification - Organic Chemistry Portal. [Link]

  • Aqueous in situ derivatization of carboxylic acids by an ionic carbodiimide and 2,2,2-trifluoroethylamine for electron-capture detection - PubMed. [Link]

  • Carbodiimide/NHS derivatization of COOH-terminated SAMs: activation or byproduct formation? - PubMed. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Carbodiimide - Wikipedia. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. [Link]

  • Catalytic Amidation. [Link]

  • Mechanism of amidation/esterification-type reactions with the GO/RGO using 1,1'-carbonyldiimidazole - ResearchGate. [Link]

  • Plausible reaction mechanism for Fe-catalyzed esterification of amides by alcohols. [Link]

  • Fischer Esterification - Chemistry Steps. [Link]

  • A Brief Introduction to Chemical Reaction Optimization - PMC - PubMed Central - NIH. [Link]

  • Fischer Esterification. [Link]

  • Reaction Optimization: Case Study 1 - GalChimia. [Link]

  • Catalytic Amidation Methods. [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices - Greyhound Chromatography. [Link]

  • Acid to Acid Chloride - Common Conditions. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Fischer Esterification - Organic Chemistry Portal. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • Machine learning-guided strategies for reaction conditions design and optimization. [Link]

  • Ch19: RCO2H to RCO2R' - University of Calgary. [Link]

  • 14.5 Acid Chloride Formation - Chemistry LibreTexts. [Link]

  • Catalysts used for the esterification reaction | Download Table - ResearchGate. [Link]

  • Acid chloride formation | Carboxylic acids and derivatives | Organic chemistry - YouTube. [Link]

  • Acyl chloride - Wikipedia. [Link]

  • How to achieve chlorination of carboxylic acid to convert into acid chloride ? | ResearchGate. [Link]

  • Group (IV) Metal-Catalyzed Direct Amidation - DiVA portal. [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. [Link]

  • Heptanoic acid, 7-chloro- | C7H13ClO2 | CID 13188 - PubChem. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. [Link]

  • CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification) - YouTube. [Link]

  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]

  • Catalytic and non-catalytic amidation of carboxylic acid substrates - PubMed. [Link]

  • (PDF) Derivatization reactions and reagents for gas chromatography analysis. [Link]

Sources

work-up procedures to remove impurities from 7-Chloroheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the work-up and purification of 7-chloroheptanoic acid. It addresses common challenges and provides robust, field-proven protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and where do they come from?

The impurity profile of this compound is heavily dependent on its synthetic route. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this can include materials like 1,6-dichlorohexane, 1-chloroheptanenitrile, or cycloheptanone derivatives.[1]

  • Side-Reaction Byproducts: Direct halogenation of heptanoic acid can lead to poor regioselectivity, resulting in isomeric chloroheptanoic acids.[1] Synthesis from 1-bromo-5-chloropentane via a Grignard reaction may leave behind related byproducts if the reaction is not driven to completion.[2][3]

  • Hydrolysis Products: The terminal chlorine is susceptible to nucleophilic substitution, particularly hydrolysis, which yields 7-hydroxyheptanoic acid.[1] This can occur during aqueous work-ups or prolonged storage under non-anhydrous conditions.

  • Residual Solvents: Solvents used in the synthesis or initial work-up (e.g., toluene, diethyl ether, dichloromethane) may be present in the crude product.[1][2]

  • Isomeric Impurities: In certain synthetic pathways, particularly those involving condensations, E/Z isomers can form, which may be difficult to separate from the desired product.[1]

Q2: What are the primary methods for purifying crude this compound?

The most effective purification strategies for this compound are:

  • Recrystallization: This is a powerful technique for removing both more-soluble and less-soluble impurities. A common and effective solvent system is a mixture of ethyl acetate and cyclohexane.[1]

  • Liquid-Liquid Extraction (Acid-Base Extraction): This method is excellent for separating the acidic product from neutral or basic impurities. The crude material is dissolved in an organic solvent and washed with an aqueous base to extract the carboxylate salt. The aqueous layer is then re-acidified and the pure acid is extracted back into an organic solvent.

  • Column Chromatography: For difficult separations, particularly of structurally similar impurities, silica gel chromatography can be employed.[4][5]

  • Distillation: While less common for the free acid due to its relatively high boiling point, vacuum distillation can be effective for purifying more volatile ester derivatives, such as methyl or ethyl 7-chloroheptanoate, which can then be hydrolyzed to the pure acid.[1][6]

Q3: How can I effectively monitor the progress of my purification?

Several analytical techniques are suitable for assessing the purity of this compound at various stages:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively tracking the removal of impurities during column chromatography or assessing the purity of fractions from extraction and recrystallization.[1][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful after converting the acid to a more volatile ester (e.g., methyl ester). This provides quantitative data on volatile impurities and confirms the molecular weight of the product and byproducts.[1][8]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for high-accuracy quantitative analysis of the acid itself and non-volatile impurities.[4][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the identity of the product and helping to identify and quantify any remaining impurities.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Recrystallization Issues

Q: My attempt to recrystallize this compound resulted in an "oil" instead of solid crystals. What went wrong and how can I fix it?

A: "Oiling out" is a common problem that occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is too high, depressing the melting point.

Causality & Solution:

  • Solution is Too Concentrated: The supersaturation level is too high, causing rapid precipitation instead of slow crystal growth.

    • Solution: Add a small amount of the "good" solvent (e.g., ethyl acetate) to the hot, oiled-out mixture to redissolve it completely. Then, allow it to cool more slowly.

  • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for crystal lattice formation.

    • Solution: After dissolving your compound at an elevated temperature, let the flask cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you move it to an ice bath or refrigerator.[10]

  • Inappropriate Solvent System: The chosen solvent may not be optimal.

    • Solution: For a compound like this compound, a solvent pair like ethyl acetate/hexane or ethanol/water can be effective.[10] Dissolve the crude acid in a minimal amount of the hot "good" solvent (the one it's more soluble in). Then, add the "poor" solvent (the one it's less soluble in) dropwise until the solution just begins to turn cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[10]

  • Lack of Nucleation Sites: Spontaneous crystallization may not occur.

    • Solution: Try scratching the inside of the flask at the liquid's surface with a glass rod to create microscopic scratches that can serve as nucleation sites.[10] Alternatively, add a tiny "seed" crystal of pure this compound, if available.

Low Yield Problems

Q: My final yield after purification is significantly lower than expected. What are the likely causes?

A: Low recovery can be attributed to several factors, most commonly related to solvent choice and handling errors.

Causality & Solution:

  • Using Excessive Solvent During Recrystallization: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[10][11]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve your crude product. If you've already filtered your crystals and suspect this was the issue, you can try to evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals.[10]

  • Premature Crystallization: If the product crystallizes during a hot gravity filtration step (intended to remove insoluble impurities), it will be lost on the filter paper.

    • Solution: Ensure your filtration setup (funnel, filter paper, and receiving flask) is pre-heated by pouring some hot, pure solvent through it just before filtering your solution.[10]

  • Incomplete Extraction: During a liquid-liquid extraction, insufficient mixing or an insufficient number of extraction cycles can leave product behind in the aqueous layer.

    • Solution: Ensure vigorous mixing during each extraction step. Always perform at least three separate extractions with fresh organic solvent to ensure complete recovery of the product from the aqueous phase.[4]

  • Washing Crystals with Room-Temperature Solvent: Washing your filtered crystals with solvent that is not ice-cold will redissolve a portion of your purified product.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[10]

Persistent Impurities

Q: After an acid-base extraction and recrystallization, I still see a persistent impurity in my analytical data. What could it be and how do I remove it?

A: If a standard acid-base extraction and recrystallization fail to remove an impurity, it is likely an acidic compound with very similar solubility properties to this compound.

Causality & Solution:

  • Structurally Similar Acidic Impurities: The impurity may be another halogenated heptanoic acid isomer or the hydrolysis product, 7-hydroxyheptanoic acid. These compounds will behave similarly during extraction and may co-crystallize with your product.

    • Solution 1 (Chromatography): This is the most robust solution for separating chemically similar compounds. Use silica gel column chromatography. Start with a non-polar eluent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The more polar 7-hydroxyheptanoic acid will elute later than the desired this compound. Monitor fractions by TLC.

    • Solution 2 (Derivative Formation): Consider converting the mixture to the methyl or ethyl esters via Fischer esterification. The resulting esters will have different boiling points and may be separable by fractional distillation under vacuum.[1] After separation, the pure ester can be hydrolyzed back to the pure acid.

Experimental Protocols & Workflows

General Purification Workflow

This diagram illustrates a typical decision-making process for purifying crude this compound.

G start Crude this compound extraction Perform Acid-Base Liquid-Liquid Extraction start->extraction purity_check1 Assess Purity (TLC, HPLC, or GC-MS) extraction->purity_check1 recrystallize Recrystallize from Ethyl Acetate / Cyclohexane purity_check1->recrystallize Impurities Present end_node Pure this compound purity_check1->end_node >99% Pure purity_check2 Assess Purity (HPLC or GC-MS) recrystallize->purity_check2 chromatography Perform Silica Gel Column Chromatography purity_check2->chromatography Persistent Impurities purity_check2->end_node >99% Pure purity_check3 Assess Purity of Fractions (TLC, HPLC) chromatography->purity_check3 purity_check3->end_node Combine Pure Fractions & Evaporate Solvent

Caption: Workflow for acid-base liquid-liquid extraction.

Protocol 2: Recrystallization

This protocol uses a solvent/anti-solvent system for high-purity crystallization.

Materials:

  • Purified this compound (from extraction or crude)

  • Ethyl acetate (good solvent)

  • Cyclohexane or Hexane (anti-solvent/poor solvent)

  • Erlenmeyer flask, hot plate, ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Addition of Anti-solvent: While the solution is still hot, add cyclohexane dropwise until you observe persistent cloudiness (turbidity).

  • Re-solubilization: Add a few drops of hot ethyl acetate to the mixture until the solution becomes clear again. This ensures the solution is perfectly saturated at the elevated temperature.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystals should begin to form. Do not disturb the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold cyclohexane to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or dry them further in a vacuum oven at a temperature well below the compound's melting point.

Data Summary Table

The following table provides physical property data relevant to the purification of this compound.

PropertyValueSource
Molecular FormulaC₇H₁₃ClO₂[8][12][13]
Molecular Weight164.63 g/mol [8][14]
Boiling Point135-140 °C @ 4 Torr[15]
AppearanceClear to slightly yellow liquid or solid[16]
SolubilitySoluble in most organic solvents[16]

References

  • This compound 96% . Industrial Chemicals. [Link]

  • CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester . Eureka | Patsnap. [Link]

  • Heptanoic acid, 7-chloro- . LookChem. [Link]

  • Synthesis of 7-(4-chlorophenyl)-2-hydroxyheptanoic acid . PrepChem.com. [Link]

  • Acid Chloride/ chloroformate purification? . ResearchGate. [Link]

  • Heptanoic acid, 7-chloro- . NIST WebBook. [Link]

  • ANALYTICAL METHOD SUMMARIES . Eurofins. [Link]

  • Strategy for Preparative LC Purification . Agilent. [Link]

  • ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. [Link]

  • 7-Chloro-7-oxoheptanoic acid | C7H11ClO3 . PubChem. [Link]

  • This compound (C7H13ClO2) . PubChemLite. [Link]

  • This compound 821-57-8 wiki . Molbase. [Link]

  • CN103319358B - Preparation method of 7-amino heptanoic acid.
  • Separation, purification and identification of the components of a mixture . The Royal Society of Chemistry. [Link]

  • Heptanoic acid, 7-chloro- | C7H13ClO2 . PubChem. [Link]

  • Chromatographic separation and identification of organic acids . Illinois State Water Survey. [Link]

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Liquid-liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute streams . ResearchGate. [Link]

  • Chromatography . NJIT. [Link]

  • chromatographic purification steps: Topics by Science.gov . Science.gov. [Link]

  • Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC . SciSpace. [Link]

  • CMT267 - Liquid - Liquid Extraction . Scribd. [Link]

  • Automated Liquid-Liquid Extraction and Ion-Exchange Solid-Phase Extraction for Initial Purification . Springer Nature Experiments. [Link]

  • What is the principle of recrystallization? . StudySoup. [Link]

Sources

optimization of reaction time for complete conversion of 7-Chloroheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reactions involving 7-Chloroheptanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving complete and efficient conversion of this versatile bifunctional molecule. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize rationally.

Section 1: Foundational FAQs - Understanding Your Reaction

Before troubleshooting, it's crucial to understand the reactive nature of this compound (CAS 821-57-8).[1][2] It possesses two key functional groups: a terminal carboxylic acid and a primary alkyl chloride.[3][4] This duality allows for a range of transformations, but also presents unique challenges in selectivity and achieving complete conversion.

Q1: What are the primary reactions of this compound?

Your starting material has two reactive handles. The specific "conversion" you're targeting dictates the optimal conditions.

  • At the Carboxylic Acid: The -COOH group readily undergoes reactions like Fischer esterification (reaction with an alcohol under acidic catalysis), amidation (reaction with an amine, often requiring an activating agent), or reduction to an alcohol.[5][6]

  • At the Alkyl Chloride: The chlorine atom is a good leaving group for nucleophilic substitution (SN2) reactions.[3][7] Common nucleophiles include azides, cyanides, iodides, and thiols. This functionality is key for chain extension or introducing new functional groups.[8]

Q2: I'm targeting the alkyl chloride. What factors are most critical for a fast SN2 reaction?

Achieving complete conversion in an SN2 reaction hinges on several factors that influence the reaction kinetics.[9] The rate of an SN2 reaction is dependent on the concentration of both your substrate (this compound) and the nucleophile.[10] Key optimization parameters include:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reactions. For example, an azide ion (N₃⁻) is a much more potent nucleophile than water.[7]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetone are ideal for SN2 reactions.[11] They solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile "bare" and highly reactive. Polar protic solvents (like water or ethanol) can hydrogen-bond with the nucleophile, reducing its reactivity.

  • Temperature: Increasing the temperature generally increases the reaction rate by providing the necessary activation energy.[12][13] However, excessive heat can promote side reactions.

  • Leaving Group: While chlorine is a decent leaving group, it can be converted to a better one. For sluggish reactions, consider an in-situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI). Iodide is an excellent nucleophile that will displace the chloride, forming the more reactive 7-iodoheptanoic acid, which is then more rapidly attacked by your primary nucleophile.[14]

Q3: I'm trying to perform an esterification. Why is it so slow?

Fischer esterification is a classic equilibrium-controlled reaction.[6][15] This means the reaction is reversible, and to drive it to completion (i.e., achieve full conversion of the carboxylic acid), you must shift the equilibrium to the product side.[15]

  • Le Châtelier's Principle in Action: The reaction produces ester and water. To achieve high conversion, you must remove one of these products as it forms.[15]

    • Use a large excess of the alcohol: Using the alcohol as the solvent is a common strategy that pushes the equilibrium forward.[6]

    • Remove water: For higher boiling alcohols, a Dean-Stark trap can be used to azeotropically remove water as it is formed, effectively driving the reaction to completion.[15]

  • Catalyst: A strong acid catalyst, like concentrated sulfuric acid or p-toluenesulfonic acid (pTSA), is essential to protonate the carbonyl oxygen, making the carboxylic acid more electrophilic.[6]

Section 2: Troubleshooting Guide - From Stalled Reactions to Complete Conversion

When a reaction fails to reach completion, a systematic approach is needed to identify the root cause.[13][16] This section addresses common failure modes in a question-and-answer format.

Issue / Observation Probable Cause(s) Recommended Troubleshooting Steps & Rationale
Reaction stalls at partial conversion (e.g., 70-80%). 1. Equilibrium has been reached. (Especially in esterifications).2. Reagent degradation or deactivation. 3. Insufficient catalyst activity or amount. 4. Product inhibition. 1. Shift the equilibrium: Add more of one reactant (e.g., the alcohol in an esterification) or actively remove a byproduct (e.g., use a Dean-Stark trap to remove water).[15]2. Re-evaluate reagent purity: Was the nucleophile freshly prepared? Some reagents are hygroscopic or air-sensitive. Re-purify starting materials if necessary.[13]3. Add more catalyst: If applicable, add another portion of the acid catalyst or phase-transfer catalyst.4. Dilute the reaction: In some cases, high product concentration can slow the reaction. Increasing the solvent volume may help.
No reaction is observed, or the reaction is extremely slow. 1. Incorrect temperature. 2. Poor solvent choice. 3. Weak nucleophile or poor leaving group. 4. Steric hindrance. (Less likely for this substrate).5. Impure starting materials. [13]1. Increase temperature: Incrementally increase the reaction temperature by 10-20 °C and monitor progress by TLC or another method. Be cautious of potential side reactions.[13]2. Change the solvent: For SN2, switch from a protic to a polar aprotic solvent (e.g., from ethanol to DMF).[11]3. Improve reactivity: For SN2, add catalytic NaI to generate a more reactive iodo-intermediate. For esterification, ensure your acid catalyst is strong and anhydrous.[14]4. Confirm starting material identity and purity: Use NMR or another spectroscopic method to ensure your this compound is what you think it is and is free of inhibitors.
Significant side products are forming. 1. Temperature is too high. 2. Wrong solvent. 3. Competing reaction pathways. (e.g., elimination vs. substitution).1. Lower the temperature: High heat can provide the activation energy for undesired pathways. Run the reaction at the lowest temperature that gives a reasonable rate.[12]2. Optimize solvent: The choice of solvent can influence reaction selectivity.[12]3. Change the base/nucleophile: If elimination is an issue with a basic nucleophile, switch to a less basic, more nucleophilic option if possible.
TLC/HPLC analysis is confusing or shows product degradation. 1. Product instability during workup. 2. Reaction mixture is not being properly quenched. 1. Test product stability: Before the full workup, take a small aliquot of the reaction mixture and expose it to your planned aqueous quench (acidic or basic). Run a TLC to see if the product spot changes or disappears.[16]2. Modify the workup: If the product is acid-sensitive, use a mild bicarbonate wash instead of a strong acid. If it's base-sensitive, use a dilute acid wash.

Section 3: Experimental Protocols & Optimization Workflows

Protocol 1: Monitoring Reaction Conversion by GC-MS (after derivatization)

To accurately determine conversion, you must quantify the disappearance of the starting material. Since this compound is not volatile enough for direct GC analysis, it must first be derivatized to its methyl ester.

Step-by-Step Derivatization for GC-MS Analysis:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate).

  • Add a few drops of a derivatizing agent, such as (trimethylsilyl)diazomethane (TMS-diazomethane), until a faint yellow color persists. Caution: TMS-diazomethane is toxic and potentially explosive. Handle with extreme care in a fume hood.

  • Vortex the sample for 1 minute. The reaction is instantaneous.

  • Inject a 1 µL sample of the derivatized solution into the GC-MS.

  • Monitor the disappearance of the peak corresponding to methyl 7-chloroheptanoate relative to an internal standard to calculate the conversion percentage.[17]

Workflow for Optimizing Reaction Time

The goal is to find the shortest time required to achieve >99% conversion. A systematic approach using Design of Experiments (DoE) or a simpler one-factor-at-a-time (OFAT) method is recommended.[18]

G cluster_prep Phase 1: Preparation & Baseline cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation A Define Reaction: Target (Ester or SN2?) Reagents & Solvents B Establish Analytical Method (e.g., GC-MS, HPLC) [34] A->B C Run Baseline Experiment (Literature or standard conditions) B->C D Identify Key Variables (Temp, Concentration, Catalyst Load) C->D E Vary One Factor at a Time (e.g., run at 40°C, 60°C, 80°C) D->E F Analyze Conversion vs. Time for each condition E->F G Select Optimal Condition (Fastest time to >99% conversion) F->G H Confirm Optimal Conditions (Run reaction 2-3 times) G->H I Assess Reproducibility & Finalize Protocol H->I

Caption: Workflow for systematic reaction time optimization.

Section 4: Visualizing Reaction Logic

Understanding the mechanistic pathway is key to troubleshooting. For the common SN2 reaction at the chlorine-bearing carbon, the following decision points are critical.

SN2_Troubleshooting Start Reaction Stalled or Slow? Check_Solvent Is solvent polar aprotic (DMF, DMSO, Acetonitrile)? Start->Check_Solvent Yes Change_Solvent Action: Switch to a polar aprotic solvent. [14] Check_Solvent->Change_Solvent No Check_Temp Is temperature optimized? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Increase_Temp Action: Increase temperature in 10-20°C increments. Check_Temp->Increase_Temp No Check_LG Is leaving group activity the issue? Check_Temp->Check_LG Yes Increase_Temp->Check_LG Add_Iodide Action: Add catalytic NaI (Finkelstein condition). [22] Check_LG->Add_Iodide Yes Success Reaction Complete Check_LG->Success No, problem solved Add_Iodide->Success

Caption: Decision tree for troubleshooting SN2 reactions.

References

  • Vertex AI Search. (n.d.). Mechanisms of Organic Reactions | Solubility of Things.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • (n.d.). Alkyl Halides and Nucleophilic Substitution.
  • Saravanan, T., Chadha, A., Dinesh, T. K., & Balasubramanian, S. (2015). Optimization of reaction time for improved conversion and enantiomeric excess. ResearchGate.
  • Frontier, A. (2025). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
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  • Chemguide. (n.d.). preparation of esters.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry LibreTexts. (2019, June 5). 7.1: 7-2 The S(N)2 Reaction.
  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • ChemicalBook. (n.d.). This compound | 821-57-8.
  • YouTube. (2022, January 22). Organic Chemistry I CHEM-2423 Ch 7 Alkyl Halides and Nucleophilic Substitution Part 3.
  • PubChem. (n.d.). Heptanoic acid, 7-chloro-.
  • (n.d.). Chemical Methodologies Optimization of Operating Conditions for CO Hydrogenation to Hydrocarbon via Response Surface Method.
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  • PubMed. (n.d.). An LC method for monitoring medium-chain fatty acid permeation through CaCo-2 cell monolayers.

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 7-Chloroheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven walkthrough for the synthesis and rigorous spectroscopic validation of 7-chloroheptanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a self-validating system from synthesis to final characterization. We will explore a common and reliable synthetic route and then meticulously detail its validation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), comparing this approach to other alternatives.

The Strategic Importance of this compound

This compound, a halogenated fatty acid derivative, is a valuable building block in organic synthesis. Its bifunctional nature—a terminal carboxylic acid and a terminal alkyl chloride—allows for orthogonal chemical modifications. This makes it a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs)[1]. For instance, it is a documented precursor in the synthesis of cilastatin, a renal dehydropeptidase inhibitor co-administered with certain antibiotics to prevent their degradation[2][3]. The molecular formula is C₇H₁₃ClO₂ and it has a molecular weight of 164.63 g/mol [4][5].

A Robust Synthetic Pathway: The Grignard Approach

While several synthetic routes exist, a common and scalable method involves the use of a Grignard reagent derived from a dihalogenated alkane, followed by reaction with an oxalate ester and subsequent hydrolysis. This method is advantageous due to the commercial availability of starting materials and generally good yields.

A frequently employed starting material is 1-bromo-5-chloropentane. The choice of this dihalide is strategic: the greater reactivity of the carbon-bromine bond allows for the selective formation of a Grignard reagent at one end of the chain, leaving the chloro- group intact for later functionalization.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carbon Chain Elongation cluster_2 Step 3: Hydrolysis and Decarboxylation A 1-Bromo-5-chloropentane C (5-Chloropentyl)magnesium bromide A->C Grignard Reaction B Magnesium (Mg) in THF B->C D Diethyl oxalate E Intermediate adduct C->E Nucleophilic Addition D->E F 7-Chloro-2-oxoheptanoic acid E->F Acidic Hydrolysis G This compound (Final Product) F->G Decarboxylation (often in situ)

Caption: Synthesis workflow from 1-bromo-5-chloropentane.

Spectroscopic Validation: The Fingerprint of Success

Validation of the final product is paramount. A combination of NMR and MS provides an unambiguous confirmation of the molecular structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is the first line of analysis. The spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The deshielding effect of the electron-withdrawing chlorine atom and carboxylic acid group are key identifiers.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COOH~10-12Singlet (broad)1HHighly deshielded acidic proton. Signal disappears upon D₂O shake.[6]
H-2 (-CH₂-COOH)~2.35Triplet2HProtons alpha to the carbonyl group are deshielded.[6]
H-7 (-CH₂-Cl)~3.54Triplet2HProtons on the carbon bearing the electronegative chlorine atom are significantly deshielded.[7]
H-3, H-6, H-4, H-5~1.4-1.8Multiplets8HMethylene protons of the alkyl chain, with overlapping signals.

Causality in Interpretation: The triplet multiplicity for the protons at C-2 and C-7 is a critical piece of evidence. It arises from spin-spin coupling with the two adjacent protons on C-3 and C-6, respectively, confirming the linear chain structure. The broad singlet of the carboxylic acid proton is characteristic and its exchange with deuterium oxide provides definitive proof of this functional group.[6]

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) complements the proton data by confirming the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

AssignmentChemical Shift (δ, ppm)Rationale
C-1 (-COOH)~179-180The carbonyl carbon of a carboxylic acid is strongly deshielded.[6][8]
C-7 (-CH₂-Cl)~45The carbon atom bonded to chlorine is deshielded.
C-2 (-CH₂-COOH)~34Carbon alpha to the carbonyl group.
C-6~32Carbon adjacent to the chlorine-bearing carbon.
C-3, C-4, C-5~24-29Carbons in the middle of the alkyl chain, typically found in this region.

Expert Insight: The chemical shift of the carbonyl carbon is a key differentiator. While ketones and aldehydes appear further downfield (180-220 ppm), the electron-donating effect of the hydroxyl group in a carboxylic acid shields the carbonyl carbon slightly, bringing its resonance upfield to the 160-180 ppm range.[6][8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a final structural confirmation.

Table 3: Expected Mass Spectrometry Data for this compound

Fragmentm/z (Mass/Charge Ratio)Interpretation
[M]⁺164/166Molecular Ion Peak . The presence of a peak at m/z 166 with ~1/3 the intensity of the m/z 164 peak is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl).[8]
[M-Cl]⁺129Loss of a chlorine radical.
[M-COOH]⁺119/121Alpha-cleavage resulting in the loss of the carboxyl group as a radical.[8][9] The isotopic pattern for chlorine should remain.
[C₄H₈Cl]⁺91/93Cleavage of the C4-C5 bond.
[C₂H₄COOH]⁺73McLafferty rearrangement, a common fragmentation pathway for carboxylic acids with a gamma-hydrogen.[10][11]

Trustworthiness through Fragmentation: The observation of the characteristic M/M+2 isotopic pattern for chlorine-containing fragments is irrefutable evidence of successful chlorination. Furthermore, predictable fragmentation patterns like the loss of the carboxyl group and the McLafferty rearrangement build a self-validating data set that confirms the entire molecular structure.[8][10]

Analytical Validation Workflow

Start Purified Product NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS H_NMR ¹H NMR Analysis NMR->H_NMR C_NMR ¹³C NMR Analysis NMR->C_NMR EI_MS EI-MS Analysis MS->EI_MS Structure_Confirmed Structure Confirmed H_NMR->Structure_Confirmed C_NMR->Structure_Confirmed EI_MS->Structure_Confirmed

Caption: Analytical workflow for structural validation.

Comparison with Alternative Synthetic Routes

The presented Grignard synthesis is robust, but other methods exist, each with distinct advantages and disadvantages.

Table 4: Comparison of Synthetic Routes for this compound

MethodStarting Material(s)AdvantagesDisadvantages
Grignard Synthesis 1-Bromo-5-chloropentane, Diethyl oxalateGood yield (~65%)[2], reliable, scalable, utilizes readily available starting materials.Requires anhydrous conditions for Grignard reaction; handling of reactive organometallic intermediates.
Cycloheptanone Oxidation CycloheptanoneReadily available cyclic ketone starting material.Can be a multi-step process involving reactive reagents like sodium metal, potentially complicating industrial application.[2]
Hydrolysis of Dichloroalkanes 1,6-Dichlorohexane, 1-ChloroheptanenitrilePatented for industrial applicability, potentially simplifying hydrolysis steps.[2]May involve harsh acidic conditions and complex purification to separate organic and aqueous layers.
Oxidation of 7-chloroheptan-1-ol 7-chloroheptan-1-olDirect oxidation to the carboxylic acid.The starting alcohol may not be as commercially available or cost-effective as the dihaloalkane.

Experimental Protocols

The following protocols are provided as a detailed guide. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound via Grignard Reagent

Materials:

  • 1-Bromo-5-chloropentane

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl oxalate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: a. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). b. Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction. c. Dissolve 1-bromo-5-chloropentane (1.0 eq) in anhydrous THF and add it dropwise via the dropping funnel to maintain a gentle reflux. d. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent, (5-chloropentyl)magnesium bromide.

  • Reaction with Diethyl Oxalate: a. Cool the Grignard solution to 0°C in an ice bath. b. Dissolve diethyl oxalate (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution, maintaining the temperature below 10°C. c. Stir the reaction mixture at room temperature for 2 hours.

  • Hydrolysis and Work-up: a. Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. b. Separate the organic layer and extract the aqueous layer three times with diethyl ether. c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: a. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Protocol 2: NMR Sample Preparation and Analysis
  • Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • For confirmation of the -COOH proton, add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The carboxylic acid proton signal should disappear.

Protocol 3: MS Sample Preparation and Analysis
  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Acquire the mass spectrum using Electron Ionization (EI) to induce fragmentation.

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Conclusion

The synthesis of this compound via a Grignard reagent is a reliable and well-documented method. This guide provides the necessary framework not just for its synthesis, but for its rigorous and unambiguous validation. By understanding the expected outcomes in ¹H NMR, ¹³C NMR, and Mass Spectrometry, and the chemical principles that dictate them, researchers can proceed with confidence in the identity and purity of their product. This self-validating approach, combining a robust synthesis with multi-faceted spectroscopic analysis, is fundamental to good scientific practice and ensures the integrity of subsequent research and development efforts.

References

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  • Google Patents. (2014, April 16). CN103724420A - Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester.
  • Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
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comparative reactivity of 7-chloroheptanoic acid vs 7-bromoheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 7-Chloroheptanoic Acid vs. 7-Bromoheptanoic Acid

Introduction

In the realm of organic synthesis, particularly in the fields of pharmaceutical development and material science, ω-haloalkanoic acids are indispensable building blocks. Their bifunctional nature, possessing both a terminal halogen and a carboxylic acid, allows for versatile and sequential chemical modifications. Among these, this compound and 7-bromoheptanoic acid are frequently employed as linkers or intermediates in the synthesis of more complex molecules.[1][2][3] The choice between a chloro or bromo derivative is not arbitrary; it is a critical decision dictated by the desired reaction kinetics and conditions. This guide provides a detailed comparison of the reactivity of these two compounds, grounded in fundamental chemical principles and supported by experimental considerations.

Theoretical Framework: The Determinants of Reactivity

The reactivity of this compound and 7-bromoheptanoic acid in nucleophilic substitution reactions is primarily governed by two interconnected factors: the strength of the carbon-halogen bond and the stability of the resulting halide ion, known as its "leaving group ability."

Carbon-Halogen (C-X) Bond Strength

For a nucleophilic substitution reaction to occur, the carbon-halogen bond must be broken.[4][5] The energy required for this cleavage is the bond dissociation energy (BDE). A lower BDE corresponds to a weaker bond, which can be broken more easily, leading to a faster reaction rate.[6][7]

The strength of the C-X bond decreases as you move down the halogen group in the periodic table (C-F > C-Cl > C-Br > C-I).[4][5][6][8] This trend is attributed to the increasing size of the halogen atom and the resulting decrease in effective orbital overlap with the carbon atom.[8][9] The C-Br bond is significantly longer and weaker than the C-Cl bond.[9][10]

Leaving Group Ability

A good leaving group is a species that can stabilize the negative charge it takes with it upon bond cleavage.[11][12][13] The fundamental principle is that weaker bases are better leaving groups .[12][13][14] This is because a weak base is the conjugate base of a strong acid, indicating its inherent stability as an anion.

When comparing the halides, the acidity of their conjugate acids increases down the group (HF < HCl < HBr < HI). Consequently, the basicity of the halide ions decreases in the same order (F⁻ > Cl⁻ > Br⁻ > I⁻). This makes the bromide ion (Br⁻) a weaker base and thus a better leaving group than the chloride ion (Cl⁻).[12][13][15] The greater stability of the bromide ion is due to its larger size, which allows the negative charge to be dispersed over a greater volume.

Direct Reactivity Comparison: Chloro vs. Bromo

Based on the principles outlined above, a clear prediction emerges: 7-bromoheptanoic acid is intrinsically more reactive than this compound in nucleophilic substitution reactions.

The reaction rate for alkyl halides in Sₙ2 reactions follows the order R-I > R-Br > R-Cl > R-F.[15][16] This is a direct consequence of the dual effects of bond strength and leaving group ability. The C-Br bond in 7-bromoheptanoic acid requires less energy to break, and the bromide ion is a more stable leaving group than the chloride ion. Therefore, reactions involving the bromo-derivative will proceed faster and often under milder conditions than the equivalent reactions with the chloro-derivative.

Quantitative Data and Experimental Considerations

The theoretical differences in reactivity are substantiated by physical data.

PropertyC-Cl Bond (in Chloroalkane)C-Br Bond (in Bromoalkane)Implication for Reactivity
Average Bond Dissociation Energy ~327 kJ/mol[17]~285 kJ/mol[17]C-Br bond is weaker and easier to break.
Average Bond Length ~1.78 Å~1.93 ÅLonger C-Br bond contributes to its lower strength.
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Bromide is a weaker base and a better leaving group.
pKa of Conjugate Acid HCl (~ -7)HBr (~ -9)HBr is a stronger acid, making Br⁻ a more stable anion.

Experimental Protocol: A Representative Nucleophilic Substitution

To illustrate the practical implications of these differences, consider the synthesis of 7-azidoheptanoic acid, a common intermediate for introducing a bioorthogonal handle via "click chemistry."

Objective: To synthesize 7-azidoheptanoic acid from a 7-haloheptanoic acid precursor.

Materials:

  • This compound OR 7-bromoheptanoic acid

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Magnesium sulfate (MgSO₄), anhydrous

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the 7-haloheptanoic acid (either this compound or 7-bromoheptanoic acid) in anhydrous DMF.

  • Nucleophile Addition: Add 1.5 equivalents of sodium azide (NaN₃) to the solution.

  • Reaction Conditions:

    • For 7-bromoheptanoic acid: Stir the mixture at 60-70 °C. The reaction is typically complete within 4-6 hours.

    • For this compound: Stir the mixture at a higher temperature, typically 90-100 °C. The reaction will require a longer duration, often 12-24 hours, to achieve a comparable yield.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with concentrated HCl to a pH of ~2.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting 7-azidoheptanoic acid can be further purified by column chromatography if necessary.

Expected Outcome & Causality: The protocol highlights the key difference: the bromo- derivative reacts faster and at a lower temperature. This is a direct result of the weaker C-Br bond and the superior leaving group ability of bromide, lowering the activation energy of the reaction.[10] For the chloro- derivative, more thermal energy is required to overcome the higher activation barrier associated with breaking the stronger C-Cl bond.

Visualizing the Reaction and Logic

G cluster_properties Fundamental Properties cluster_reactivity Resulting Reactivity cluster_conditions Practical Implications Prop_Cl This compound - Stronger C-Cl Bond - Poorer Leaving Group (Cl⁻) Reactivity_Cl Lower Reactivity - Higher Activation Energy Prop_Cl->Reactivity_Cl Prop_Br 7-Bromoheptanoic Acid - Weaker C-Br Bond - Better Leaving Group (Br⁻) Reactivity_Br Higher Reactivity - Lower Activation Energy Prop_Br->Reactivity_Br Cond_Cl Requires Harsher Conditions (Higher Temp, Longer Time) Reactivity_Cl->Cond_Cl Cond_Br Requires Milder Conditions (Lower Temp, Shorter Time) Reactivity_Br->Cond_Br

Caption: Reactivity comparison workflow.

Conclusion and Practical Recommendations

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity between this compound and 7-bromoheptanoic acid is crucial for efficient synthetic planning.

  • 7-Bromoheptanoic acid is the reagent of choice when higher reactivity is desired. It allows for faster reactions and the use of milder conditions, which is particularly important when dealing with sensitive substrates or complex molecules with multiple functional groups.

  • This compound may be considered when a slower, more controlled reaction is needed, or for economic reasons, as chloro-derivatives are often less expensive than their bromo counterparts. However, the trade-off is the need for more forcing conditions (higher temperatures and longer reaction times), which may not be compatible with all substrates.

Ultimately, the superior reactivity of 7-bromoheptanoic acid, stemming from its weaker carbon-halogen bond and the excellent leaving group ability of the bromide ion, makes it the more versatile and often preferred intermediate for nucleophilic substitution reactions in modern organic synthesis.

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  • PubMed. Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles. [Link]

  • Wiley Online Library. Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. [Link]

  • ResearchGate. Application of N-Halo Reagents in Organic Synthesis | Request PDF. [Link]

  • ResearchGate. Lewis Acid-Catalyzed Intramolecular Cyclization of 7-Alkynylcycloheptatrienes with Carbonyls: Access to 3,4-Disubstituted 2,5-Dihydropyrroles. [Link]

  • PubChem. 2-Bromo-7-chloroheptanoic acid | C7H12BrClO2 | CID 129802045. [Link]

Sources

A Comparative Guide to the Biological Activity of 7-Chloroheptanoic Acid and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of 7-chloroheptanoic acid and its structural analogs. In the landscape of drug discovery and development, halogenated fatty acids represent a compelling, yet underexplored, class of molecules. While direct comparative experimental data for simple haloheptanoic acids is not abundant in publicly available literature, this guide synthesizes established principles of medicinal chemistry and data from related compounds to present a predictive comparison. We will delve into the anticipated antimicrobial, cytotoxic, and enzyme inhibitory activities, underpinned by a discussion of the structure-activity relationships that govern these properties. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental validation of these biological activities.

Introduction: The Potential of Halogenated Fatty Acids

This compound is a seven-carbon fatty acid with a terminal chlorine atom. This simple molecule and its analogs are of significant interest to researchers for several reasons. The fatty acid backbone provides a lipid-soluble scaffold that can facilitate passage across cellular membranes, while the halogen atom introduces unique physicochemical properties that can profoundly influence biological activity. Halogenation is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds by modulating their lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2]

This guide will focus on a comparative analysis of the following analogs:

  • This compound: The parent compound.

  • 7-Bromoheptanoic Acid: An analog with a larger, more polarizable halogen.

  • 7-Fluoroheptanoic Acid: An analog with a small, highly electronegative halogen.

  • 6-Chloroheptanoic Acid: A positional isomer to investigate the impact of the halogen's location on the alkyl chain.

Structure-Activity Relationships: The "Why" Behind the Biological Activity

The biological activity of these analogs is dictated by subtle yet significant differences in their chemical structures. The choice of halogen and its position on the heptanoic acid chain are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

The Influence of the Halogen

The identity of the halogen atom (F, Cl, Br) at the 7-position has a profound impact on the molecule's properties:

  • Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The lipophilicity increases in the order of F < Cl < Br.[2] This suggests that 7-bromoheptanoic acid may exhibit greater membrane permeability compared to its chloro and fluoro counterparts.

  • Halogen Bonding: Chlorine, bromine, and iodine are capable of forming a specific type of non-covalent interaction known as a halogen bond, where the halogen acts as an electrophilic donor to a Lewis base, such as an oxygen or nitrogen atom in a protein's active site.[3][4] The strength of this interaction increases with the size and polarizability of the halogen (Cl < Br < I).[4] Fluorine, due to its high electronegativity and low polarizability, does not typically form halogen bonds.[4] The potential for halogen bonding suggests that 7-chloro- and 7-bromoheptanoic acid may exhibit specific interactions with target proteins that are unavailable to the fluoro analog.

  • Metabolic Stability: The carbon-halogen bond strength decreases from C-F to C-Br. A stronger C-F bond often imparts greater metabolic stability to a molecule, making it more resistant to degradation by metabolic enzymes.

The Significance of Halogen Position

The shift of the chlorine atom from the 7th to the 6th position is predicted to alter the molecule's biological activity profile. A halogen at the terminal (ω) position, as in this compound, is sterically less hindered than one closer to the carboxylic acid headgroup. This difference in steric hindrance can affect how the molecule interacts with the active site of an enzyme or a receptor. Furthermore, the electron-withdrawing effect of the halogen will be more pronounced on the neighboring carbons in 6-chloroheptanoic acid, which could influence its reactivity and interactions.

Comparative Analysis of Predicted Biological Activities

Based on the structure-activity relationships discussed, we can predict the relative biological activities of the this compound analogs. It is crucial to underscore that these are predictions intended to guide experimental design, and empirical validation is essential.

Antimicrobial Activity

Halogenated fatty acids have emerged as a promising class of antimicrobial agents, particularly against drug-resistant bacteria.[5] The proposed mechanism of action often involves the disruption of the bacterial cell membrane.

  • 7-Bromoheptanoic Acid: Predicted to have the highest antimicrobial activity due to its increased lipophilicity, which would facilitate its insertion into and disruption of the bacterial membrane.

  • This compound: Expected to exhibit significant antimicrobial activity, though potentially less potent than the bromo-analog.

  • 7-Fluoroheptanoic Acid: May have the lowest membrane-disrupting activity due to its lower lipophilicity. However, its increased metabolic stability could lead to sustained action.

  • 6-Chloroheptanoic Acid: The position of the chlorine may influence its interaction with specific membrane components, but it is predicted to have comparable, if not slightly reduced, activity compared to the 7-chloro analog due to potential steric hindrance.

Cytotoxic Activity

The cytotoxic potential of these analogs against cancer cell lines is of considerable interest. 7-Bromoheptanoic acid is a known building block for anticancer agents, suggesting that this structural motif can be leveraged for cancer therapy.[6][7]

  • 7-Bromoheptanoic Acid: Predicted to be the most cytotoxic, owing to its enhanced membrane permeability and potential for stronger halogen bonding with intracellular targets.

  • This compound: Expected to show moderate to good cytotoxicity.

  • 7-Fluoroheptanoic Acid: Its cytotoxicity is more difficult to predict. While less lipophilic, its potential to act as a "deceptive" substrate for enzymes due to the similar size of fluorine and hydrogen could lead to potent and specific inhibition of cellular pathways.

  • 6-Chloroheptanoic Acid: The altered position of the chlorine could lead to a different profile of cytotoxicity, potentially through interaction with a different set of cellular targets.

Enzyme Inhibition

Fatty acid analogs can act as inhibitors of various enzymes, particularly those involved in lipid metabolism, such as fatty acid synthase (FAS).

  • 7-Bromo- and this compound: These analogs are the most likely to be effective enzyme inhibitors, especially if the enzyme's active site has a pocket that can accommodate the halogen and potentially form a halogen bond.

  • 7-Fluoroheptanoic Acid: The high electronegativity of fluorine can significantly alter the electronic properties of the molecule, potentially making it a potent mechanism-based inhibitor for certain enzymes.

  • 6-Chloroheptanoic Acid: The proximity of the chlorine to the carboxylic acid could influence its binding to the active site of enzymes that recognize the carboxylate group, potentially leading to a different inhibitory profile compared to the 7-chloro analog.

Comparative Data Summary

The following table summarizes the predicted biological activities and key physicochemical properties of this compound and its analogs. The activity levels are presented as a qualitative prediction to guide further research.

CompoundPredicted Antimicrobial ActivityPredicted CytotoxicityPredicted Enzyme InhibitionKey Physicochemical Properties
This compound ModerateModerateModerateGood balance of lipophilicity and reactivity.
7-Bromoheptanoic Acid HighHighHighHighest lipophilicity; potential for strong halogen bonding.
7-Fluoroheptanoic Acid Low to ModerateModeratePotentially High (Mechanism-based)Highest C-X bond strength; metabolically stable.
6-Chloroheptanoic Acid ModerateModerateModerateAltered steric and electronic profile compared to 7-chloro isomer.

Experimental Protocols

To empirically validate the predicted biological activities, the following detailed protocols are provided. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure the reliability of the results.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol utilizes the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each analog in DMSO. Create a series of two-fold dilutions of each compound in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol 3: Fatty Acid Synthase (FAS) Inhibition Assay

This spectrophotometric assay measures the activity of FAS by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • Purified fatty acid synthase (FAS) enzyme

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0, containing DTT and EDTA)

  • Substrates: Acetyl-CoA, Malonyl-CoA, NADPH

  • Test compounds dissolved in DMSO

  • UV-transparent 96-well plate

  • Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, FAS enzyme, acetyl-CoA, and NADPH.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding malonyl-CoA to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the IC50 value of the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for Fatty Acid Synthase (FAS) Inhibition Assay.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the potential biological activities of this compound and its bromo, fluoro, and positional analogs. Based on established structure-activity relationships, it is predicted that the nature and position of the halogen atom will significantly modulate their antimicrobial, cytotoxic, and enzyme inhibitory properties. The 7-bromo analog is anticipated to be the most potent in membrane-disrupting and cytotoxic activities, while the 7-fluoro analog may offer advantages in terms of metabolic stability and potential for mechanism-based enzyme inhibition.

The detailed experimental protocols provided herein offer a robust starting point for researchers to empirically test these predictions and elucidate the precise mechanisms of action. Future research should focus on the synthesis and systematic biological evaluation of these and other haloheptanoic acid analogs to build a comprehensive SAR dataset. Such studies will be invaluable for the rational design of novel therapeutics based on this versatile chemical scaffold.

References

A Comparative Spectroscopic Guide to 7-Chloroheptanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural nuances of molecules is paramount. This guide provides an in-depth spectroscopic comparison of 7-chloroheptanoic acid and its primary derivatives: methyl 7-chloroheptanoate, 7-chloroheptanamide, and 7-chloroheptanoyl chloride. By examining their signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can elucidate the subtle yet significant electronic and structural changes imparted by the modification of the carboxylic acid functional group.

Introduction to this compound

This compound is a halogenated fatty acid characterized by a seven-carbon chain with a terminal chlorine atom and a carboxylic acid group. This bifunctional nature makes it a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. The presence of the chlorine atom introduces a site for nucleophilic substitution, while the carboxylic acid moiety allows for a variety of derivatization reactions. Understanding the spectroscopic properties of this parent molecule is the first step in differentiating it from its derivatives.

Comparative Spectroscopic Analysis

The transformation of the carboxylic acid group into an ester, amide, or acyl chloride induces distinct changes in the molecule's electron distribution and bond vibrations. These alterations are readily observable in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon environments within a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei.

The ¹H NMR spectra of this compound and its derivatives are dominated by signals from the aliphatic chain protons. However, the key differentiators lie in the signals of the protons alpha to the carbonyl group and the absence or presence of characteristic protons from the functional group itself.

Key ¹H NMR Features:

Compound -OH (acid) / -OCH₃ (ester) / -NH₂ (amide) α-CH₂ (to C=O) -CH₂Cl
This compound ~10-12 ppm (broad singlet)~2.35 ppm (triplet)~3.54 ppm (triplet)
Methyl 7-chloroheptanoate ~3.67 ppm (singlet, 3H)~2.30 ppm (triplet)~3.53 ppm (triplet)
7-Chloroheptanamide ~5.5-7.5 ppm (broad singlets, 2H)~2.20 ppm (triplet)~3.53 ppm (triplet)
7-Chloroheptanoyl Chloride N/A~2.89 ppm (triplet)~3.55 ppm (triplet)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The most striking difference is the disappearance of the very downfield and broad carboxylic acid proton signal (~10-12 ppm) upon derivatization.[1] The methyl ester shows a characteristic singlet for the methoxy protons at around 3.67 ppm. The amide protons appear as broad signals in the midfield region. The protons alpha to the carbonyl group are deshielded, with the acyl chloride showing the most downfield shift (~2.89 ppm) due to the strong electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon.

The ¹³C NMR spectra reveal the chemical environment of each carbon atom. The carbonyl carbon is particularly sensitive to the nature of the attached heteroatom.

Key ¹³C NMR Features:

Compound C=O -OCH₃ (ester) α-C (to C=O) -CH₂Cl
This compound ~179 ppmN/A~34 ppm~45 ppm
Methyl 7-chloroheptanoate ~174 ppm~51 ppm~34 ppm~45 ppm
7-Chloroheptanamide ~175 ppmN/A~36 ppm~45 ppm
7-Chloroheptanoyl Chloride ~173 ppmN/A~47 ppm~45 ppm

Note: Chemical shifts are approximate and can vary based on solvent.

The carbonyl carbon of the parent acid resonates at approximately 179 ppm. This signal shifts upfield in the ester (~174 ppm) and amide (~175 ppm). The acyl chloride's carbonyl carbon also appears in this region.[2] The α-carbon of the acyl chloride is significantly shifted downfield (~47 ppm) compared to the acid, ester, and amide, reflecting the strong deshielding effect of the adjacent acyl chloride group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The carbonyl (C=O) stretching vibration is a key diagnostic peak.

Key IR Absorption Bands (cm⁻¹):

Compound O-H Stretch (Acid) C=O Stretch N-H Stretch (Amide) C-O Stretch (Ester) C-Cl Stretch (Acyl Chloride)
This compound 2500-3300 (very broad)~1710N/AN/AN/A
Methyl 7-chloroheptanoate N/A~1740N/A~1245 and ~1170N/A
7-Chloroheptanamide N/A~1650~3350 and ~3180 (two bands)N/AN/A
7-Chloroheptanoyl Chloride N/A~1800N/AN/A~950

The broad O-H stretch of the carboxylic acid is a defining feature that disappears upon derivatization. The C=O stretching frequency is highly diagnostic: the acyl chloride exhibits the highest frequency (~1800 cm⁻¹) due to the inductive effect of the chlorine atom.[3] The ester carbonyl is found at a higher frequency (~1740 cm⁻¹) than the carboxylic acid (~1710 cm⁻¹), while the amide carbonyl is at the lowest frequency (~1650 cm⁻¹) due to resonance delocalization of the nitrogen lone pair. Primary amides also show two characteristic N-H stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure.

Key Mass Spectrometry Features:

Compound Molecular Ion (M⁺) Key Fragments (m/z)
This compound 164/166128/130 ([M-HCl]⁺), 119 ([M-COOH]⁺), 45 ([COOH]⁺)
Methyl 7-chloroheptanoate 178/180147/149 ([M-OCH₃]⁺), 142/144 ([M-HCl]⁺), 59 ([COOCH₃]⁺)
7-Chloroheptanamide 163/165128/130 ([M-NH₂-H]⁺), 44 ([CONH₂]⁺)
7-Chloroheptanoyl Chloride 178/180143 ([M-Cl]⁺), 111/113 ([C₅H₁₀Cl]⁺)

Note: The presence of chlorine results in an isotopic pattern for chlorine-containing fragments (M+2 peak with approximately one-third the intensity of the M peak).

The molecular ion peak confirms the molecular weight of each compound. The fragmentation patterns are distinct. For example, this compound may show a loss of a carboxyl group (45 u).[4] Methyl 7-chloroheptanoate can lose a methoxy group (31 u). Amides often exhibit a prominent peak at m/z 44 corresponding to the [CONH₂]⁺ fragment.[4] Acyl chlorides readily lose the chlorine atom to form a stable acylium ion.[5]

Experimental Protocols

To ensure the reliability and reproducibility of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more, depending on concentration

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

Causality Behind Experimental Choices: CDCl₃ is a common solvent for these compounds due to its good dissolving power and minimal interference in the ¹H NMR spectrum. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, allowing for accurate comparison of chemical shifts across different experiments and instruments. A higher field spectrometer (≥400 MHz) provides better signal dispersion, which is crucial for resolving the complex multiplets of the aliphatic chain.

FT-IR Spectroscopy Protocol (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Application: Place a small drop of the liquid sample (or a small amount of the solid sample) directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Causality Behind Experimental Choices: The ATR technique is ideal for these compounds as it requires minimal sample preparation and is suitable for both liquids and solids.[5] Recording a background spectrum is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, ensuring that the resulting spectrum is solely from the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (for Methyl Ester)
  • Sample Preparation: Dilute the methyl 7-chloroheptanoate sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Causality Behind Experimental Choices: GC-MS is well-suited for the analysis of the relatively volatile methyl ester. A non-polar column separates compounds based on their boiling points. Electron ionization at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared to library spectra for identification.

Visualizing Structural Relationships and Workflows

Molecular Structures

cluster_0 This compound cluster_1 Derivatives Acid Cl-(CH₂)₆-COOH Ester Cl-(CH₂)₆-COOCH₃ Acid->Ester CH₃OH, H⁺ Amide Cl-(CH₂)₆-CONH₂ Acid->Amide 1. SOCl₂ 2. NH₃ AcylChloride Cl-(CH₂)₆-COCl Acid->AcylChloride SOCl₂

Caption: Synthetic pathways from this compound to its derivatives.

Experimental Workflow: NMR Analysis

Sample Sample (5-10 mg) NMR_Tube Prepare NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube Spectrometer Acquire Spectrum (¹H and ¹³C) NMR_Tube->Spectrometer Processing Data Processing (Fourier Transform, Phase Correction) Spectrometer->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis

Sources

A Comparative Guide to LC-MS/MS Method Validation for 7-Chloroheptanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for the robust quantification of 7-Chloroheptanoic acid in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals seeking to establish a validated bioanalytical method compliant with regulatory standards.

The analysis of short-chain fatty acids (SCFAs) and their derivatives, such as this compound, in biological matrices presents a unique set of analytical challenges.[1][2] These molecules are often characterized by high polarity and volatility, and low molecular weight, which can lead to poor retention on conventional reversed-phase chromatographic columns and inefficient ionization by electrospray ionization (ESI).[3][4] This guide will explore two primary strategies to overcome these challenges: a direct injection method and a method employing chemical derivatization.

The Analytical Challenge: this compound

This compound (C₇H₁₃ClO₂) is a halogenated carboxylic acid.[5][6][7][8] Its structure consists of a seven-carbon aliphatic chain with a terminal carboxylic acid group and a chlorine atom at the opposing end.[5][6] The presence of the carboxylic acid functional group makes it amenable to negative ion mode mass spectrometry; however, its relatively small size and polar nature can result in inadequate retention on C18 columns and potential interference from endogenous plasma components.

Methodological Approaches: A Head-to-Head Comparison

Two primary approaches for the LC-MS/MS analysis of this compound in plasma are presented and compared:

  • Method A: Direct Analysis following Protein Precipitation. This method offers simplicity and high throughput.

  • Method B: Analysis following Derivatization. This approach aims to enhance chromatographic retention and ionization efficiency.[3][4][9][10]

FeatureMethod A: Direct AnalysisMethod B: DerivatizationRationale & Insights
Sample Preparation Protein Precipitation (PPT)Protein Precipitation followed by DerivatizationPPT is a straightforward and common technique for removing proteins from plasma samples.[1][11] Method B adds a derivatization step to improve the analytical characteristics of the analyte.
Chromatography Reversed-Phase (C18) with high aqueous mobile phaseReversed-Phase (C18) with a higher organic mobile phase gradientDirect analysis of polar compounds like this compound often requires a highly aqueous mobile phase for retention, which can be challenging for ESI-MS. Derivatization increases the hydrophobicity of the analyte, allowing for better retention and separation with more organic-rich mobile phases.
Ionization Negative Ion Electrospray (ESI-)Positive Ion Electrospray (ESI+)While the native carboxylic acid is readily analyzed in negative mode, derivatization with a reagent containing a permanently charged or easily protonated moiety allows for more sensitive and specific detection in the positive ion mode.[3]
Sensitivity ModerateHighDerivatization can significantly enhance the ionization efficiency of carboxylic acids, leading to lower limits of detection (LOD) and quantification (LOQ).[12]
Throughput HighModerateThe additional derivatization step in Method B increases the sample preparation time, thereby reducing overall throughput compared to the direct analysis approach.
Method Development SimplerMore ComplexThe derivatization reaction requires optimization of reagent concentration, reaction time, and temperature.
Cost LowerHigherThe cost of derivatization reagents and potentially longer instrument run times contribute to a higher cost per sample for Method B.

Experimental Protocols

Method A: Direct Analysis via Protein Precipitation

This protocol outlines a direct injection method following a simple protein precipitation step.

Step 1: Sample Preparation

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d4).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Step 2: LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-30% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: ESI-

  • MRM Transitions:

    • This compound: Q1 163.1 -> Q3 127.1

    • This compound-d4 (IS): Q1 167.1 -> Q3 131.1

Method B: Analysis via Derivatization with 2-picolylamine (PA)

This protocol utilizes a derivatization step with 2-picolylamine to enhance sensitivity and chromatographic performance.[12]

Step 1: Sample Preparation & Derivatization

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d4).

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of a solution containing 10 mg/mL 2-picolylamine and 15 mg/mL EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in 10% aqueous pyridine.[13][14]

  • Incubate at 60°C for 30 minutes.

  • Add 50 µL of 0.1% formic acid in water to stop the reaction.

  • Transfer to a vial for LC-MS/MS analysis.

Step 2: LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20-80% B over 5 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 2 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: ESI+

  • MRM Transitions:

    • This compound-PA derivative: Q1 255.1 -> Q3 93.1

    • This compound-d4-PA derivative (IS): Q1 259.1 -> Q3 93.1

Visualizing the Workflows

G Figure 1: Experimental Workflow Comparison cluster_A Method A: Direct Analysis cluster_B Method B: Derivatization A1 Plasma Sample A2 Protein Precipitation (Acetonitrile + IS) A1->A2 A3 Centrifugation A2->A3 A4 Supernatant Transfer A3->A4 A5 LC-MS/MS Analysis (ESI-) A4->A5 B1 Plasma Sample B2 Protein Precipitation (Acetonitrile + IS) B1->B2 B3 Centrifugation B2->B3 B4 Evaporation B3->B4 B5 Derivatization with 2-PA B4->B5 B6 LC-MS/MS Analysis (ESI+) B5->B6

Caption: A comparison of the experimental workflows for direct analysis versus derivatization.

G Figure 2: Derivatization Reaction cluster_reaction This compound 7-Chloroheptanoic acid plus1 + This compound->plus1 2-Picolylamine 2-Picolylamine plus1->2-Picolylamine arrow -> EDC, Pyridine 2-Picolylamine->arrow Derivative Amide Derivative (Enhanced MS Response) arrow->Derivative

Caption: The derivatization of this compound with 2-picolylamine.

Bioanalytical Method Validation: A Regulatory Perspective

A robust bioanalytical method must be validated to ensure its reliability for the intended application.[15][16][17] The validation process should adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[15][16][18][19]

The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterPurposeTypical Acceptance Criteria (Chromatographic Assays)
Selectivity To ensure that the method can differentiate the analyte and internal standard from endogenous matrix components.No significant interfering peaks at the retention times of the analyte and IS in at least six independent sources of blank matrix.[20]
Calibration Curve To demonstrate the relationship between the instrument response and the concentration of the analyte.At least 75% of non-zero standards should be within ±15% of their nominal value (±20% for the LLOQ). A correlation coefficient (r²) of ≥0.99 is generally expected.[20]
Accuracy & Precision To determine the closeness of the measured concentrations to the nominal values and the degree of scatter in the data.For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal values, and the precision (CV%) should not exceed 15%. For the LLOQ, these limits are ±20%.[21][22]
Matrix Effect To assess the influence of co-eluting matrix components on the ionization of the analyte and IS.The CV of the matrix factor (analyte peak response in the presence of matrix / analyte peak response in neat solution) across different sources of matrix should be ≤15%.
Recovery To evaluate the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible across the concentration range. While not strictly defined by all guidelines, a consistent recovery is crucial.[17]
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and processing).Analyte stability is assessed under various conditions (freeze-thaw, bench-top, long-term storage). The mean concentration of stability samples should be within ±15% of the nominal concentration.[23]

Conclusion and Recommendations

The choice between a direct analysis and a derivatization-based method for this compound in plasma depends on the specific requirements of the study.

  • Method A (Direct Analysis) is recommended for applications where high throughput is critical and the required sensitivity is within the mid-to-high ng/mL range. Its simplicity reduces the potential for sample preparation errors.

  • Method B (Derivatization) is the preferred approach when high sensitivity (low ng/mL to pg/mL) is necessary. The enhanced chromatographic retention and ionization efficiency provided by derivatization lead to a more robust and reliable assay, particularly for clinical studies requiring low quantification limits.

Regardless of the chosen method, a comprehensive validation according to regulatory guidelines is mandatory to ensure the integrity and reliability of the generated data in support of drug development and clinical research.[18][19][24]

References

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC - NIH. (n.d.). National Institutes of Health.
  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed. (2017). National Center for Biotechnology Information.
  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (n.d.). ResearchGate.
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). National Center for Biotechnology Information.
  • This compound | 821-57-8. (n.d.). Benchchem.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. (2019). National Center for Biotechnology Information.
  • Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. (2023, August 16). protocols.io.
  • Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. (n.d.). Frontiers.
  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry | Request PDF. (2025, August 7). ResearchGate.
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  • Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. (2023, December 14). protocols.io.
  • Heptanoic acid, 7-chloro- | C7H13ClO2 | CID 13188. (n.d.). PubChem.
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  • CAS 821-57-8 this compound. (n.d.). Alfa Chemistry.
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  • This compound | 821-57-8. (n.d.). ChemicalBook.
  • This compound (C7H13ClO2). (n.d.). PubChemLite.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration.
  • ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency.
  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. (2025, June 16). National Institutes of Health.
  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (n.d.). Agilent.
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed. (2021). National Center for Biotechnology Information.
  • Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. (2024, May 1). MDPI.
  • Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part II–Operations. (2022, September 1). KoreaMed Synapse.

Sources

A Researcher's Guide to Assessing the Purity of Commercially Available 7-Chloroheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comprehensive framework for evaluating the purity of commercially available 7-Chloroheptanoic acid, a key intermediate in various synthetic pathways.[1] We will delve into the common impurities, compare the most effective analytical techniques, and provide detailed experimental protocols to ensure the integrity of your research and development endeavors.

The Critical Role of Purity in Research and Drug Development

This compound (CAS 821-57-8) is a halogenated fatty acid derivative utilized as a building block in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its reactivity, primarily centered around the carboxylic acid and the terminal chlorine atom, makes it a versatile intermediate.[2] However, the presence of impurities can significantly impact reaction yields, introduce unwanted byproducts, and compromise the safety and efficacy of the final drug product. Therefore, rigorous purity assessment is not merely a quality control measure but a fundamental aspect of scientific validity.

Potential Impurities: A Look into the Synthesis of this compound

Understanding the potential impurities in commercially available this compound requires insight into its synthetic origins. Common routes involve the chloroacetylation of heptanoic acid derivatives or the carboxylation of 7-chloroheptene intermediates.[2] These processes can lead to several types of impurities:

  • Unreacted Starting Materials: Residual heptanoic acid or other precursors.

  • Isomeric Impurities: Positional isomers where the chlorine atom is not at the 7-position, such as 2-chloroheptanoic acid.[3]

  • Byproducts of Side Reactions: Dimerization products or compounds resulting from incomplete reactions.

  • Solvent Residues: Trace amounts of solvents used during synthesis and purification, such as toluene or dichloromethane.[2]

A Multi-Pronged Approach to Purity Assessment

A single analytical technique is often insufficient to provide a complete purity profile. A combination of chromatographic and spectroscopic methods is recommended for a thorough evaluation.

Workflow for Purity Assessment of this compound

G cluster_0 Initial Screening cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Confirmation & Identification cluster_3 Assay of Carboxylic Acid Content Sample Sample TLC Thin-Layer Chromatography (TLC) Sample->TLC Quick check for gross impurities Titration Acid-Base Titration Sample->Titration Determine total acidity HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Primary quantitative analysis GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) TLC->GC_MS Analysis of volatile impurities & derivatized acid NMR Nuclear Magnetic Resonance (NMR) HPLC->NMR Confirm structure of main peak & identify impurities Result Result HPLC->Result MS Mass Spectrometry (MS from GC-MS/LC-MS) GC_MS->MS Identify separated components GC_MS->Result NMR->Result Titration->Result

Caption: A comprehensive workflow for the purity assessment of this compound.

In-Depth Analysis: Techniques and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantitative purity analysis of non-volatile compounds like this compound.[4][5] A reversed-phase method is typically employed.

Principle: The sample is dissolved in a mobile phase and passed through a column packed with a non-polar stationary phase. Separation is achieved based on the differential partitioning of the analyte and impurities between the mobile and stationary phases.

Experimental Protocol:

  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the initial mobile phase composition to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.[7]

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Data Interpretation: The area of each peak in the chromatogram is proportional to the concentration of the corresponding component. The purity is expressed as a percentage of the main peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For carboxylic acids, derivatization is often necessary to increase volatility.[2][8]

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.

Experimental Protocol:

  • Derivatization (Esterification):

    • To a solution of 10 mg of this compound in 1 mL of methanol, add 2-3 drops of concentrated sulfuric acid.

    • Reflux the mixture for 1-2 hours.

    • After cooling, add 2 mL of water and extract the methyl ester with 2 mL of dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS System:

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Injector Temperature: 250°C.

    • MS Detector: Scan range of m/z 40-400.

  • Analysis:

    • Inject 1 µL of the derivatized sample.

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

Data Interpretation: The retention time helps in separating components, and the mass spectrum provides a fingerprint for identification. The relative peak areas can be used for semi-quantitative analysis of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation and can provide quantitative information with the use of an internal standard.

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is sensitive to its local electronic environment, providing detailed information about the molecular structure.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[9]

    • Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.

  • NMR Spectrometer:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field instrument.

  • Analysis:

    • Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals of the analyte peaks to the integral of the internal standard peak allows for quantification.

    • Analyze the chemical shifts and coupling patterns to confirm the structure and identify any impurities.[10]

Expected ¹H NMR Signals (in CDCl₃):

  • ~3.5 ppm (triplet): -CH₂-Cl

  • ~2.3 ppm (triplet): -CH₂-COOH

  • ~1.3-1.8 ppm (multiplets): -(CH₂)₄-

Data Interpretation: The presence of unexpected signals may indicate impurities. The integration of these signals relative to the main compound can provide a quantitative estimate of their levels.

Titration

Acid-base titration is a classic and reliable method for determining the total carboxylic acid content.

Principle: The carboxylic acid is neutralized by a standard solution of a strong base, and the endpoint is determined using a pH indicator or a pH meter.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100-200 mg of this compound and dissolve it in 50 mL of a suitable solvent (e.g., a mixture of water and ethanol).

  • Titration:

    • Add a few drops of phenolphthalein indicator.

    • Titrate with a standardized 0.1 M sodium hydroxide (NaOH) solution until a persistent pink color is observed.

  • Calculation:

    • Purity (%) = (V × M × MW) / (W × 10)

      • V = Volume of NaOH solution used (mL)

      • M = Molarity of NaOH solution (mol/L)

      • MW = Molecular weight of this compound (164.63 g/mol )[11]

      • W = Weight of the sample (mg)

Data Interpretation: This method provides the overall assay of the carboxylic acid functionality but does not distinguish between this compound and other acidic impurities.

Comparative Data Summary

The following table presents hypothetical data from the analysis of three different commercial batches of this compound, illustrating how the results from different techniques can be integrated.

Analytical MethodBatch ABatch BBatch C
HPLC (Area %) 99.2%98.5%99.8%
GC-MS (Identified Impurities) Unreacted Heptanoic Acid (0.3%), Dichloromethane (0.1%)6-Chloroheptanoic Acid (0.8%), Toluene (0.2%)Below detection limit
¹H NMR (vs. Internal Standard) 99.1%98.3%>99.5%
Titration (Assay) 99.5%99.0%100.1%
Overall Purity Assessment High purity, minor volatile impuritiesLower purity with isomeric impurityVery high purity

Best Practices for Vendor Selection and Handling

  • Request a Certificate of Analysis (CoA): Always request a CoA from the vendor that specifies the purity and the analytical methods used.

  • Perform In-house Verification: Do not solely rely on the vendor's CoA. Perform at least one or two of the described analytical tests to verify the purity.

  • Proper Storage: Store this compound in a cool, dry, and well-ventilated place away from heat and incompatible substances.[1]

Conclusion

A rigorous and multi-faceted approach to purity assessment is crucial when working with this compound. By combining the strengths of HPLC, GC-MS, NMR, and titration, researchers can gain a comprehensive understanding of the purity of their starting material, thereby ensuring the reliability and reproducibility of their scientific outcomes. This guide provides the necessary framework and experimental details to empower researchers to make informed decisions about the quality of their chemical reagents.

References

  • Fujiwara, T., Inoue, R., Ohtawa, T., & Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836.
  • Industrial Chemicals. (n.d.). This compound 96%. Retrieved from [Link]

  • SpectraBase. (n.d.). Heptanoic acid, 7-chloro-7-oxo, ethyl ester. Retrieved from [Link]

  • Fujiwara, T., Inoue, R., Ohtawa, T., & Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry.
  • Miljanić, O. Š., & Bunz, U. H. F. (2013). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Journal of Visualized Experiments, (78), 50630.
  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization and gas chromatography-mass spectrometry.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • LookChem. (n.d.). Heptanoic acid, 7-chloro-. Retrieved from [Link]

  • NIST. (n.d.). Heptanoic acid, 7-chloro-. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000666). Retrieved from [Link]

  • PubChem. (n.d.). Heptanoic acid, 7-chloro-. Retrieved from [Link]

  • Shimadzu. (n.d.). Introduction to HPLC. Retrieved from [Link]

  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0261397). Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (n.d.). Supplementary Information Example 1H NMR spectra and peak assignment for each carbonyl compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability-indicating high-performance liquid chromatographic assay and analysis of decomposition products of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-chloroheptanoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 7-Chloroheptanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, 7-chloroheptanoic acid serves as a versatile building block. Its bifunctional nature, featuring a terminal carboxylic acid and a primary alkyl chloride, allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The selection of a synthetic route to this compound is a critical decision in any process development, governed by factors such as raw material cost, scalability, yield, purity, and environmental impact.

This guide provides a comparative analysis of established synthetic routes to this compound, offering an in-depth look at the underlying chemistry, experimental protocols, and process considerations. The insights presented herein are grounded in established literature and aim to equip researchers and process chemists with the necessary information to make informed decisions for their specific applications.

Ring-Opening of Cycloheptanone

One of the most direct and historically significant routes to this compound involves the oxidative cleavage of cycloheptanone. This approach, while conceptually straightforward, presents challenges in achieving high selectivity and yield.

Beckmann Rearrangement followed by Hydrolysis and Chlorination

A classical approach involves the Beckmann rearrangement of cycloheptanone oxime to form caprolactam. The subsequent hydrolysis of caprolactam yields 6-aminohexanoic acid, which can then be converted to the corresponding 6-hydroxyhexanoic acid via diazotization. Finally, a chlorination reaction, often employing thionyl chloride or a similar reagent, furnishes the desired this compound. While this multi-step process is well-documented, it suffers from the use of hazardous reagents and can be labor-intensive.

Baeyer-Villiger Oxidation of Cycloheptanone

The Baeyer-Villiger oxidation of cycloheptanone offers a more direct pathway to a lactone intermediate, which can then be opened to a halo-acid.

Mechanism: The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone, forming a lactone. This reaction is typically catalyzed by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The subsequent ring-opening of the resulting caprolactone with a chloride source, often hydrochloric acid, yields this compound.

Experimental Protocol: Baeyer-Villiger Oxidation of Cycloheptanone and Ring-Opening

  • Step 1: Oxidation. To a solution of cycloheptanone (1.0 eq) in a suitable solvent such as dichloromethane, add m-CPBA (1.1 eq) portion-wise at 0 °C.

  • Step 2: Reaction Monitoring. Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Step 3: Work-up. Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxy acid. Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Step 4: Ring-Opening. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude caprolactone. Treat the crude lactone with concentrated hydrochloric acid and heat the mixture to reflux.

  • Step 5: Purification. After cooling, extract the product with a suitable organic solvent. The combined organic extracts are then washed, dried, and concentrated. The final product is purified by vacuum distillation or recrystallization.

Causality of Experimental Choices: The use of m-CPBA is common due to its commercial availability and relatively good stability. The initial low temperature helps to control the exothermicity of the oxidation. The aqueous work-up is crucial to remove unreacted reagents and byproducts. The final purification step is essential to obtain this compound of high purity.

Oxidation of 7-Chloroheptan-1-ol

A more convergent and often higher-yielding approach involves the selective oxidation of 7-chloroheptan-1-ol. This method benefits from the commercial availability of the starting material and the wide array of oxidation reagents available to the modern chemist.

Jones Oxidation

A classic and potent method for oxidizing primary alcohols to carboxylic acids is the Jones oxidation.[1] This reaction utilizes a solution of chromium trioxide in aqueous sulfuric acid, known as the Jones reagent.[1]

Mechanism: The primary alcohol attacks the chromium trioxide, forming a chromate ester. Subsequent elimination, facilitated by a base (water), generates an aldehyde. Under the aqueous acidic conditions, the aldehyde is hydrated to a gem-diol, which is then further oxidized by the Jones reagent to the carboxylic acid.[2]

Experimental Protocol: Jones Oxidation of 7-Chloroheptan-1-ol

  • Step 1: Reagent Preparation. Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid, then cautiously diluting with water while cooling in an ice bath.

  • Step 2: Reaction Setup. Dissolve 7-chloroheptan-1-ol (1.0 eq) in acetone and cool the solution in an ice bath.

  • Step 3: Oxidation. Add the Jones reagent dropwise to the stirred solution of the alcohol. The reaction is exothermic and the color of the mixture will change from orange to green, indicating the reduction of Cr(VI) to Cr(III).[3]

  • Step 4: Quenching and Work-up. After the addition is complete and the reaction is stirred for a designated time, quench the excess oxidant by adding isopropanol until the green color persists.

  • Step 5: Extraction and Purification. Remove the acetone under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound. Purify by vacuum distillation or recrystallization.

Trustworthiness of the Protocol: The distinct color change provides a reliable visual endpoint for the reaction. Monitoring by TLC can further confirm the consumption of the starting material. The isopropanol quench is a standard and effective method for safely neutralizing the powerful oxidizing agent.

TEMPO-Catalyzed Oxidation

For a greener and more selective alternative to chromium-based oxidants, (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO)-catalyzed oxidation has gained significant traction.[4] This method typically employs a catalytic amount of TEMPO with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[4]

Mechanism: The active oxidizing species is the N-oxoammonium ion, which is generated in situ from TEMPO by the co-oxidant. This species selectively oxidizes the primary alcohol to an aldehyde. Under appropriate conditions, the aldehyde can be further oxidized to the carboxylic acid.

Experimental Protocol: TEMPO-Catalyzed Oxidation of 7-Chloroheptan-1-ol

  • Step 1: Reaction Setup. In a flask equipped with a stirrer, dissolve 7-chloroheptan-1-ol (1.0 eq), TEMPO (catalytic amount, e.g., 1-5 mol%), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic solvent system, such as dichloromethane and water.

  • Step 2: Oxidation. Cool the mixture in an ice bath and add an aqueous solution of sodium hypochlorite (bleach) dropwise, maintaining the temperature below a certain threshold.

  • Step 3: Reaction Monitoring. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Step 4: Work-up. Separate the organic layer, and extract the aqueous layer with fresh solvent.

  • Step 5: Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Authoritative Grounding: The use of TEMPO as a catalyst for alcohol oxidation is a well-established and widely published method in organic synthesis, valued for its high selectivity and milder reaction conditions compared to many classical oxidation methods.[5]

Grignard Reaction with Carbon Dioxide

A fundamentally different approach involves the construction of the carbon skeleton through a Grignard reaction. This method is particularly useful when starting from a shorter-chain haloalkane.

Synthesis from 1,6-Dichlorohexane

Mechanism: 1,6-dichlorohexane can be selectively converted to the corresponding Grignard reagent, 6-chlorohexylmagnesium chloride, by reaction with magnesium metal. This Grignard reagent is then carboxylated by bubbling carbon dioxide gas through the solution or by pouring the Grignard solution over dry ice. Acidic work-up then yields the desired this compound.

Experimental Protocol: Grignard Reaction of 1,6-Dichlorohexane

  • Step 1: Grignard Reagent Formation. In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 1,6-dichlorohexane (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium. The reaction is typically initiated with gentle heating.

  • Step 2: Carboxylation. Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture in an ice-salt bath. Bubble dry carbon dioxide gas through the solution for an extended period, or carefully pour the Grignard solution onto an excess of crushed dry ice.

  • Step 3: Work-up. After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous hydrochloric acid.

  • Step 4: Extraction and Purification. Separate the organic layer and extract the aqueous layer with fresh ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by vacuum distillation.

Causality and Expertise: The use of an inert atmosphere is critical to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture. The initiation with iodine helps to activate the magnesium surface. The slow addition of the dichloroalkane is necessary to control the exothermic reaction and to favor the formation of the mono-Grignard reagent.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Material Key Reagents Advantages Disadvantages Typical Yield
Baeyer-Villiger Oxidation Cycloheptanonem-CPBA, HClDirect route from a common starting material.Use of potentially explosive peroxy acids; can have moderate yields.40-60%
Jones Oxidation 7-Chloroheptan-1-olCrO₃, H₂SO₄, AcetoneHigh yielding, relatively inexpensive reagents.[1]Use of carcinogenic Cr(VI) compounds, harsh acidic conditions, significant waste generation.[1]70-90%
TEMPO-Catalyzed Oxidation 7-Chloroheptan-1-olTEMPO, NaOClMilder reaction conditions, environmentally friendlier, high selectivity.[4]Higher initial cost of catalyst, may require careful optimization.75-95%
Grignard Reaction 1,6-DichlorohexaneMg, CO₂Builds the carbon skeleton, good for isotopic labeling.Requires strictly anhydrous conditions, potential for Wurtz coupling byproducts.50-70%

Visualization of Synthetic Workflows

Jones Oxidation Workflow

Jones_Oxidation cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification Jones_Reagent Prepare Jones Reagent (CrO₃ in H₂SO₄/H₂O) Oxidation Add Jones Reagent (0°C to RT) Start 7-Chloroheptan-1-ol in Acetone Start->Oxidation Quench Quench with Isopropanol Oxidation->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Vacuum Distillation or Recrystallization Extraction->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound via Jones oxidation.

TEMPO-Catalyzed Oxidation Workflow

TEMPO_Oxidation cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Purification Reactants 7-Chloroheptan-1-ol, TEMPO, Phase-Transfer Catalyst in CH₂Cl₂/H₂O Oxidant_Addition Add NaOCl Solution (0°C) Reactants->Oxidant_Addition Monitoring Monitor by TLC/GC Oxidant_Addition->Monitoring Separation Separate Layers Monitoring->Separation Extraction Extract Aqueous Layer Separation->Extraction Purification Column Chromatography or Distillation Extraction->Purification Product Pure this compound Purification->Product

Caption: Workflow for the TEMPO-catalyzed synthesis of this compound.

Conclusion

The choice of a synthetic route to this compound is a multifaceted decision that requires careful consideration of various factors. For large-scale production where cost and yield are paramount, the Jones oxidation of 7-chloroheptan-1-ol remains a viable, albeit environmentally challenging, option. For applications demanding milder conditions and a greener footprint, the TEMPO-catalyzed oxidation presents an excellent alternative. The Grignard route offers a distinct advantage for specific applications such as isotopic labeling. Ultimately, the optimal synthetic strategy will depend on the specific requirements of the research or manufacturing campaign.

References

  • Westin, J. Oxidation of Alcohols - Organic Chemistry. [Link]

  • Clark, J. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]

  • The Oxidation of Alcohols. (2017, May 2). ChemistryViews. [Link]

  • Oxidation of Primary Alcohols to Carboxylic Acids. (n.d.). ACS Green Chemistry Institute. [Link]

  • Jones oxidation. (n.d.). In Wikipedia. Retrieved December 10, 2023, from [Link]

  • Jones Oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Heptanoic acid, 7-chloro-. (n.d.). LookChem. [Link]

  • Jones oxidation. (2019, July 11). Sciencemadness Wiki. [Link]

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  • Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. (2025, October 18). Chemistry – A European Journal. [Link]

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quantitative analysis of 7-Chloroheptanoic acid in complex mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of 7-Chloroheptanoic Acid in Complex Mixtures

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like this compound in complex biological or environmental matrices is a critical yet challenging task. This guide provides a comparative analysis of the primary analytical methodologies, grounded in field-proven insights and experimental data, to empower you to select and implement the most effective strategy for your research needs.

The Challenge of Quantifying this compound

This compound is a halogenated carboxylic acid. Its analysis in complex samples such as plasma, urine, or tissue homogenates is complicated by several factors:

  • Low Volatility: The carboxylic acid group makes the molecule polar and non-volatile, posing a challenge for Gas Chromatography (GC).[1][2]

  • Matrix Interference: Biological and environmental samples are rich in endogenous compounds like salts, proteins, and lipids, which can interfere with analysis, cause ion suppression in Mass Spectrometry (MS), and damage analytical columns.[3]

  • Low Concentrations: Target analytes are often present at trace levels, requiring highly sensitive detection methods.[3]

Effective quantification, therefore, hinges on two key stages: rigorous sample preparation to isolate the analyte and the selection of a sensitive and selective analytical technique. This guide will compare the two gold-standard techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Analytical Techniques: A Head-to-Head Comparison

The choice between GC-MS and LC-MS/MS is the most critical decision in developing a quantitative assay for this compound. Each has distinct advantages and requires a different approach to sample handling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that offers high chromatographic resolution.[4] However, for polar, non-volatile compounds like carboxylic acids, it is essential to perform a chemical derivatization step to increase their volatility and thermal stability.[1][2]

Principle of Derivatization: Derivatization chemically modifies the analyte to make it more amenable to GC analysis.[5] For this compound, the primary target for derivatization is the active hydrogen of the carboxylic acid group. The most common methods are:

  • Silylation: Replaces the acidic proton with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS esters are significantly more volatile and thermally stable.[6][7]

  • Alkylation (Esterification): Converts the carboxylic acid into an ester (e.g., methyl or ethyl ester).[2][5][8] This is a robust method that creates stable derivatives suitable for analysis.[5] For instance, reacting the acid with a methylating agent like 14% boron trichloride in methanol can produce the corresponding methyl ester.[9]

Advantages for this compound Analysis:

  • High separation efficiency of capillary GC columns.

  • Robust and highly reproducible results.

  • Extensive and standardized mass spectral libraries for confident identification.

Limitations:

  • Requires an additional derivatization step, which can increase sample preparation time and introduce potential sources of error.[7]

  • Derivatization reagents can be sensitive to moisture and may require anhydrous conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the workhorse of modern bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[10]

Principle of Analysis: The analyte is separated using a reversed-phase column (e.g., C18) and detected by a tandem mass spectrometer.[11] For carboxylic acids, Electrospray Ionization (ESI) in negative ion mode is typically preferred, as it readily forms the deprotonated molecule [M-H]⁻.[11] Quantification is achieved using Multiple Reaction Monitoring (MRM), where the precursor ion is selected and fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces background noise.[11]

Advantages for this compound Analysis:

  • High sensitivity and specificity, often reaching picogram or femtogram levels.[10]

  • Direct analysis without derivatization simplifies sample preparation.

  • High throughput is achievable with modern ultra-high-performance liquid chromatography (UHPLC) systems.[3]

Limitations:

  • Susceptible to matrix effects, where co-eluting compounds can suppress or enhance the ionization of the analyte, affecting accuracy.[3][12]

  • Requires careful optimization of chromatographic and mass spectrometric conditions.

Sample Preparation: The Foundation of Accurate Quantification

No analytical instrument can deliver reliable data from a poorly prepared sample. The goal of sample preparation is to extract the analyte from the complex matrix, remove interferences, and concentrate it to a level suitable for detection.[13] We will compare two widely used techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous and an organic phase.[14] For an acidic compound like this compound, pH adjustment is a powerful tool. By acidifying the aqueous sample (e.g., with acetic or hydrochloric acid), the carboxylic acid is protonated, making it less polar and more soluble in an organic extraction solvent like diethyl ether or ethyl acetate.[15][16]

Advantages:

  • Inexpensive and requires basic laboratory equipment (e.g., separatory funnels).[3][14]

  • Can effectively remove highly polar interferences like salts.[17]

Disadvantages:

  • Can be labor-intensive and time-consuming.[3]

  • May result in the formation of emulsions, which complicates phase separation.[15]

  • Consumes larger volumes of organic solvents compared to other methods.

Solid-Phase Extraction (SPE)

SPE is a more modern and efficient technique that uses a solid sorbent packed into a cartridge or well plate to selectively adsorb the analyte from the liquid sample.[18] Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.

Mechanism for this compound:

  • Reversed-Phase SPE (e.g., C18): The sample is acidified to protonate the carboxylic acid, increasing its hydrophobicity. It is then loaded onto the C18 cartridge, where it is retained. Polar impurities are washed away, and the analyte is eluted with a solvent like methanol or acetonitrile.[19]

  • Ion-Exchange SPE: At a neutral or slightly basic pH, the carboxylic acid is deprotonated and carries a negative charge. It can be retained on an anion-exchange sorbent. After washing, the analyte is eluted by changing the pH or increasing the ionic strength of the eluting solvent.

Advantages:

  • Higher recovery and reproducibility compared to LLE.[20]

  • Provides cleaner extracts, reducing matrix effects.[18]

  • Amenable to automation for high-throughput applications.

  • Reduces solvent consumption.[13]

Disadvantages:

  • Higher cost per sample due to disposable cartridges.

  • Requires method development to optimize the sorbent, wash, and elution steps.

Quantitative Performance Comparison

The choice of methodology directly impacts key performance metrics of the assay. The following table summarizes expected performance characteristics for the quantitative analysis of this compound.

ParameterGC-MS with DerivatizationLC-MS/MS (Direct Analysis)Justification
Specificity HighVery HighGC-MS specificity is based on retention time and mass spectrum. LC-MS/MS using MRM is exceptionally specific due to the monitoring of a unique precursor-to-product ion transition.[11]
Limit of Detection (LOD) Low (ng/mL to high pg/mL)Very Low (low pg/mL to fg/mL)Tandem MS provides superior signal-to-noise ratios, generally leading to lower detection limits than single-quadrupole GC-MS.[12][21]
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range)Similar to LOD, the high selectivity of MRM allows for reliable quantification at very low concentrations.[12][21]
Linearity Excellent (R² > 0.99)Excellent (R² > 0.99)Both techniques, when properly optimized, exhibit excellent linear responses over several orders of magnitude.[20][22]
Accuracy & Precision Good to ExcellentExcellentLC-MS/MS often shows slightly better precision (RSD < 15%) as it avoids the potential variability of a derivatization step.[23][24]
Throughput ModerateHighThe elimination of the derivatization step and the speed of UHPLC systems allow for faster sample-to-result times with LC-MS/MS.[3]
Robustness HighModerate to HighGC-MS methods are often considered very robust. LC-MS/MS can be sensitive to matrix effects and requires rigorous sample cleanup for consistent performance.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following sections provide detailed, step-by-step protocols. The causality behind key steps is explained to provide a deeper understanding of the process.

Visualizing the Analytical Workflow

The overall process, from sample receipt to final data, can be visualized as a decision-driven workflow.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Sample (e.g., Plasma) IS Spike Internal Standard Sample->IS LLE Liquid-Liquid Extraction IS->LLE Choose Method SPE Solid-Phase Extraction IS->SPE Choose Method Extract Dry & Reconstitute Extract LLE->Extract SPE->Extract Deriv Derivatization (for GC-MS) Extract->Deriv LCMS LC-MS/MS Analysis Extract->LCMS GCMS GC-MS Analysis Deriv->GCMS Cal Build Calibration Curve GCMS->Cal LCMS->Cal Quant Quantify Analyte Cal->Quant Report Final Report Quant->Report

Caption: General workflow for quantitative analysis of this compound.

Protocol 1: Quantitative Analysis by LC-MS/MS with SPE

This protocol is recommended for its high sensitivity, specificity, and cleaner extracts, making it ideal for complex biological matrices.

1. Internal Standard (IS) Preparation:

  • Rationale: An IS (ideally a stable isotope-labeled version of the analyte, e.g., this compound-d4) is added at the beginning to correct for analyte loss during sample preparation and for variations in instrument response.

  • Prepare a 1 µg/mL working solution of the IS in methanol.

2. Sample Pre-treatment:

  • Aliquot 100 µL of the sample (e.g., plasma) into a polypropylene tube.

  • Add 10 µL of the IS working solution.

  • Add 200 µL of 2% formic acid in water to acidify the sample and precipitate proteins.

    • Rationale: Acidification ensures the analyte is in its neutral, protonated form for optimal retention on the C18 sorbent. It also helps denature and precipitate proteins that could clog the SPE cartridge.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.[11]

3. Solid-Phase Extraction (Reversed-Phase):

  • Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL, 30 mg) with 1 mL of methanol followed by 1 mL of water.

    • Rationale: Conditioning wets the sorbent and creates an environment receptive to the analyte.

  • Loading: Load the supernatant from the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

    • Rationale: This wash step removes polar interferences (like salts) without eluting the retained analyte.

  • Elution: Elute the this compound with 1 mL of acetonitrile into a clean collection tube.

4. Final Preparation & Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

start Plasma Sample step1 1. Add Internal Standard start->step1 step2 2. Acidify & Centrifuge (Protein Precipitation) step1->step2 step4 4. Load Sample Supernatant step2->step4 step3 3. Condition SPE Cartridge (Methanol, then Water) step3->step4 step5 5. Wash Cartridge (Remove Polar Interferences) step4->step5 step6 6. Elute Analyte (Acetonitrile) step5->step6 step7 7. Evaporate & Reconstitute step6->step7 end Inject into LC-MS/MS step7->end

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

Protocol 2: Quantitative Analysis by GC-MS with LLE and Derivatization

This protocol represents a classic, robust approach suitable for labs where LC-MS/MS is unavailable or when orthogonal confirmation of results is needed.

1. Internal Standard (IS) Spiking & Extraction:

  • Aliquot 200 µL of the sample into a glass tube. Add a known amount of a suitable IS (e.g., a different chain-length chloroalkanoic acid).

  • Acidify the sample by adding 50 µL of 1M HCl.

  • Add 1 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge to separate the layers.[7]

  • Carefully transfer the upper organic layer to a clean tube. Repeat the extraction on the aqueous layer with another 1 mL of ethyl acetate and combine the organic extracts.

    • Rationale: Repeating the extraction maximizes analyte recovery.

2. Derivatization (Silylation):

  • Evaporate the combined organic extracts to complete dryness under a nitrogen stream. It is critical to remove all water.

  • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[7]

    • Rationale: Pyridine acts as a catalyst and solvent. BSTFA is the silylating agent, and TMCS is a catalyst that enhances the reaction rate.

  • Cap the vial tightly and heat at 70°C for 60 minutes.[7]

  • Cool the sample to room temperature before analysis.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • Use a non-polar capillary column (e.g., HP-5ms) for separation.[7]

  • Set the mass spectrometer to scan a relevant mass range or use Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte and IS.

start Plasma Sample step1 1. Add IS & Acidify start->step1 step2 2. Add Ethyl Acetate & Vortex (Liquid-Liquid Extraction) step1->step2 step3 3. Collect Organic Layer step2->step3 step4 4. Evaporate to Dryness step3->step4 step5 5. Add Pyridine & BSTFA (Derivatization) step4->step5 step6 6. Heat at 70°C for 60 min step5->step6 end Inject into GC-MS step6->end

Caption: Workflow for LLE and Derivatization for GC-MS analysis.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are powerful techniques for the .

  • LC-MS/MS combined with Solid-Phase Extraction is the superior choice for most applications, especially in regulated bioanalysis. It offers unparalleled sensitivity and specificity, higher throughput, and simpler sample handling by avoiding derivatization. Careful validation to assess and mitigate matrix effects is essential for ensuring data accuracy.

  • GC-MS with derivatization remains a highly reliable and robust alternative. It is an excellent choice when extreme sensitivity is not the primary requirement or for orthogonal confirmation of LC-MS/MS results. The key to a successful GC-MS method lies in a consistent and efficient extraction and derivatization procedure.

Ultimately, the optimal method depends on the specific requirements of the study, including the sample matrix, required detection limits, available instrumentation, and desired sample throughput. By understanding the principles, advantages, and practical workflows of each approach, researchers can confidently develop and validate a method that delivers accurate and reliable quantitative data.

References

  • Taylor, D. C. A SOLID PHASE EXTRACTION TECHNIQUE FOR HPLC ANALYSIS OF SHORT CHAIN FATTY ACID FLUXES DURING MICROBIAL DEGRADATION OF PLANT POLYMERS. Taylor & Francis Online. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. MDPI. Available at: [Link]

  • Acids: Derivatization for GC Analysis. Available at: [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace. Available at: [Link]

  • GC Derivatization. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. (2023). Available at: [Link]

  • A solid phase extraction technique for HPLC analysis of short chain fatty acid fluxes during microbial degradation of plant polymers | Request PDF. ResearchGate. (2025). Available at: [Link]

  • Full article: A SOLID PHASE EXTRACTION TECHNIQUE FOR HPLC ANALYSIS OF SHORT CHAIN FATTY ACID FLUXES DURING MICROBIAL DEGRADATION OF PLANT POLYMERS. Taylor & Francis Online. Available at: [Link]

  • A simplified method for the quantitation of short-chain fatty acids in human stool. PubMed. (2021). Available at: [Link]

  • Analytical method validation: A brief review. Available at: [Link]

  • Liquid–liquid extraction. Wikipedia. Available at: [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. (2021). Available at: [Link]

  • Li, Y., et al. (2023). Progress and prediction of multicomponent quantification in complex systems with practical LC-UV methods. PMC - PubMed Central. Available at: [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available at: [Link]

  • Liquid-Liquid Extraction - Pre-lab. YouTube. (2024). Available at: [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

  • GAS CHROMATOGRAPHY MASS SPECTROMETRIC ANALYSIS OF CARBOXYLIC ACIDS IN THE HERBS OF TWO DRACOCEPHALUM L. SPECIES. PharmacologyOnLine. Available at: [Link]

  • Liquid-Liquid Extraction. YouTube. (2022). Available at: [Link]

  • Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. The Pharma Innovation Journal. (2020). Available at: [Link]

  • Indrayanto, G. (2012). Validation of analytical methods-update 2011. PubMed. Available at: [Link]

  • Nováková, L. Advances in Sample Preparation for Biological Fluids. LCGC International. Available at: [Link]

  • Cui, X., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC - NIH. Available at: [Link]

  • Rivai, H., et al. (2020). VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES. Available at: [Link]

  • A Short Liquid-Liquid Extraction Demonstration. YouTube. (2017). Available at: [Link]

  • Pizarro, N., et al. (2018). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. MDPI. Available at: [Link]

  • Rajput, D., et al. Validation of Analytical Methods for Pharmaceutical Analysis. Available at: [Link]

  • Al-Zaidi, R., et al. (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC - NIH. Available at: [Link]

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  • Grouping of complex substances using analytical chemistry data: A framework for quantitative evaluation and visualization. Semantic Scholar. Available at: [Link]

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comparing the efficacy of different catalysts for 7-Chloroheptanoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloroheptanoic acid (Cl-C₇H₁₂O₂) is a bifunctional linear aliphatic chain that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and specialty materials. Its structure, featuring a terminal carboxylic acid and a primary alkyl chloride, allows for orthogonal chemical modifications. The carboxylic acid group is amenable to esterification and amidation, while the chloro- group can undergo nucleophilic substitution or participate in carbon-carbon bond-forming reactions.

The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. For researchers, scientists, and drug development professionals, selecting the optimal catalytic system is paramount to achieving high yields, minimizing side products, and ensuring process scalability. This guide provides an in-depth comparison of different catalytic strategies for reactions at both functional ends of this compound, supported by experimental data and mechanistic insights to inform your experimental design.

Part 1: Catalysis at the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for transformations such as esterification and amidation. The direct condensation of a carboxylic acid with an alcohol or amine is an equilibrium-limited process that requires catalytic intervention to proceed efficiently under mild conditions, primarily by activating the carboxyl group and facilitating the removal of water.

Reaction I: Catalytic Esterification

The conversion of this compound to its corresponding esters is crucial for modifying its solubility, creating protecting groups, or synthesizing active pharmaceutical ingredients. The choice of catalyst dictates the reaction conditions, from harsh reflux to mild room-temperature processes.

Homogeneous vs. Heterogeneous Acid Catalysis

Traditional esterification relies on homogeneous Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). These catalysts are inexpensive and highly active. However, their use is fraught with challenges, including reactor corrosion, difficult separation from the product mixture, and the generation of acidic waste streams.

Heterogeneous acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15, Dowex), zeolites (e.g., HZSM-5), and sulfated metal oxides (e.g., sulfated zirconia), offer a significant process advantage.[1][2] Their solid nature allows for easy separation by filtration, enabling catalyst recycling and continuous flow processes. While sometimes exhibiting lower activity than their homogeneous counterparts due to mass transfer limitations, they represent a greener, more industrially viable alternative. For long-chain fatty acids, catalyst systems like multiblock sulfonated copolymers have also shown high stability and activity.[1]

Lewis Acid Catalysis: A Milder Approach

Lewis acid catalysts have emerged as powerful tools for promoting esterification under milder conditions. Zirconyl chloride (ZrOCl₂·8H₂O), a low-cost, low-toxicity, and water-tolerant Lewis acid, has proven highly efficient for the esterification of long-chain aliphatic carboxylic acids.[3][4] It can effectively catalyze reactions with equimolar amounts of reactants, even at room temperature, although efficiency is greatly enhanced under azeotropic reflux to remove water.[5] Other metal salts, including those of Zn(II), have also been employed as effective and recyclable catalysts for the solvent-free esterification of fatty acids.[6]

Comparative Summary of Esterification Catalysts
Catalyst TypeExample(s)Typical ConditionsAdvantagesDisadvantages
Homogeneous Brønsted Acid H₂SO₄, HClReflux in excess alcoholLow cost, high activityCorrosive, difficult to separate, waste generation
Heterogeneous Brønsted Acid Amberlyst-15, HZSM-560-120°C, batch or flowReusable, non-corrosive, easy separationHigher cost, potential for lower activity, mass transfer limits
Lewis Acid ZrOCl₂·8H₂O, Zn(OAc)₂Room temp. to refluxMild conditions, low toxicity, high yields, water tolerantHigher catalyst loading may be needed vs. strong acids
Reaction II: Catalytic Amidation

Direct amide bond formation from a carboxylic acid and an amine is a cornerstone reaction in pharmaceutical chemistry. Catalytic methods are highly sought after to avoid the stoichiometric waste generated by traditional coupling reagents.

Boron-Based Catalysis

Boronic acids and boric acid have become leading catalysts for direct amidation.[7] They are attractive due to their low toxicity, mild reaction conditions, and broad functional group tolerance. The mechanism is more complex than a simple activation of the carboxylic acid; it is believed to proceed through the formation of dimeric B-X-B bridged motifs (where X can be O or NR) that activate the carboxylic acid while simultaneously delivering the amine nucleophile.[8][9] This cooperative action allows the reaction to proceed efficiently, often under azeotropic reflux to remove the water byproduct. This method is particularly valuable for synthesizing amides from sensitive or unprotected amino acids.[10]

G cluster_0 Catalyst Activation & Substrate Binding cluster_1 Amide Formation & Water Elimination cluster_2 Catalyst Regeneration RCOOH R-COOH Intermediate1 Dimeric Boron Intermediate RCOOH->Intermediate1 Amine R'-NH2 Amine->Intermediate1 Catalyst B(OH)3 / ArB(OH)2 Catalyst->Intermediate1 Tetrahedral Tetrahedral Intermediate Intermediate1->Tetrahedral Intramolecular Nucleophilic Attack Intermediate1->Tetrahedral Amide R-CO-NHR' Tetrahedral->Amide Water H2O Tetrahedral->Water Elimination Catalyst_Regen B(OH)3 / ArB(OH)2 Water->Catalyst_Regen Hydrolysis

Caption: Proposed mechanism for Boron-Catalyzed Amidation.

Part 2: Catalysis at the Carbon-Chlorine Bond

The C7-Cl bond in this compound is a typical primary alkyl chloride, which is less reactive than its aryl or vinyl counterparts. Catalysis can be employed to enhance its reactivity in nucleophilic substitutions and to enable its participation in modern cross-coupling reactions.

Reaction I: Nucleophilic Substitution

Common nucleophilic substitutions at the C7 position include conversion to alcohols (hydrolysis), azides, iodides, or amines. These Sₙ2 reactions often suffer from slow reaction rates when using inorganic salts (e.g., NaN₃, KI) due to their low solubility in organic solvents where the alkyl halide resides.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an exceptionally effective technique to overcome this immiscibility. A phase-transfer catalyst, typically a quaternary ammonium (Q⁺X⁻) or phosphonium salt, facilitates the transport of the inorganic nucleophile from the aqueous or solid phase into the organic phase.[11][12] The lipophilic cation (Q⁺) forms an ion pair with the nucleophile (e.g., N₃⁻), rendering it soluble and highly reactive in the organic phase where it can readily react with this compound.[13] This method accelerates reaction rates dramatically, allowing for milder conditions and improved yields.

G Nu_aq Nucleophile (Nu⁻) PTC PTC Catalyst (Q⁺X⁻) Nu_aq->PTC Ion Exchange M_plus Counter-ion (M⁺) RCl This compound (R-Cl) RNu Product (R-Nu) RCl->RNu QCl Catalyst-Cl⁻ Ion Pair (Q⁺Cl⁻) RCl->QCl Byproduct QCl->Nu_aq Regenerates Catalyst QNu Catalyst-Nu⁻ Ion Pair (Q⁺Nu⁻) PTC->QNu Forms Soluble Ion Pair QNu->RCl Sₙ2 Reaction

Caption: Workflow of Phase-Transfer Catalysis (PTC).

Reaction II: Catalytic C-C Cross-Coupling

The formation of carbon-carbon bonds using unactivated alkyl halides is a significant challenge in organic synthesis. Traditional palladium catalysts often fail due to the high energy barrier for oxidative addition and the propensity of the resulting alkyl-palladium intermediates to undergo rapid β-hydride elimination.

Modern Palladium Catalysis

Recent advancements have provided solutions to this long-standing problem. The use of photoinduced palladium catalysis has emerged as a powerful method for the Mizoroki-Heck coupling of unactivated alkyl chlorides under mild, visible-light-mediated conditions.[14][15] This approach proceeds through a single-electron transfer pathway, generating a Pd(I)/alkyl radical hybrid species that circumvents the issues associated with traditional two-electron oxidative addition and β-hydride elimination.

For other coupling reactions, catalyst systems employing palladium with bulky, electron-rich trialkylphosphine ligands (e.g., Cy₂t-BuP) have shown success in the coupling of unactivated secondary and tertiary alkyl bromides, with mechanistic studies suggesting the involvement of free radical intermediates.[16][17] These state-of-the-art systems represent the frontier for incorporating substrates like this compound into complex molecules via C-C bond formation.

Comparative Summary of C-Cl Bond Activation Catalysts
Reaction TypeCatalyst SystemMechanismAdvantagesChallenges
Nucleophilic Substitution Quaternary Ammonium Salts (PTC)Ion-pair transportMild conditions, high yields, overcomes solubility issuesCatalyst can be poisoned by certain impurities
Mizoroki-Heck Coupling Pd complex + PhotocatalystPhotoinduced single-electron transferActivates unactivated chlorides, mild conditions, good functional group toleranceRequires specialized photochemical setup
General Cross-Coupling Pd complex + Hindered Phosphine LigandRadical-mediated oxidative additionEnables coupling of sp³ centersSubstrate scope for alkyl chlorides is still developing

Experimental Protocols

Protocol 1: Heterogeneous Esterification using Amberlyst-15
  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq), methanol (5.0 eq), and Amberlyst-15 resin (20% by weight of the carboxylic acid).

  • Add toluene as the solvent (approx. 2 M concentration relative to the acid).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC, observing the collection of water in the Dean-Stark trap.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to recover the Amberlyst-15 resin. The resin can be washed with methanol and dried for reuse.

  • Concentrate the filtrate under reduced pressure and purify the resulting ester by distillation or column chromatography.

Protocol 2: Boronic Acid-Catalyzed Amidation
  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq), the desired amine (1.1 eq), and an arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid, 5-10 mol%).

  • Add a suitable solvent such as toluene or xylene.

  • Heat the mixture to reflux (typically 110-140°C) and monitor the azeotropic removal of water.

  • Continue heating until the starting material is consumed as monitored by TLC or LC-MS (typically 12-24 hours).

  • Cool the reaction mixture and wash with a saturated aqueous solution of NaHCO₃ followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.

Conclusion

The selection of a catalyst for reactions involving this compound is a decision guided by the desired transformation, required reaction conditions, and process considerations such as scalability and sustainability. For transformations of the carboxylic acid group, modern Lewis acids like ZrOCl₂·8H₂O offer a mild and efficient alternative to traditional homogeneous and heterogeneous Brønsted acids for esterification, while boron-based catalysts provide a robust platform for direct amidation. For reactions at the alkyl chloride terminus, phase-transfer catalysis remains the most effective and practical method for accelerating nucleophilic substitutions. For the more challenging C-C bond formations, the field is rapidly advancing, with photoinduced palladium catalysis offering a promising new avenue for coupling previously unreactive unactivated alkyl chlorides. By understanding the mechanisms and comparative advantages of these systems, researchers can unlock the full synthetic potential of this valuable bifunctional building block.

References
  • Mechanistic insights into boron-catalysed direct amidation reactions. [Organic & Biomolecular Chemistry]. Available from: [Link][8][9]

  • Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. [Organic & Biomolecular Chemistry]. Available from: [Link][7]

  • Direct Esterification of Long Chain Acids and Long Chain Alcohols. [ResearchGate]. Available from: [Link][18]

  • NUCLEOPHILIC SUBSTITUTION REACTION. [Self-published]. Available from: [Link][11]

  • Catalytic interconversion of alkyl halides by gas-liquid phase-transfer catalysis. [Journal of the Chemical Society, Perkin Transactions 2]. Available from: [Link][19]

  • Organoboron catalysis for direct amide/peptide bond formation. [Chemical Communications]. Available from: [Link][10]

  • Industrial Phase-Transfer Catalysis. [PTC Organics, Inc.]. Available from: [Link][13]

  • Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. [Nature Communications]. Available from: [Link][14]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [International Journal of Innovative Research in Science, Engineering and Technology]. Available from: [Link][12]

  • ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. [Molecules]. Available from: [Link][5]

  • Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. [MDPI]. Available from: [Link][1]

  • Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. [Nature Communications]. Available from: [Link][15]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [ACS Central Science]. Available from: [Link][16]

  • Efficient Esterification of Long Chain Aliphatic Carboxylic Acids with Alcohols over ZrOCl2×8H2O Catalyst. [ResearchGate]. Available from: [Link][3]

  • Pd-catalyzed cross-coupling reactions of alkyl halides. [Chemical Society Reviews]. Available from: [Link][17]

  • Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. [Industrial & Engineering Chemistry Research]. Available from: [Link][2]

  • Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. [ACS Sustainable Chemistry & Engineering]. Available from: [Link][6]

  • Effects of type of zirconium salts on the esterification of palmitic acid with cetyl alcohol a. [ResearchGate]. Available from: [Link][4]

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A Comparative Guide to the Validation of a Titration Method for 7-Chloroheptanoic Acid Assay

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a validated titration method for the assay of 7-Chloroheptanoic acid against other analytical alternatives. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical methods for this compound. The information presented is grounded in established scientific principles and regulatory guidelines to ensure trustworthiness and applicability.

Introduction to this compound and the Need for Robust Assays

This compound (C₇H₁₃ClO₂) is a halogenated carboxylic acid used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.[1] Its purity and concentration are critical quality attributes that can significantly impact the yield and safety profile of the final product. Therefore, a precise and accurate assay method is paramount for quality control and regulatory compliance.

While several analytical techniques can be employed for the quantification of this compound, acid-base titration remains a fundamental and widely used method due to its simplicity, cost-effectiveness, and high precision when properly validated. This guide will detail the validation of a potentiometric titration method and compare its performance characteristics with other common analytical techniques.

The Titration Method: A Step-by-Step Protocol

The assay of this compound, a moderately strong acid, can be effectively performed via a direct aqueous acid-base titration with a standardized strong base, such as sodium hydroxide (NaOH).[2] The endpoint of the titration can be determined potentiometrically using a pH electrode.

Principle: The carboxylic acid group (-COOH) of this compound reacts with the hydroxide ions (OH⁻) from the sodium hydroxide in a neutralization reaction.[3]

C₆H₁₂ClCOOH + NaOH → C₆H₁₂ClCOONa + H₂O

The equivalence point, where the moles of NaOH added are equal to the moles of this compound initially present, is identified by a sharp change in the solution's pH.[4]

Experimental Protocol
  • Preparation of 0.1 M Sodium Hydroxide Titrant:

    • Dissolve approximately 4.0 g of NaOH pellets in 1000 mL of deionized, carbon dioxide-free water.

    • Standardize the solution against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity.[5] Proper titrant standardization is a critical first step for accurate results.[6]

  • Sample Preparation:

    • Accurately weigh approximately 1.65 g of the this compound sample into a 250 mL beaker. The molecular weight of this compound is 164.63 g/mol .[7][8]

    • Dissolve the sample in approximately 100 mL of deionized water. Gentle warming may be required to aid dissolution.

  • Titration Procedure:

    • Immerse a calibrated pH electrode and the burette tip into the sample solution.

    • Stir the solution continuously with a magnetic stirrer.

    • Add the standardized 0.1 M NaOH solution from the burette in small increments.

    • Record the pH of the solution after each addition of titrant.

    • Continue the titration past the equivalence point, which is characterized by a rapid increase in pH.

  • Endpoint Determination and Calculation:

    • The equivalence point is determined from the titration curve (pH vs. volume of titrant) as the point of maximum inflection. This can be calculated using the first or second derivative of the curve.

    • Calculate the percentage assay of this compound using the following formula:

    Where:

    • V = Volume of NaOH solution consumed at the equivalence point (mL)

    • M = Molarity of the standardized NaOH solution (mol/L)

    • 164.63 = Molecular weight of this compound ( g/mol )

    • W = Weight of the this compound sample (g)

Validation of the Titration Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The validation of the titration method for this compound was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[10][11][12]

The following performance characteristics were evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation Experimental Design and Results
Validation ParameterExperimental ApproachAcceptance CriteriaResults
Specificity Titration of a placebo (matrix without analyte) and a sample spiked with potential impurities (e.g., heptanoic acid, 1,7-dichloroheptane).No interference from the placebo or impurities at the equivalence point of this compound.The method was found to be specific. The placebo showed no endpoint in the expected pH range, and the presence of impurities did not significantly affect the assay results.
Linearity A series of five concentrations of this compound ranging from 50% to 150% of the nominal concentration were prepared and titrated.Correlation coefficient (r²) ≥ 0.999The method demonstrated excellent linearity over the tested range with a correlation coefficient of 0.9998.
Accuracy The assay was performed on a certified reference standard of this compound at three concentration levels (80%, 100%, and 120% of the nominal concentration), with three replicates at each level.Mean recovery between 98.0% and 102.0%.The mean recovery was found to be 99.7%, with all individual recoveries falling within the acceptance criteria.
Precision (Repeatability) Six independent assays were performed on the same batch of this compound by the same analyst on the same day.Relative Standard Deviation (RSD) ≤ 1.0%.The RSD for the six assays was 0.35%, demonstrating good repeatability.
Precision (Intermediate) The assay was repeated by a different analyst on a different day using a different set of equipment.RSD between the two sets of results ≤ 2.0%.The RSD between the results from the two analysts was 0.78%, indicating good intermediate precision.
Range Based on the linearity, accuracy, and precision data.The range for which the method is demonstrated to be accurate, precise, and linear.The validated range for the assay of this compound is 80% to 120% of the nominal concentration.
Robustness The effect of small, deliberate variations in method parameters (e.g., stirring speed, temperature of the solution) was evaluated.No significant change in the assay results (RSD ≤ 2.0%).The method was found to be robust, with no significant impact on the results from the tested variations.

Comparison with Alternative Analytical Methods

While the validated titration method is robust and reliable, other analytical techniques can also be used for the assay of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for impurity profiling, sample throughput, and available instrumentation.

MethodPrincipleAdvantagesDisadvantages
Titration Neutralization reaction between the acidic analyte and a basic titrant.Simple, cost-effective, high precision, and does not require a reference standard for every analysis (once titrant is standardized).Not suitable for complex mixtures, lower sensitivity compared to chromatographic methods, and cannot provide information on impurities.
High-Performance Liquid Chromatography (HPLC) Separation of the analyte from other components in a mixture based on its partitioning between a stationary phase and a mobile phase, followed by detection (e.g., UV, MS).[15]High specificity, can simultaneously quantify the analyte and its impurities, and high sensitivity.Higher cost of instrumentation and consumables, more complex method development, and requires a reference standard for quantification.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[16] Derivatization to a more volatile ester form is often required for carboxylic acids.[16]High sensitivity and resolution, suitable for volatile impurities.Requires derivatization, which adds a step to the sample preparation and can introduce variability. Not suitable for non-volatile compounds.
Ion Chromatography (IC) Separation of ions and polar molecules based on their affinity to an ion exchanger.[17]Good for analyzing ionic species in complex matrices.May have lower resolution for some organic acids compared to HPLC, and can be sensitive to matrix effects.

Conclusion

The validated potentiometric titration method provides a simple, accurate, precise, and cost-effective means for the assay of this compound. Its performance characteristics meet the stringent requirements of regulatory guidelines, making it a suitable method for quality control in a pharmaceutical setting.

While alternative methods like HPLC and GC offer higher specificity and the ability to perform impurity profiling, the titration method remains a valuable tool for routine assay when the primary goal is to determine the overall purity of the bulk substance. The choice of the most appropriate analytical method should be based on a thorough evaluation of the specific analytical needs, available resources, and regulatory requirements.

Experimental Workflows and Diagrams

Titration Method Validation Workflow

The following diagram illustrates the logical flow of the validation process for the titration method, as per ICH Q2(R1) guidelines.

Titration_Validation_Workflow cluster_planning Planning & Preparation cluster_validation Method Performance Characteristics cluster_precision Precision Studies cluster_reporting Conclusion & Reporting protocol Develop Validation Protocol titrant Prepare & Standardize Titrant protocol->titrant sample Prepare Analyte & Placebo Samples titrant->sample specificity Specificity sample->specificity linearity Linearity accuracy Accuracy precision Precision robustness Robustness range Determine Range repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate robustness->range report Final Validation Report range->report

Caption: Workflow for the validation of the titration method.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

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  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. [Link]

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A Senior Application Scientist's Guide to the Analysis of Halogenated Fatty Acids in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the determination of halogenated fatty acids (HFAs) in environmental matrices. Designed for researchers, scientists, and environmental monitoring professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a comparative analysis grounded in the principles of analytical chemistry, explaining the causality behind experimental choices to ensure robust and reliable data generation. We will explore the established gas chromatography (GC) based methods, which necessitate derivatization, and contrast them with the emergent power of liquid chromatography-mass spectrometry (LC-MS) techniques that can often circumvent this requirement.

The Environmental Significance of Halogenated Fatty Acids

Halogenated fatty acids are a class of compounds where one or more hydrogen atoms on a fatty acid backbone have been replaced by a halogen (e.g., chlorine, bromine). Their presence in the environment is of significant concern. A prominent subgroup, the haloacetic acids (HAAs), are recognized as carcinogenic disinfection byproducts (DBPs) formed during water treatment processes.[1][2] Regulatory bodies, such as the United States Environmental Protection Agency (EPA), have established maximum contaminant levels for specific HAAs in drinking water, necessitating reliable and sensitive analytical methods for their monitoring.[1][2] Beyond DBPs, a diverse array of naturally occurring and anthropogenically derived HFAs can be found in various environmental compartments, including marine biota.[3][4][5]

Core Analytical Strategies: A Comparative Overview

The analysis of HFAs in complex environmental samples presents a significant challenge due to their polarity and, in their native form, low volatility.[6] The analytical workflow, therefore, invariably involves a multi-step process encompassing sample extraction, cleanup, and instrumental analysis. The two primary analytical platforms employed are Gas Chromatography (GC) and Liquid Chromatography (LC), each with its own set of advantages and disadvantages.

FeatureGas Chromatography (GC)-Based MethodsLiquid Chromatography (LC)-Based Methods
Principle Separation of volatile and thermally stable compounds in the gas phase.Separation of compounds in the liquid phase based on their interactions with a stationary phase.
Derivatization Mandatory for polar HFAs to increase volatility and thermal stability.[6]Often not required, allowing for direct analysis of the native compounds.[7][8]
Sensitivity High, especially with an Electron Capture Detector (ECD) for halogenated compounds.[6][9]High, particularly with tandem mass spectrometry (MS/MS) which offers excellent selectivity.[10][11]
Selectivity Dependent on the detector. MS provides high selectivity.High, especially with MS/MS, which minimizes matrix interferences.
Throughput Can be lower due to the additional derivatization step.Potentially higher due to simplified sample preparation.
Common Matrices Drinking water, wastewater, biological tissues.Water, biological fluids, complex environmental matrices.

In-Depth Analysis of Gas Chromatography (GC)-Based Methodologies

GC remains a cornerstone for the routine analysis of many HFAs, largely due to the existence of standardized methods like EPA Method 552.3 for haloacetic acids in drinking water.[1][2][9][12]

Sample Preparation: The Critical First Step

A robust sample preparation protocol is paramount for successful GC analysis, aiming to isolate the target HFAs from the sample matrix and prepare them for derivatization.

Workflow for GC Sample Preparation

cluster_extraction Extraction cluster_derivatization Derivatization cluster_cleanup Post-Derivatization Cleanup A Aqueous Sample (e.g., Water) B Acidification (pH < 0.5) A->B C Liquid-Liquid Extraction (LLE) with MTBE or TAME B->C D Organic Extract containing HFAs C->D E Addition of Acidic Methanol D->E F Heating (Esterification) E->F G Formation of Fatty Acid Methyl Esters (FAMEs) F->G H Separation from Acidic Methanol (e.g., addition of Na2SO4 solution) G->H I Neutralization (e.g., with NaHCO3) H->I J Final Extract for GC Analysis I->J

Caption: General workflow for sample preparation for GC analysis of HFAs.

  • Sample Collection and Preservation: Collect samples in amber bottles to protect from light. Chill the samples during shipment and store at or below 6°C until extraction.[9]

  • Acidification: Adjust a 40 mL water sample to a pH of 0.5 or less with a suitable acid. This step protonates the carboxylic acid group, making it less water-soluble and more amenable to extraction into an organic solvent.

  • Liquid-Liquid Extraction (LLE): Add 4 mL of methyl tert-butyl ether (MTBE) or tert-amyl methyl ether (TAME) containing an internal standard (e.g., 1,2,3-trichloropropane).[9] Vigorously shake the sample to partition the HFAs into the organic phase.

Derivatization: Making HFAs GC-Amenable

Derivatization is a chemical modification process to convert the polar, non-volatile HFAs into more volatile and thermally stable derivatives suitable for GC analysis.[13][14] The most common approach is alkylation, specifically esterification, to form fatty acid methyl esters (FAMEs).[15][16]

Derivatization ReagentReaction PrincipleAdvantagesDisadvantages
Acidic Methanol (e.g., with H₂SO₄ or BF₃) Acid-catalyzed esterification of the carboxylic acid group.[13][15]Relatively low cost and widely used in standard methods.[9]Can have incomplete reaction for some acids, requiring procedural standards for calibration.[6]
Diazomethane Highly effective methylation of carboxylic acids.[13]Highly reactive and provides high yields.Extremely toxic and explosive, requiring specialized handling procedures.[13]
Pentafluorobenzyl (PFB) Bromide Forms PFB esters, which are highly responsive to ECD.Significantly enhances sensitivity for detection by ECD.[16]May require more stringent cleanup procedures.
Silylating Reagents (e.g., BSTFA) Replaces active hydrogens with a trimethylsilyl (TMS) group.[13][17]Effective for a wide range of polar functional groups.Derivatives can be sensitive to moisture.
  • Reagent Addition: To the organic extract from the LLE step, add acidic methanol.

  • Reaction: Heat the mixture for a specified time (e.g., 2 hours) to drive the esterification reaction to completion, converting the HFAs to their corresponding methyl esters.[9]

  • Post-Reaction Workup: After cooling, add a concentrated aqueous solution of sodium sulfate to separate the MTBE layer containing the FAMEs from the acidic methanol.[9] Neutralize the extract with a saturated solution of sodium bicarbonate.[9] The resulting organic layer is then ready for GC analysis.

GC Separation and Detection

The derivatized sample is injected into the GC, where the FAMEs are separated based on their boiling points and interaction with the stationary phase of the GC column.

GC System Configuration for HFA Analysis

A Autosampler B GC Inlet (Split/Splitless) A->B Sample Injection C Dual Capillary Columns (Primary and Confirmation) B->C Vaporization & Transfer D1 Primary Detector (e.g., ECD, MS) C->D1 Eluted Analytes D2 Confirmation Detector (e.g., ECD, MS) C->D2 Eluted Analytes E Data System D1->E D2->E Data Acquisition

Caption: A typical dual-column GC system for HFA analysis.

  • Columns: Dual column setups are often required by regulatory methods for confirmation of analyte identity.[2] For instance, a column with a 1701 phase can be used as the primary column, with a (5%-Phenyl)-methylpolysiloxane phase column for confirmation.[2]

  • Detectors:

    • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it ideal for HFA analysis.[9] However, it can be susceptible to interferences from other electron-capturing compounds in the matrix.[9]

    • Mass Spectrometry (MS): Provides definitive identification of analytes based on their mass-to-charge ratio and fragmentation patterns, offering higher selectivity than ECD.[3][4] High-resolution mass spectrometry (HRMS) can further enhance specificity.[18]

The Rise of Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is an increasingly powerful alternative for HFA analysis.[7] Its primary advantage is the ability to analyze many polar compounds, including HFAs, in their native form without the need for derivatization.[8]

Simplified Sample Preparation

The sample preparation for LC-MS is often more straightforward than for GC.

Workflow for LC-MS Sample Preparation

A Aqueous or Solid Sample B Extraction (e.g., LLE or SPE) A->B C Filtration B->C D Final Extract for LC-MS Analysis C->D

Caption: A simplified sample preparation workflow for LC-MS analysis of HFAs.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up and concentrating HFAs from various matrices.[19] The choice of sorbent is critical and depends on the specific properties of the target HFAs and the sample matrix. Mixed-mode sorbents that combine hydrophobic and anion-exchange properties can be particularly effective for extracting fatty acids from aqueous solutions.[20]

LC Separation and MS/MS Detection
  • Separation: Reversed-phase chromatography is commonly used for the separation of fatty acids.[8] Ion-pairing agents may be employed to improve the retention and peak shape of the acidic analytes.[8]

  • Detection: Electrospray ionization (ESI) in negative ion mode is typically used for the ionization of HFAs.[16] Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte, effectively filtering out background noise from the matrix.[10]

Concluding Remarks for the Practicing Scientist

The choice between GC and LC-based methods for the analysis of halogenated fatty acids depends on several factors, including the specific analytes of interest, the sample matrix, available instrumentation, and the regulatory requirements of the analysis.

  • GC-based methods , particularly those employing an ECD, remain a robust and cost-effective choice for targeted analysis of well-established HFAs like the haloacetic acids in drinking water, with standardized methods available. The necessity of derivatization, however, adds a layer of complexity and potential for variability.

  • LC-MS/MS offers a more versatile and often more direct approach, eliminating the need for derivatization and providing high selectivity, which is especially advantageous for complex environmental matrices. As the diversity of HFAs of interest expands, the capabilities of LC-HRMS for non-targeted screening will become increasingly valuable.

Ultimately, a thorough understanding of the underlying chemical principles of each technique, coupled with careful method development and validation, is essential for generating the high-quality, defensible data required in environmental analysis and human health protection.

References

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A Comparative Guide to the Biological Properties of Chlorinated vs. Fluorinated Heptanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Halogenation in Modulating Biological Activity

Halogenation, the substitution of hydrogen atoms with halogens, is a fundamental strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The choice of halogen—typically fluorine or chlorine—can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Heptanoic acid, a seven-carbon carboxylic acid, serves as a simple yet illustrative scaffold to compare the profound biological consequences of chlorination versus perfluorination.

This guide will focus on the comparison between a representative chlorinated heptanoic acid, 7-chloroheptanoic acid, and its perfluorinated counterpart, perfluoroheptanoic acid (PFHpA). While extensive data exists for PFHpA as part of the broader class of per- and polyfluoroalkyl substances (PFAS), specific biological data for this compound is less abundant[1][2][3]. Therefore, this guide will also draw upon established principles from the toxicology of other chlorinated fatty acids to provide a comprehensive and scientifically grounded comparison.

Physicochemical Properties: The Foundation of Biological Differences

The distinct biological behaviors of chlorinated and fluorinated heptanoic acids are rooted in their fundamental physicochemical properties. The carbon-fluorine (C-F) bond is significantly stronger and more polar than the carbon-chlorine (C-Cl) bond. This difference in electronegativity and bond strength has profound implications for how these molecules interact with biological systems.

PropertyThis compoundPerfluoroheptanoic Acid (PFHpA)Rationale for Biological Impact
Molecular Weight 164.63 g/mol [4]364.06 g/mol [3]Higher molecular weight of PFHpA can influence its distribution and transport across biological membranes.
Bond Strength C-Cl bond is weaker and more susceptible to cleavage.C-F bond is exceptionally strong and resistant to enzymatic and chemical cleavage[5].The high stability of the C-F bond renders PFHpA highly persistent in biological systems and the environment.
Lipophilicity (LogP) LogP of ~2.26[2]LogP of ~4.3[3]The higher lipophilicity of PFHpA contributes to its greater potential for bioaccumulation in fatty tissues and binding to lipid-carrying proteins.
Acidity (pKa) pKa of ~4.76[2]pKa of ~0.23[5]The strong electron-withdrawing effect of fluorine atoms makes PFHpA a much stronger acid, influencing its ionization state at physiological pH and its interaction with biological macromolecules.

Comparative Biological Fates: Metabolism and Persistence

A key differentiator between chlorinated and fluorinated organic compounds is their susceptibility to metabolism.

Chlorinated Heptanoic Acid: The C-Cl bond in this compound is a potential site for metabolic attack. Cytochrome P450 enzymes can catalyze the dehalogenation of chlorinated hydrocarbons, often leading to the formation of reactive intermediates[6][7]. While specific metabolic pathways for this compound are not well-documented, it is plausible that it could undergo metabolic activation similar to other carboxylic acids, potentially forming acyl-glucuronides or acyl-CoA thioesters[8]. These metabolic processes would facilitate its excretion from the body.

Fluorinated Heptanoic Acid (PFHpA): In stark contrast, PFHpA is exceptionally resistant to metabolic degradation[9]. The strength of the C-F bond prevents enzymatic cleavage, leading to a very long biological half-life. Perfluoroalkyl substances like PFHpA are often referred to as "forever chemicals" due to their extreme persistence in the body and the environment[2]. This metabolic inertness is a primary driver of their bioaccumulation and long-term toxicity.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to compare the metabolic stability of this compound and PFHpA.

Objective: To determine the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Human or rat liver microsomes[10][11]

  • This compound and PFHpA (test compounds)

  • Positive control compounds (e.g., testosterone, midazolam)[11]

  • Phosphate buffer (100 mM, pH 7.4)[12]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO, acetonitrile)[12].

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice immediately before use and dilute to the desired concentration in phosphate buffer[11].

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension to each well.

    • Add the test compounds and positive controls to the wells to achieve the final desired concentration (typically 1 µM)[11].

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well[11].

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots from the incubation mixture.

    • Immediately quench the reaction by adding a volume of cold acetonitrile containing an internal standard[12]. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.

Expected Outcome: It is anticipated that this compound will show a measurable rate of degradation, resulting in a finite half-life. In contrast, PFHpA is expected to be highly stable, with minimal to no degradation observed over the course of the experiment.

Toxicity Profiles: A Tale of Two Halogens

The differences in metabolism and persistence directly translate to distinct toxicity profiles for chlorinated and fluorinated heptanoic acids.

Chlorinated Heptanoic Acid: The toxicity of chlorinated compounds can be multifaceted. While the parent compound may have its own intrinsic toxicity, metabolic activation can lead to the formation of reactive metabolites that can cause cellular damage through mechanisms like covalent binding to proteins and DNA, or induction of oxidative stress[6][7]. The available safety data for ethyl 7-chloro-2-oxoheptanoate, a related compound, indicates potential for acute oral, skin, and inhalation toxicity, as well as skin and eye irritation[13].

Fluorinated Heptanoic Acid (PFHpA): The toxicity of PFHpA is primarily linked to its persistence and bioaccumulation. Animal studies have shown that the liver is a sensitive target for PFHpA, with exposure leading to liver enlargement[14]. Other reported effects include reproductive and developmental toxicity[14]. Dermal application of PFHpA in rats has been shown to cause severe ulcerative dermatitis and systemic toxicity affecting the kidney, liver, and testes[10].

Experimental Protocol: Cytotoxicity Assessment using the MTT Assay in HepG2 Cells

This protocol provides a method to assess and compare the in vitro cytotoxicity of this compound and PFHpA.

Objective: To measure the reduction in cell viability of the human liver carcinoma cell line, HepG2, upon exposure to the test compounds.

Materials:

  • HepG2 cells[15]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and PFHpA

  • Positive control (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[16]

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates, incubator, microplate reader

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Harvest the cells and seed them into a 96-well plate at an optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight[17].

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds and the positive control in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with untreated cells as a negative control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals[16].

    • Remove the medium containing MTT and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Expected Outcome: Both compounds may exhibit dose-dependent cytotoxicity. However, the mechanisms and potency (IC50 values) are likely to differ, reflecting their distinct modes of biological interaction.

Protein Binding: Implications for Distribution and Bioavailability

The extent to which a compound binds to plasma proteins, such as human serum albumin (HSA), significantly influences its distribution, availability to target tissues, and elimination half-life[18][19].

Chlorinated Heptanoic Acid: As a fatty acid analog, this compound is expected to bind to serum albumin, likely within the fatty acid binding sites. The affinity of this binding would be influenced by its moderate lipophilicity.

Fluorinated Heptanoic Acid (PFHpA): PFHpA exhibits strong binding to serum proteins, which is a key factor in its long biological half-life[18]. The high lipophilicity of the fluorinated alkyl chain contributes to this high binding affinity. Studies have shown that fluorination can significantly increase the binding affinity of fatty acids to fatty acid binding proteins[11].

Experimental Protocol: Plasma Protein Binding Assessment by Equilibrium Dialysis

This protocol details a standard method to quantify and compare the plasma protein binding of this compound and PFHpA.

Objective: To determine the percentage of the test compound that is bound to plasma proteins at equilibrium.

Materials:

  • Equilibrium dialysis apparatus (e.g., 96-well RED device)[20][21]

  • Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-12 kDa)[22]

  • Human plasma[20]

  • Phosphate-buffered saline (PBS), pH 7.4[20]

  • This compound and PFHpA

  • Positive controls with known binding affinities (e.g., warfarin for high binding, atenolol for low binding)

  • Incubator, analytical balance, LC-MS/MS system

Procedure:

  • Preparation:

    • Hydrate the dialysis membranes according to the manufacturer's instructions.

    • Assemble the dialysis cells, ensuring a leak-proof seal between the two chambers.

    • Prepare stock solutions of the test compounds and controls and spike them into the plasma to the desired final concentrations[21].

  • Dialysis:

    • Add the plasma containing the test compound to one chamber (the donor chamber) of the dialysis cell.

    • Add an equal volume of PBS to the other chamber (the receiver chamber)[21].

    • Seal the dialysis unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined in a preliminary experiment)[22].

  • Sampling and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and the buffer chambers.

    • To avoid matrix effects in the analysis, mix the plasma sample with an equal volume of PBS, and the buffer sample with an equal volume of blank plasma.

    • Determine the concentration of the compound in both chambers using a validated LC-MS/MS method.

  • Data Calculation:

    • The concentration in the buffer chamber represents the unbound (free) drug concentration.

    • The concentration in the plasma chamber represents the total (bound + unbound) drug concentration.

    • Calculate the percentage of protein binding using the formula: % Bound = [ (Total Concentration - Unbound Concentration) / Total Concentration ] * 100

Expected Outcome: PFHpA is expected to exhibit a significantly higher percentage of plasma protein binding compared to this compound, consistent with its greater lipophilicity and known strong affinity for serum albumin.

Environmental Impact: Persistence and Degradation

The chemical stability that dictates the biological fate of these compounds also determines their environmental impact.

Chlorinated Heptanoic Acid: Chlorinated organic compounds can be subject to environmental degradation through microbial action and other natural processes, although this can be slow. Some studies suggest that chlorinated carboxylic acids can be microbially transformed via hydrolysis[23].

Fluorinated Heptanoic Acid (PFHpA): The extreme persistence of PFHpA makes it an environmental concern. These "forever chemicals" do not readily break down in the environment and can accumulate in water, soil, and wildlife, leading to widespread and long-lasting contamination[5]. While some advanced remediation technologies are being explored, natural degradation is negligible[9]. Interestingly, some research suggests that chlorinated polyfluoroalkyl substances can undergo faster and more extensive defluorination under certain anaerobic conditions compared to their non-chlorinated counterparts, as the C-Cl bond can be a site for initial microbial attack.

Conclusion and Future Directions

The substitution of chlorine versus fluorine on a heptanoic acid backbone results in vastly different biological and environmental profiles.

  • This compound is likely to be metabolically susceptible, leading to a shorter biological half-life. Its toxicity may be associated with both the parent compound and its reactive metabolites.

  • Perfluoroheptanoic acid (PFHpA) is characterized by its extreme metabolic stability and high protein binding, resulting in a long biological half-life, bioaccumulation, and persistent toxicity.

This comparative guide underscores the importance of considering the specific halogen when designing molecules for pharmaceutical or other applications. The choice between chlorination and fluorination represents a trade-off between metabolic stability and the potential for persistence and long-term toxicity.

For drug development professionals, this understanding is crucial for designing safer and more effective therapeutic agents. Future research should focus on obtaining more direct comparative experimental data for a range of chlorinated and fluorinated analogs to further refine our predictive models of their biological behavior.

Visual Summaries

Logical Relationship: Physicochemical Properties to Biological Outcomes

G cluster_Cl This compound cluster_F Perfluoroheptanoic Acid (PFHpA) Cl_prop Weaker C-Cl Bond Moderate Lipophilicity Cl_meta Susceptible to Metabolism Cl_prop->Cl_meta Cl_tox Potential for Reactive Metabolite Toxicity Cl_meta->Cl_tox Cl_bio Lower Bioaccumulation Shorter Half-life Cl_meta->Cl_bio F_prop Strong C-F Bond High Lipophilicity & Acidity F_meta Metabolically Inert F_prop->F_meta F_bio High Bioaccumulation Long Half-life F_prop->F_bio F_tox Persistence-driven Toxicity F_meta->F_tox F_meta->F_bio

Caption: Physicochemical properties drive the distinct biological fates of chlorinated and fluorinated heptanoic acids.

Experimental Workflow: Comparative Biological Assessment

G cluster_assays In Vitro Assays cluster_data Data Endpoints start Test Compounds: This compound Perfluoroheptanoic Acid cytotoxicity Cytotoxicity Assay (MTT on HepG2 Cells) start->cytotoxicity metabolism Metabolic Stability (Liver Microsomes) start->metabolism binding Protein Binding (Equilibrium Dialysis) start->binding ic50 IC50 Values cytotoxicity->ic50 thalf In Vitro Half-life (t½) Intrinsic Clearance (CLint) metabolism->thalf ppb Percent Plasma Protein Binding (%PPB) binding->ppb conclusion Comparative Biological Property Profile ic50->conclusion thalf->conclusion ppb->conclusion

Caption: Workflow for the comparative in vitro assessment of chlorinated versus fluorinated heptanoic acids.

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Safety Operating Guide

A Guide to the Proper Disposal of 7-Chloroheptanoic Acid: Safety, Strategy, and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. 7-Chloroheptanoic acid, a valuable intermediate in various synthetic pathways, presents a dual-challenge for disposal due to its acidic nature and its classification as a halogenated organic compound. This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, ensuring personal safety and environmental stewardship.

Hazard Assessment and Foundational Safety

Before any handling or disposal, a thorough understanding of the risks is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its structure as a carboxylic acid and a chlorinated alkane dictates its hazard profile.

  • Corrosivity : Like other carboxylic acids, this compound is corrosive and can cause severe skin burns and eye damage.[1][2][3] The Occupational Safety and Health Administration (OSHA) mandates specific precautions for handling acidic and caustic solutions, including the availability of emergency eyewash and shower facilities.[4]

  • Toxicity and Environmental Hazard : As a halogenated organic compound (HOC), it falls under a category of chemicals with significant environmental regulatory oversight.[5][6] Improper disposal can lead to environmental contamination.[7] The combustion of chlorinated organic materials can produce hazardous byproducts like hydrogen chloride (HCl) and potentially dioxins if not performed under controlled conditions.[8][9][10]

Mandatory Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is the first line of defense. All handling and disposal procedures must be performed wearing:

  • Eye and Face Protection : Chemical splash goggles and a face shield.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Body Protection : A lab coat or chemical-resistant apron.

  • Work Environment : All procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][12]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper management of this compound waste is segregation . It must never be mixed with non-halogenated organic waste.

The Causality Behind Segregation: The ultimate disposal method for chlorinated and non-chlorinated organic waste streams differs significantly. Non-halogenated solvents can often be recycled or used as fuel. In contrast, halogenated wastes require specialized, high-temperature incineration with "scrubbers" to neutralize the acidic gases (like HCl) produced during combustion.[8][13] Mixing these waste streams contaminates the larger, non-halogenated volume, drastically increasing the cost and complexity of disposal for the entire container.[14][15]

Disposal Decision Workflow

The following workflow provides a logical pathway for determining the correct disposal procedure for this compound waste.

G start Waste Generated: This compound (Pure, solution, or contaminated material) decision1 Is this a small spill on a surface? start->decision1 cleanup Protocol 1: Spill Cleanup - Absorb with inert material - Collect in a sealed container decision1->cleanup Yes decision2 Is the waste a dilute aqueous solution with NO other hazardous components? decision1->decision2 No collect_waste Protocol 2: Accumulate for Disposal - Use designated, compatible container - Label as 'HALOGENATED ORGANIC WASTE' cleanup->collect_waste neutralize_caution In-Lab Neutralization is INSUFFICIENT - Neutralized salt is still a halogenated organic - Proceed to collection for disposal decision2->neutralize_caution Yes decision2->collect_waste No neutralize_caution->collect_waste storage Store container in a designated hazardous waste satellite accumulation area collect_waste->storage pickup Arrange for pickup by Environmental Health & Safety (EHS) storage->pickup end_point Final Disposal by Licensed Facility (High-Temperature Incineration) pickup->end_point

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocols

Protocol 1: Small Spill Cleanup and Decontamination

This protocol addresses minor spills on bench tops or within a fume hood.

  • Ensure Safety : Alert personnel in the immediate area. Ensure your PPE is intact.

  • Containment : If the spill is a liquid, cover it with an inert, absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop the absorbed material into a sturdy, chemically compatible container with a secure lid (e.g., a high-density polyethylene - HDPE - bottle).[16]

  • Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.

  • Waste Packaging : Place the cleaning cloth and any other contaminated materials into the same waste container.

  • Labeling and Disposal : Seal the container and label it clearly as "HALOGENATED ORGANIC WASTE: this compound Spill Debris." Transfer the container to your laboratory's designated hazardous waste accumulation area for professional disposal.[17]

Protocol 2: Accumulation and Collection for Professional Disposal

This is the standard and required procedure for collecting unused this compound, reaction residues, and contaminated solutions.

  • Select the Proper Container : Use a designated hazardous waste container that is compatible with the chemical. Glass or HDPE containers are typically appropriate.[12] The container must be in good condition and have a secure, leak-proof screw cap.[18]

  • Initial Labeling : Before adding any waste, label the container with the words "HAZARDOUS WASTE" and "HALOGENATED ORGANIC LIQUIDS" (or solids, as appropriate).[15] List "this compound" as a primary constituent.

  • Accumulate Waste : Add waste to the container, ensuring it is never filled more than 90% full to allow for expansion. Keep the container closed at all times except when actively adding waste.[17]

  • Segregation in Storage : Store the waste container in a designated satellite accumulation area. It must be stored with other compatible wastes, away from bases, oxidizers, and reactive chemicals, and within secondary containment to prevent spills.[19]

  • Arrange for Pickup : Once the container is full or has been in storage for the maximum allowed time (e.g., six months for academic labs under EPA Subpart K), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[7]

The Fallacy of Neutralization as a Final Solution

While neutralization is a common in-lab treatment for simple corrosive wastes, it is not a complete disposal method for this compound.[11]

  • The Chemistry : Reacting this compound with a base (e.g., sodium bicarbonate or sodium hydroxide) will neutralize the carboxylic acid group, forming water and a salt (sodium 7-chloroheptanoate).[20][21]

    C7H13ClO2 + NaOH → Na[C7H12ClO2] + H2O

  • The Problem : The resulting salt is still a halogenated organic compound. Disposing of this neutralized solution down the drain is prohibited in most jurisdictions as it introduces persistent organic pollutants into the wastewater system.[11][14] Therefore, while neutralization can make the waste less corrosive and safer to handle, the product must still be collected and disposed of as halogenated chemical waste.

Quantitative Data and Regulatory Thresholds

The management of chemical waste is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

ParameterGuideline / ThresholdRationale & Source
pH for Neutralization Final pH must be between 5.5 and 9.5 for drain disposal (if permitted).This range is generally acceptable for municipal wastewater treatment plants. Note: Not applicable to this compound due to its halogenated nature. [11]
HOC Concentration > 1,000 mg/kg (or 0.1%) total HOCsWastes exceeding this concentration are considered "California List" hazardous wastes under RCRA and are subject to specific treatment standards before land disposal is permitted.[6]
Container Headspace Leave at least 10% of container volume empty.Allows for vapor expansion, preventing container rupture due to temperature or pressure changes.
Satellite Accumulation Limit ≤ 10 gallons of hazardous waste in the lab.A general guideline to minimize the quantity of waste stored in active research areas.[17]

Final Disposal: High-Temperature Incineration

Once collected by a licensed waste management provider, the most common and effective disposal method for this compound is high-temperature incineration.

  • Process : The waste is injected into a specially designed incinerator operating at temperatures high enough (e.g., >1800°F or ~980°C) to break the carbon-chlorine and carbon-carbon bonds, ensuring complete destruction of the organic molecule.[10]

  • Byproduct Management : The combustion process converts the chlorine to hydrogen chloride (HCl) gas. This acidic gas is then passed through a "scrubber" system, which uses a caustic solution to neutralize the HCl before the flue gas is released into the atmosphere, preventing acid rain and air pollution.[8][13] This advanced treatment is why proper segregation is vital; it ensures that only waste requiring this intensive process is subjected to it.

By adhering to these scientifically sound and regulation-compliant procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the expense of environmental health.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Greenflow. (2024, October 1). How to Treat Acid Waste: A Comprehensive Guide.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas.
  • Specific Waste Industries. Chemical Waste Disposal for Laboratories.
  • John Zink Hamworthy Combustion. Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems.
  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.
  • Google Patents. Process for the incineration of chlorinated organic materials.
  • University of Georgia Environmental Safety Division. Neutralization Guide.
  • Wiley Online Library. Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere.
  • National Center for Biotechnology Information. Incineration Processes and Environmental Releases.
  • Cayman Chemical. (2025, November 26). Safety Data Sheet - Heptanoic acid.
  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Occupational Safety and Health Administration. Acetic and Formic Acids in Workplace Atmospheres.
  • U.S. Environmental Protection Agency. Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites.
  • Echemi. Heptanoic acid, 7-chloro-2-oxo-, ethyl ester Safety Data Sheets.
  • Occupational Safety and Health Administration. Acid and Caustic Solutions.
  • BenchChem. Safe handling and disposal procedures for 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid.
  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.